2-(Piperazin-1-yl)phenol hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-piperazin-1-ylphenol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c13-10-4-2-1-3-9(10)12-7-5-11-6-8-12;/h1-4,11,13H,5-8H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMMJMAMYMNLTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC=C2O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-(Piperazin-1-yl)phenol Hydrochloride: A Technical Guide to the Phenylpiperazine Pharmacophore
Executive Summary
2-(Piperazin-1-yl)phenol hydrochloride (CAS 211304-63-1), often referred to as 1-(2-Hydroxyphenyl)piperazine hydrochloride (1,2-HPP), represents a "privileged scaffold" in medicinal chemistry. Structurally characterized by a piperazine ring directly bonded to a phenol moiety, this compound serves as a critical pharmacophore for targeting G-protein-coupled receptors (GPCRs), specifically within the serotonergic (5-HT) and adrenergic systems.
Its structural rigidity and hydrogen-bonding capability (via the ortho-hydroxyl group) make it a potent ligand for 5-HT1A, 5-HT2A, and 5-HT7 receptors. It is widely utilized as a building block in the synthesis of antipsychotics, anxiolytics, and antihypertensives, and acts as a primary metabolite for several phenylpiperazine-class drugs.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
The hydrochloride salt form enhances the water solubility of the parent phenylpiperazine, facilitating its use in aqueous biological assays.
Table 1: Chemical Identity[2]
| Property | Detail |
| CAS Number (HCl Salt) | 211304-63-1 |
| CAS Number (Free Base) | 1011-17-2 |
| IUPAC Name | 2-(Piperazin-1-yl)phenol hydrochloride |
| Synonyms | 1-(2-Hydroxyphenyl)piperazine HCl; 1,2-HPP HCl; o-(1-Piperazinyl)phenol HCl |
| Molecular Formula | C₁₀H₁₄N₂O[1][2] · HCl |
| Molecular Weight | 214.69 g/mol (Salt); 178.23 g/mol (Base) |
| SMILES | Cl.Oc1ccccc1N1CCNCC1 |
| InChI Key | UQMMJMAMYMNLTE-UHFFFAOYSA-N |
Table 2: Physicochemical Specifications
| Property | Value / Observation |
| Appearance | White to off-white crystalline powder |
| Melting Point (Free Base) | 125–129 °C [1] |
| Melting Point (HCl Salt) | >200 °C (Decomposition often observed) |
| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in ether |
| pKa (Piperazine N) | ~9.8 (Secondary amine), ~5.4 (Tertiary amine) |
| H-Bond Donors/Acceptors | 3 Donors / 3 Acceptors |
Pharmacological Significance[7]
The "Privileged Structure" Hypothesis
The 2-(piperazin-1-yl)phenol moiety is a classic example of a privileged structure—a molecular framework capable of providing useful ligands for more than one receptor. The ortho-positioning of the hydroxyl group is critical; it can form an intramolecular hydrogen bond with the piperazine nitrogen or interact with specific serine/threonine residues in the receptor binding pocket (e.g., TM5 region of 5-HT receptors).
Receptor Binding Profile
-
5-HT1A Receptor: Acts as a partial agonist. The phenylpiperazine tail binds to the hydrophobic pocket, while the protonated nitrogen interacts with Asp116.
-
Alpha-1 Adrenergic Receptor: Exhibits antagonistic activity, often contributing to the side-effect profile (e.g., orthostatic hypotension) of drugs containing this moiety.
-
Metabolic Role: It is a known metabolite of several arylpiperazine drugs. Understanding its specific binding profile is essential for de-risking active metabolites in drug discovery programs.
Signaling Pathway Visualization
The following diagram illustrates the downstream effects of 1,2-HPP binding to the 5-HT1A receptor (Gi/o coupled).
Figure 1: Signal transduction pathway for 5-HT1A partial agonism by arylpiperazines.
Synthesis & Manufacturing
The most robust synthetic route for the hydrochloride salt involves the demethylation of the commercially available precursor 1-(2-methoxyphenyl)piperazine (MOIPP) . This method avoids the use of highly toxic nitrogen mustards (bis(2-chloroethyl)amine) often found in older literature.
Synthetic Pathway Diagram
Figure 2: Synthesis of 2-(Piperazin-1-yl)phenol HCl via ether cleavage.
Detailed Experimental Protocol (Demethylation Route)
Objective: Synthesis of 2-(Piperazin-1-yl)phenol HCl from 1-(2-methoxyphenyl)piperazine.
Reagents:
-
1-(2-Methoxyphenyl)piperazine (10 mmol)
-
Hydrobromic acid (48% aq., 50 mL)
-
Sodium bicarbonate (sat. aq.)
-
Ethyl acetate (EtOAc)
-
Hydrochloric acid (4M in dioxane or ether)
Procedure:
-
Reflux: Charge a round-bottom flask with 1-(2-methoxyphenyl)piperazine (1.92 g, 10 mmol) and 48% HBr (20 mL). Equip with a reflux condenser.
-
Reaction: Heat the mixture to reflux (~120°C) for 12–18 hours. Monitor progress by TLC (System: DCM/MeOH 9:1). The starting material spot (higher Rf) should disappear.
-
Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize with saturated NaHCO₃ solution until pH ~8. Caution: Vigorous CO₂ evolution.
-
Extraction: Extract the aqueous layer with EtOAc (3 x 30 mL). Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Isolation (Free Base): Evaporate the solvent under reduced pressure to yield the crude free base as a brownish solid.
-
Salt Formation: Dissolve the crude base in a minimum amount of ethanol or diethyl ether. Add HCl solution (in dioxane or ether) dropwise with stirring at 0°C.
-
Filtration: A white precipitate will form. Filter the solid, wash with cold ether, and dry under vacuum.
-
Yield: Expected yield 60–75%.
Experimental Protocol: 5-HT1A Receptor Binding Assay
This protocol validates the biological activity of the synthesized compound [2].
Materials:
-
Ligand: [³H]-8-OH-DPAT (Specific Activity ~100-200 Ci/mmol).
-
Tissue: Rat hippocampal membranes (rich in 5-HT1A).
-
Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.
Workflow:
-
Membrane Prep: Homogenize tissue in ice-cold Tris buffer. Centrifuge at 40,000 x g for 10 min. Resuspend pellet in buffer.
-
Incubation:
-
Total Binding: Membrane prep + [³H]-8-OH-DPAT (1 nM).
-
Non-Specific Binding: Above + 10 µM Serotonin (5-HT).
-
Test: Above + 2-(Piperazin-1-yl)phenol HCl (Concentration range: 10⁻¹⁰ to 10⁻⁵ M).
-
-
Equilibrium: Incubate at 25°C for 60 minutes.
-
Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash filters 3x with ice-cold buffer.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC₅₀ and Ki values using non-linear regression analysis (e.g., GraphPad Prism).
Handling, Safety & Stability
GHS Classification:
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Storage:
-
Store at room temperature (15–25°C) in a tightly sealed container.
-
Hygroscopic: The hydrochloride salt may absorb moisture; store in a desiccator if possible.
-
Stability: Stable under normal conditions.[3] Avoid strong oxidizing agents.
References
-
BuyersGuideChem. (2024). 2-(1-Piperazino)phenol Properties and Melting Point Data. Retrieved from [Link]
-
National Institutes of Health (NIH). (2012). Investigations on the 1-(2-biphenyl)piperazine motif: identification of new potent and selective ligands for the serotonin(7) receptor. Journal of Medicinal Chemistry. Retrieved from [Link]
Sources
1-(2-Hydroxyphenyl)piperazine hydrochloride chemical structure
Technical Guide: 1-(2-Hydroxyphenyl)piperazine Hydrochloride – Structural Dynamics and Pharmacological Relevance
Introduction: The Ortho-Hydroxylated Pharmacophore
1-(2-Hydroxyphenyl)piperazine (1-2-HPP) is a critical pharmacophore in medicinal chemistry, serving as a "privileged scaffold" for ligands targeting G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) subtypes. While often overshadowed by its chlorinated analog (m-CPP, a metabolite of Trazodone), the 2-hydroxy substitution introduces a unique intramolecular hydrogen bonding capability that rigidly locks the phenyl-piperazine conformation, significantly altering receptor binding affinity and selectivity profiles compared to non-hydroxylated analogs.
This guide details the structural characterization, synthesis, and pharmacological utility of 1-(2-Hydroxyphenyl)piperazine hydrochloride, designed for researchers optimizing CNS-active small molecules.
Structural Characterization & Physicochemical Profile
The hydrochloride salt form is the preferred entity for storage and biological testing due to enhanced water solubility and resistance to oxidation compared to the free phenolic base.
Chemical Identity
| Property | Data |
| IUPAC Name | 2-(1-Piperazinyl)phenol hydrochloride |
| CAS Number | 1011-17-2 (Base); Salt forms vary (e.g., 1175036-51-7 for related isomers, verify specific batch CAS) |
| Molecular Formula | C₁₀H₁₄N₂O[1] · HCl |
| Molecular Weight | 178.23 (Base) + 36.46 (HCl) = 214.69 g/mol |
| Appearance | Off-white to pale beige crystalline powder |
| Solubility | Soluble in water, DMSO, Methanol; Insoluble in Hexane, Et₂O |
| Melting Point | Base: 125–129 °C; HCl Salt: Decomposes >220 °C (typical for arylpiperazine salts) |
Conformational Analysis: The "Pseudo-Ring" Effect
Unlike 1-phenylpiperazine, where the phenyl ring rotates freely, 1-(2-Hydroxyphenyl)piperazine exhibits a restricted conformation due to an intramolecular hydrogen bond between the phenolic hydroxyl proton and the piperazine nitrogen (N1) lone pair.
-
Intramolecular H-Bond: The O-H···N interaction creates a pseudo-5-membered ring.
-
Electronic Effect: This locks the phenyl ring coplanar or slightly twisted relative to the piperazine N1-C2-C6 plane, distinct from the orthogonal twist seen in sterically hindered ortho-substituted piperazines (like o-tolylpiperazine).
-
Receptor Implication: This "pre-organized" conformation mimics the bioactive state required for 5-HT1A and D2/D3 receptor pockets, reducing the entropic penalty of binding.
Synthesis & Preparation Protocol
Direct reaction of 2-chlorophenol with piperazine is low-yielding due to the electron-rich nature of the phenol and competing phenoxide formation. The industrial standard involves the demethylation of 1-(2-methoxyphenyl)piperazine .
Retrosynthetic Analysis
-
Target: 1-(2-Hydroxyphenyl)piperazine HCl.
-
Precursor: 1-(2-Methoxyphenyl)piperazine (commercially available or synthesized from 2-methoxyaniline).
-
Key Transformation: Ether cleavage (Demethylation) using Lewis acids (BBr₃) or strong mineral acids (HBr).
Step-by-Step Synthesis Protocol
Step 1: Synthesis of Precursor (If not purchased)
-
Reagents: 2-Methoxyaniline (1.0 eq), Bis(2-chloroethyl)amine hydrochloride (1.0 eq), Diethylene glycol monomethyl ether (solvent).
-
Condition: Reflux at 150 °C for 12–18 hours.
-
Mechanism: Double nucleophilic substitution (cyclization) to form the piperazine ring.
Step 2: Demethylation (The Critical Step)
-
Reagents: 1-(2-Methoxyphenyl)piperazine (1.0 eq), 48% Hydrobromic Acid (HBr) (excess).
-
Protocol:
-
Dissolve the methoxy precursor in 48% HBr (10 mL per gram of substrate).
-
Reflux the mixture at 120–130 °C for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1) for disappearance of the methoxy spot.
-
Workup: Cool to 0 °C. Neutralize carefully with 50% NaOH solution to pH ~9-10 to liberate the free base.
-
Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Step 3: Salt Formation (Hydrochloride)
-
Reagents: Crude Base, 2M HCl in Diethyl Ether or Ethanol.
-
Protocol:
-
Dissolve the crude base in a minimum amount of absolute ethanol.
-
Add 2M HCl/Ether dropwise with stirring at 0 °C until pH ~2.
-
A precipitate will form immediately. Stir for 30 mins.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum.
-
Recrystallization: Ethanol/Ether mixture.
-
Caption: Synthetic pathway from 2-methoxyaniline to the target hydrochloride salt via demethylation.
Analytical Profiling
To validate the structure, specific spectroscopic signatures must be confirmed.
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 9.0–9.5 ppm (br s, 2H): Ammonium protons (NH₂⁺) of the piperazine salt.
-
δ 6.8–7.0 ppm (m, 4H): Aromatic protons (Ortho-substitution pattern typically shows multiplet splitting).
-
δ 3.0–3.4 ppm (m, 8H): Piperazine ring protons. The methylene groups adjacent to the anilinic nitrogen (N1) and the ammonium nitrogen (N4) may appear as distinct multiplets due to the salt environment.
-
-
Mass Spectrometry (ESI+):
-
[M+H]⁺: 179.12 m/z (Base peak).
-
Fragmentation: Loss of piperazine ring often yields a characteristic phenol fragment (m/z ~93).
-
Pharmacological Context
1-(2-Hydroxyphenyl)piperazine is not merely a metabolite; it is a potent 5-HT1A receptor partial agonist and has affinity for D2-like receptors.
Receptor Binding Profile
-
5-HT1A: High affinity (Ki < 50 nM). The 2-hydroxy group acts as a hydrogen bond donor to Serine residues in the receptor binding pocket (likely Ser 5.42 or 5.46), mimicking the hydroxyl group of serotonin (5-HT).
-
Alpha-1 Adrenergic: Moderate affinity antagonist.
-
Dopamine D2/D3: The "phenylpiperazine" tail is a classic D2 pharmacophore. The 2-OH substitution often improves selectivity for D3 over D2 compared to the unsubstituted analog.
Metabolic Pathway (Contextual)
While often confused with m-CPP (the 3-chloro metabolite of Trazodone), the 2-hydroxy analog is a metabolite of specific research compounds (e.g., Enciprazine ) and can be formed via minor hydroxylation pathways of phenylpiperazine.
Caption: Metabolic generation and receptor interaction profile of 1-(2-Hydroxyphenyl)piperazine.
Handling & Stability
-
Storage: Hygroscopic. Store at -20 °C in a desiccator. The phenolic group is susceptible to oxidation (turning pink/brown) upon prolonged exposure to air/light.
-
Safety: Irritant to eyes and skin. Use standard PPE.
-
Solubility for Assays: Dissolve in DMSO to make a 10 mM stock solution. Dilute into aqueous buffer immediately prior to use; avoid storing aqueous solutions >24 hours.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7677, 1-(2-Hydroxyethyl)piperazine (Analogous Synthesis Data). Available at: [Link]
-
Caccia, S., et al. m-Chlorophenylpiperazine, a central 5-hydroxytryptamine agonist, is a metabolite of trazodone.[2][3] J Pharm Pharmacol. 1981;33(7):477-8.[3] (Contextual reference for phenylpiperazine metabolism). Available at: [Link]
Sources
Technical Whitepaper: 2-(1-Piperazinyl)phenol Hydrochloride in Medicinal Chemistry
Executive Summary
The compound 2-(1-Piperazinyl)phenol hydrochloride (also known as 1-(2-hydroxyphenyl)piperazine HCl) is a highly versatile organic intermediate and active pharmacological agent. Characterized by a dual-functional topology—a basic piperazine moiety coupled with a phenolic group—this compound serves as a critical building block in the synthesis of complex neuroactive molecules [1]. As a Senior Application Scientist, understanding the exact physicochemical properties, receptor binding profiles, and analytical handling of this compound is paramount for ensuring reproducibility in drug development workflows.
Physicochemical Profiling & Structural Analysis
In its free base form, 2-(1-Piperazinyl)phenol (CAS: 1011-17-2) exhibits moderate lipophilicity and is soluble in organic solvents. However, for in vitro assays and formulation development, the hydrochloride salt is preferentially utilized [1]. The conversion to the HCl salt significantly enhances aqueous solubility, preventing precipitation during physiological assays and ensuring uniform dosing [3].
The exact molecular weight and formula of the hydrochloride salt are distinct from the free base, incorporating the mass of the hydrochloric acid molecule.
Quantitative Physicochemical Data
The following table summarizes the core quantitative metrics required for stoichiometric calculations and assay preparation [2, 3].
| Property | Value |
| Chemical Name | 2-(1-Piperazinyl)phenol hydrochloride |
| Common Synonyms | 1-(2-Hydroxyphenyl)piperazine HCl |
| CAS Number (HCl Salt) | 211304-63-1 |
| CAS Number (Free Base) | 1011-17-2 |
| Molecular Formula (HCl Salt) | |
| Molecular Weight (HCl Salt) | 214.69 g/mol |
| Molecular Weight (Free Base) | 178.23 g/mol |
| Appearance | White to off-white crystalline solid |
Pharmacological Mechanisms & Receptor Binding
From a mechanistic perspective, 2-(1-Piperazinyl)phenol HCl is not merely a passive structural intermediate; it possesses intrinsic biological activity. The compound acts as a selective 5-HT1A receptor agonist and exhibits binding affinity for the dopamine D3 receptor [1].
Causality in Drug Design: The piperazine ring acts as the primary pharmacophore, anchoring the molecule within the receptor's hydrophobic pocket via cation-
Pharmacological pathways of 2-(1-Piperazinyl)phenol HCl targeting 5-HT1A and D3 receptors.
Analytical Validation & Quality Control Protocols
Trustworthiness in pharmacological data begins with compound integrity. Before deploying 2-(1-Piperazinyl)phenol HCl in synthetic or biological workflows, rigorous analytical validation is required. The following self-validating protocol utilizes Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm both purity and molecular identity.
Protocol: Self-Validating LC-MS Purity Analysis
This protocol is designed as a closed-loop, self-validating system. By running a Certified Reference Standard (CRS) in parallel with the test sample, the system inherently flags degradation or contamination without relying on theoretical retention times.
Step 1: Sample Preparation
-
Action: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol:Water (50:50, v/v).
-
Causality: The hydrochloride salt is highly polar. A 50:50 aqueous-organic mixture ensures complete dissolution while maintaining compatibility with the highly aqueous initial mobile phase of a reverse-phase gradient, preventing solvent-shock at the column head.
Step 2: Reference Standard Integration (The Self-Validation Check)
-
Action: Prepare a parallel sample of a CRS of 2-(1-Piperazinyl)phenol HCl at an identical concentration.
-
Causality: The protocol dictates that the test sample's retention time (RT) and spectral footprint must align with the CRS within a strict tolerance (
min for RT). If the delta exceeds this threshold, the run is invalidated, ensuring no degraded API enters the testing pipeline.
Step 3: Chromatographic Separation
-
Action: Inject 5 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient elution from 5% to 95% Acetonitrile (supplemented with 0.1% Formic Acid) over 5 minutes.
-
Causality: The gradient approach prevents the polar piperazine derivative from eluting in the void volume. The addition of 0.1% Formic Acid suppresses the ionization of residual silanols on the stationary phase, preventing peak tailing of the basic amine.
Step 4: Mass Spectrometry (ESI+)
-
Action: Monitor for the protonated free base ion
at m/z 179.1. -
Causality: In positive electrospray ionization (ESI+), the hydrochloride salt dissociates. The basic secondary nitrogen on the piperazine ring readily accepts a proton, yielding the free base mass (178.1 Da) plus the mass of a proton (1.007 Da), resulting in the target m/z of 179.1 [2].
Step-by-step analytical validation workflow for 2-(1-Piperazinyl)phenol HCl.
Synthetic Workflows & Handling Guidelines
When utilized as a precursor, 2-(1-Piperazinyl)phenol HCl offers two primary sites for functionalization: the secondary amine of the piperazine ring and the phenolic hydroxyl group [4].
Handling Protocol for N-Alkylation:
-
Desalting: Because the compound is supplied as an HCl salt, synthetic pathways targeting the piperazine nitrogen require the addition of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine or Triethylamine) to liberate the free base in situ.
-
Solvent Selection: Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM) should be used to facilitate nucleophilic substitution while minimizing side reactions.
-
Protection Strategy: If harsh alkylating agents are used, the phenolic oxygen may undergo competitive O-alkylation. Causality: To prevent this, transient protection of the phenol (e.g., using a tert-butyldimethylsilyl (TBS) ether) is recommended prior to modifying the piperazine ring, ensuring high regioselectivity.
References
An In-depth Technical Guide to the Mechanism of Action of 2-(Piperazin-1-yl)phenol as a Dopamine D3 Receptor Agonist
Introduction: The Dopamine D3 Receptor as a Therapeutic Target
The dopamine D3 receptor (D3R) is a G protein-coupled receptor (GPCR) belonging to the D2-like family of dopamine receptors.[1][2] Predominantly expressed in the limbic regions of the brain, the D3R plays a crucial role in regulating cognition, emotion, and motivation.[3] Its distinct neuroanatomical distribution and high affinity for dopamine make it a compelling target for therapeutic intervention in a range of neuropsychiatric and neurodegenerative disorders, including Parkinson's disease, schizophrenia, and substance use disorders.[4][5] Unlike the more widespread D2 receptor, the selective modulation of the D3R offers the potential for more targeted therapeutic effects with a reduced side-effect profile.[6]
This guide provides a comprehensive technical overview of the mechanism of action of 2-(Piperazin-1-yl)phenol, a representative dopamine receptor agonist.[7] We will delve into the molecular interactions, signaling cascades, and functional consequences of D3R activation by this compound. The methodologies and experimental frameworks detailed herein are designed to provide researchers, scientists, and drug development professionals with a robust understanding of how to characterize the pharmacological profile of D3R agonists.
Molecular Profile of 2-(Piperazin-1-yl)phenol
The compound 2-(Piperazin-1-yl)phenol belongs to the piperazine class of molecules, a versatile scaffold frequently utilized in the design of dopamine receptor ligands.[5][8] The chemical structure, featuring a phenol group attached to a piperazine ring, allows for key interactions within the orthosteric binding pocket of the D3 receptor.
-
Chemical Structure: C10H14N2O
-
Key Pharmacophoric Features: The piperazine nitrogen atoms are capable of forming ionic and hydrogen bonds, while the phenyl ring can engage in hydrophobic and aromatic interactions with specific residues in the receptor's transmembrane domains.
The precise affinity and selectivity of 2-(Piperazin-1-yl)phenol for the D3 receptor over other dopamine receptor subtypes (D1, D2, D4, D5) and other amine receptors are critical determinants of its therapeutic potential.[7] These properties are quantitatively assessed through rigorous in vitro pharmacological assays.
Core Mechanism of Action: D3 Receptor-Mediated Signaling
As a D2-like receptor, the dopamine D3 receptor primarily signals through the Gαi/o family of heterotrimeric G proteins.[1][2][9] The binding of an agonist, such as 2-(Piperazin-1-yl)phenol, stabilizes a conformational change in the receptor, facilitating the exchange of GDP for GTP on the Gαi/o subunit.[2] This initiates a cascade of intracellular events that define the compound's functional effect.
G Protein-Dependent Signaling: The Canonical Pathway
The primary and most well-characterized signaling pathway for the D3 receptor is the inhibition of adenylyl cyclase.[1][10][11]
-
Gαi/o Activation: The GTP-bound Gαi/o subunit dissociates from the Gβγ dimer.
-
Adenylyl Cyclase Inhibition: The activated Gαi/o subunit directly inhibits the activity of adenylyl cyclase, an enzyme responsible for converting ATP to cyclic AMP (cAMP).
-
Reduction in cAMP Levels: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cAMP.[12]
-
Downstream Effects: Reduced cAMP levels lead to decreased activity of protein kinase A (PKA), which in turn modulates the phosphorylation state and activity of numerous downstream targets, ultimately altering neuronal excitability and gene expression.
Caption: Canonical Gαi/o-mediated signaling pathway of the D3 receptor.
G Protein-Independent Signaling: The Role of β-Arrestin
In addition to G protein coupling, agonist-activated GPCRs can engage with β-arrestin proteins.[13][14] This interaction is critical for receptor desensitization, internalization, and the initiation of distinct, G protein-independent signaling cascades.
-
Receptor Phosphorylation: Upon agonist binding, G protein-coupled receptor kinases (GRKs) phosphorylate serine and threonine residues on the intracellular loops and C-terminal tail of the D3 receptor.[13][15]
-
β-Arrestin Recruitment: The phosphorylated receptor serves as a high-affinity binding site for β-arrestin.[16]
-
Desensitization and Internalization: β-Arrestin binding sterically hinders further G protein coupling, leading to desensitization of the G protein-mediated signal. β-Arrestin also acts as an adaptor protein, recruiting the receptor to clathrin-coated pits for endocytosis.[17]
-
Signal Transduction: β-Arrestin can act as a scaffold for various signaling proteins, including components of the mitogen-activated protein kinase (MAPK) cascade (e.g., ERK1/2), leading to distinct cellular responses.[13][]
The propensity of an agonist to activate G protein-dependent versus β-arrestin-dependent signaling is known as "biased agonism."[13][19] Characterizing the bias of 2-(Piperazin-1-yl)phenol is crucial for predicting its full pharmacological profile.
Caption: β-Arrestin-mediated signaling and regulation of the D3 receptor.
Experimental Characterization: A Methodological Framework
A thorough understanding of the mechanism of action of 2-(Piperazin-1-yl)phenol requires a multi-faceted experimental approach. The following protocols outline key in vitro assays for determining its binding affinity, functional potency, and signaling bias.
Quantitative Data Summary
The following table structure should be used to summarize the key quantitative data obtained from the experimental protocols described below.
| Parameter | Receptor | Value | Units |
| Binding Affinity (Ki) | Human D3 | nM | |
| Human D2 | nM | ||
| Human D1 | nM | ||
| Functional Potency (EC50) | Human D3 (cAMP) | nM | |
| Maximal Efficacy (Emax) | Human D3 (cAMP) | % Inhibition | |
| Functional Potency (EC50) | Human D3 (β-Arrestin) | nM | |
| Maximal Efficacy (Emax) | Human D3 (β-Arrestin) | % of Dopamine |
Experimental Protocols
This protocol determines the binding affinity (Ki) of 2-(Piperazin-1-yl)phenol for the D3 receptor through competitive displacement of a high-affinity radiolabeled antagonist.[20][21][22]
Materials:
-
Cell membranes from a stable cell line expressing the human dopamine D3 receptor (e.g., HEK293 or CHO cells).[21][23]
-
Radioligand: [³H]-Spiperone or another suitable D3-selective antagonist.[21][24]
-
Test Compound: 2-(Piperazin-1-yl)phenol.
-
Non-specific binding control: (+)-Butaclamol or Haloperidol (10 µM).[21][24]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.[21][25]
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[20][25]
-
Cell harvester and vacuum filtration system.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Compound Preparation: Prepare serial dilutions of 2-(Piperazin-1-yl)phenol in assay buffer.
-
Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:
-
Total Binding: 50 µL of radioligand, 50 µL of assay buffer, and 150 µL of membrane preparation.
-
Non-specific Binding (NSB): 50 µL of radioligand, 50 µL of non-specific binding control, and 150 µL of membrane preparation.
-
Competition: 50 µL of radioligand, 50 µL of 2-(Piperazin-1-yl)phenol at various concentrations, and 150 µL of membrane preparation.[24][25]
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.[20][24]
-
Filtration: Terminate the reaction by rapid vacuum filtration through the PEI-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.[20][21]
-
Counting: Dry the filters, place them in scintillation vials with scintillation fluid, and measure radioactivity using a scintillation counter.[21]
-
Data Analysis:
-
Calculate specific binding by subtracting NSB from total binding.
-
Plot the percentage of specific binding against the log concentration of 2-(Piperazin-1-yl)phenol.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[25]
-
This assay measures the ability of 2-(Piperazin-1-yl)phenol to inhibit adenylyl cyclase and reduce intracellular cAMP levels, providing its functional potency (EC50) and efficacy (Emax) for the Gαi/o pathway.[12][26]
Materials:
-
A stable cell line expressing the human dopamine D3 receptor (e.g., CHO-K1 or HEK293).[27]
-
Forskolin (an adenylyl cyclase activator).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[12][28]
-
Test Compound: 2-(Piperazin-1-yl)phenol.
-
96- or 384-well plates.
Procedure:
-
Cell Plating: Seed the D3R-expressing cells into the appropriate microplate and allow them to adhere overnight.
-
Pre-treatment: Replace the culture medium with assay buffer containing a PDE inhibitor and incubate for 20-30 minutes.
-
Compound Addition: Add serial dilutions of 2-(Piperazin-1-yl)phenol to the wells.
-
Stimulation: Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate cAMP production. This creates a signal window to measure inhibition.[26]
-
Incubation: Incubate the plate for 15-30 minutes at 37°C.[24]
-
cAMP Detection: Lyse the cells (if required by the kit) and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.[12]
-
Data Analysis:
-
Normalize the data to the forskolin-stimulated response (100%) and the basal level (0%).
-
Plot the percentage inhibition of the forskolin response against the log concentration of 2-(Piperazin-1-yl)phenol.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
This protocol quantifies the recruitment of β-arrestin to the D3 receptor upon activation by 2-(Piperazin-1-yl)phenol, a key measure of G protein-independent signaling.[16][29]
Materials:
-
A cell line engineered for a β-arrestin recruitment assay, co-expressing the human D3 receptor and a β-arrestin fusion protein (e.g., DiscoverX PathHunter or Promega NanoBiT).[16][30][31]
-
Test Compound: 2-(Piperazin-1-yl)phenol.
-
Reference agonist (e.g., dopamine or a known full agonist).
-
Assay-specific detection reagents.
-
White, opaque 96- or 384-well plates.
Procedure:
-
Cell Plating: Plate the engineered cells in the appropriate microplate according to the assay manufacturer's guidelines.[16][31]
-
Compound Addition: Add serial dilutions of 2-(Piperazin-1-yl)phenol and the reference agonist to the wells.
-
Incubation: Incubate the plate for the time recommended by the manufacturer (typically 60-90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.
-
Signal Detection: Add the detection reagents and incubate as required. Measure the luminescent or fluorescent signal using a plate reader.[16]
-
Data Analysis:
-
Normalize the data to the response of the reference full agonist (100%) and the vehicle control (0%).
-
Plot the percentage of maximal response against the log concentration of 2-(Piperazin-1-yl)phenol.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values for β-arrestin recruitment.
-
Caption: Workflow for the in vitro characterization of a D3R agonist.
Conclusion
The characterization of 2-(Piperazin-1-yl)phenol as a dopamine D3 receptor agonist requires a systematic and multi-pronged approach. By elucidating its binding affinity, its influence on the canonical Gαi/o-cAMP pathway, and its capacity to recruit β-arrestin, a comprehensive mechanistic portrait can be assembled. This detailed understanding is paramount for advancing our knowledge of D3 receptor pharmacology and for the rational design of novel therapeutics targeting this critical receptor. The methodologies outlined in this guide provide a validated framework for achieving this goal, ensuring scientific rigor and reproducibility in the field of dopamine receptor drug discovery.
References
-
Dopamine receptor D3 - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
- Galaj, E., & Ranaldi, R. (2021). Dopamine D3 Receptor Plasticity in Parkinson's Disease and L-DOPA-Induced Dyskinesia. Frontiers in Neuroscience, 15, 700555.
- Kim, K.-M., et al. (2005). G protein-coupled receptor kinase regulates dopamine D3 receptor signaling by modulating the stability of a receptor-filamin-beta-arrestin complex. A case of autoreceptor regulation. Journal of Biological Chemistry, 280(13), 12774–12780.
- BenchChem. (2025). Application Note: Pergolide Radioligand Binding Assay for Dopamine Receptors. BenchChem.
- Pilon, C., et al. (1994). Two intracellular signaling pathways for the dopamine D3 receptor: opposite and synergistic interactions with cyclic AMP. Journal of Neurochemistry, 62(1), 357–364.
- Fishburn, C. S., et al. (1995). Coupling of Dopamine Receptors to G Proteins. Journal of Neurochemistry, 65(4), 1481–1484.
- Seeman, P. (2004). Signaling mechanisms of the D3 dopamine receptor. Neurochemical Research, 29(8), 1541–1547.
- Chavali, S., et al. (2019). Biased signaling agonist of dopamine D3 receptor induces receptor internalization independent of β-arrestin recruitment. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1866(3), 448–459.
- Lane, J. R., et al. (2014). Radioligand binding assays. Bio-protocol, 4(17), e1211.
- S. N. (2025, August 12). Go/z-biased coupling profile of the dopamine D3 receptor. bioRxiv.
- BenchChem. (2025). Application Notes and Protocols for Determining Dopamine Agonist Properties of Thiazolamines. BenchChem.
- Liu, F., et al. (2009). Regulation of dopamine D3 receptors by protein-protein interactions. Acta Pharmacologica Sinica, 30(7), 895–902.
- Burström, V., et al. (2024). A nanoluciferase complementation-based assay for monitoring β-arrestin2 recruitment to the dopamine D3 receptor. Biochemical Pharmacology, 223, 116035.
- National Center for Biotechnology Information. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. Assay Guidance Manual.
- Kumar, S., et al. (2017). Functional Characterization of a Novel Series of Biased Signaling Dopamine D3 Receptor Agonists. ACS Chemical Neuroscience, 8(7), 1545–1557.
- Leggio, G. M., et al. (2021). Neuronal Dopamine D3 Receptors: Translational Implications for Preclinical Research and CNS Disorders. International Journal of Molecular Sciences, 22(2), 793.
- National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual.
- Revvity. (n.d.). Key success tips to perform B-Arr2 recruitment assays by using the B-Arr2 recruitment kit with GPCRs. Revvity.
- BenchChem. (2025). Application Notes & Protocols: Interrogating G-Protein Coupled Receptor Signaling with cAMP Assays. BenchChem.
- BOC Sciences. (n.d.).
- van der Wenden, E. M., et al. (2016). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Analytical Biochemistry, 512, 57–67.
- van der Gracht, A. M. F., et al. (2019). Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors. bio-protocol, 9(18), e3371.
- Promega Corporation. (n.d.). GloSensor cAMP Assay Quick Protocol, FB113.
- Promega Corporation. (n.d.). GloSensor™ cAMP Assay Protocol.
- Stäubert, C., et al. (2023). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols, 4(1), 102061.
- Schamiloglu, S., et al. (2022).
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
- Spillmann, T., et al. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Frontiers in Pharmacology, 14, 1285038.
- DiscoveRx Corporation. (n.d.). PathHunter® β-Arrestin GPCR Assays.
- Kaur, K. (2017). Characterization of ligand binding to Dopamine D3 receptor using fluorescence anisotropy and radioligand binding assay. DSpace.
- Moreno, E., et al. (2025). Locomotor activity depends on β-arrestin recruitment by the dopamine D1 receptor in the striatal D1-D3 receptor heteromer. Pharmacological Research, 218, 107412.
- CymitQuimica. (n.d.). CAS 1011-17-2: 2-(1-Piperazinyl)phenol. CymitQuimica.
- Basith, S., et al. (2018). Towards understanding the structural basis of partial agonism at the dopamine D3 receptor. Journal of Molecular Graphics and Modelling, 80, 203–213.
- Boyle, N. J., et al. (2012). Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists. Bioorganic & Medicinal Chemistry Letters, 22(24), 7549–7553.
- Wróbel, D., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine. Molecules, 27(6), 1794.
- Sahlholm, K., et al. (2025). Estimation of Dopamine D1 Receptor Agonist Binding Kinetics Using Time-Resolved Functional Assays. ACS Chemical Neuroscience, 16(12), 2134–2146.
- Sexton, T., et al. (2020). Discovery, Optimization, and Characterization of ML417: A Novel and Highly Selective D3 Dopamine Receptor Agonist. ACS Omega, 5(21), 12229–12240.
- Hancock, R. D., et al. (2013). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. Inorganica Chimica Acta, 407, 183–189.
- Li, Y., et al. (2021). Computational study on new natural compound agonists of dopamine receptor. Aging, 13(12), 16568–16584.
- Schepmann, D., et al. (2003). N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands. Archiv der Pharmazie, 336(8), 358–366.
- Campiani, G., et al. (2015). Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library.
- Wilson, W. W., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3192.
- Kumar, S., et al. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology, 21(7), 1109–1117.
- Sigma-Aldrich. (n.d.). 2-(Piperazin-1-yl)phenol hydrochloride. Sigma-Aldrich.
- Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 569–575.
Sources
- 1. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Regulation of dopamine D3 receptors by protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Towards understanding the structural basis of partial agonism at the dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CAS 1011-17-2: 2-(1-Piperazinyl)phenol | CymitQuimica [cymitquimica.com]
- 8. neuroquantology.com [neuroquantology.com]
- 9. Go/z-biased coupling profile of the dopamine D3 receptor | bioRxiv [biorxiv.org]
- 10. Two intracellular signaling pathways for the dopamine D3 receptor: opposite and synergistic interactions with cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Functional Characterization of a Novel Series of Biased Signaling Dopamine D3 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. G protein-coupled receptor kinase regulates dopamine D3 receptor signaling by modulating the stability of a receptor-filamin-beta-arrestin complex. A case of autoreceptor regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. resources.revvity.com [resources.revvity.com]
- 19. Biased signaling agonist of dopamine D3 receptor induces receptor internalization independent of β-arrestin recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. bio-protocol.org [bio-protocol.org]
- 22. dspace.ut.ee [dspace.ut.ee]
- 23. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. giffordbioscience.com [giffordbioscience.com]
- 26. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. cell.com [cell.com]
- 28. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]
- 29. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 30. diva-portal.org [diva-portal.org]
- 31. cosmobio.co.jp [cosmobio.co.jp]
Foreword: The Phenylpiperazine Scaffold - A Cornerstone of Modern Neuropharmacology
An In-Depth Technical Guide to the Structure-Activity Relationship of Phenylpiperazine Derivatives
Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of a Senior Application Scientist
The N-phenylpiperazine moiety stands as one of the most versatile and privileged scaffolds in medicinal chemistry.[1][2] Its structural rigidity, combined with the tunable basicity of its nitrogen atoms, has made it a cornerstone in the development of a multitude of agents targeting the central nervous system (CNS).[1] From antipsychotics like aripiprazole to antidepressants like trazodone, the phenylpiperazine core is a recurring motif in clinically significant therapeutics.[1] This guide eschews a conventional template to provide a deep, logical dive into the nuanced structure-activity relationships (SAR) that govern the pharmacological profile of these compounds. We will dissect the molecule piece by piece, exploring how subtle modifications to its core structure dictate its interactions with key biological targets, primarily serotonin (5-HT) and dopamine (D) receptors.[3][4] Our objective is to furnish the drug development professional with a robust framework for the rational design of novel phenylpiperazine derivatives with optimized potency, selectivity, and therapeutic potential.
The Phenylpiperazine Pharmacophore: A Blueprint for CNS Activity
At its core, the pharmacological activity of a phenylpiperazine derivative is determined by the interplay of three to four key structural regions. Understanding these regions is fundamental to deciphering their SAR. The general structure consists of a 1-arylpiperazine linked, often via an alkyl chain, to a terminal fragment.[5]
-
Region A (Aryl Group): The phenyl ring directly attached to the piperazine nitrogen (N1). Substitutions on this ring are critical for modulating receptor affinity and selectivity.
-
Region B (Piperazine Core): This heterocyclic ring acts as a constrained linker. Its conformation and the basicity of the N4 nitrogen are key to receptor interaction.
-
Region C (Alkyl Linker): A flexible chain of variable length that provides the optimal spatial orientation between the arylpiperazine and the terminal fragment for receptor binding.
-
Region D (Terminal Fragment): A highly variable region that profoundly influences the overall pharmacological profile, determining whether a compound acts as an agonist, antagonist, or partial agonist at a given receptor.[5]
Caption: The four key regions of the phenylpiperazine pharmacophore.
Dissecting the Structure-Activity Relationship (SAR)
The art of designing effective phenylpiperazine-based drugs lies in the strategic modification of these four regions to achieve a desired pharmacological profile.
SAR at the Aryl Group (Region A)
The substitution pattern on the N-phenyl ring is a primary determinant of receptor affinity and selectivity.
-
Ortho-Substitution: An ortho-substituent, particularly a methoxy group (-OCH₃), is often favorable for high affinity at 5-HT₁ₐ receptors.[6] This is a hallmark feature of many selective 5-HT₁ₐ ligands. For instance, compound 6a with an ortho-methoxy group on the phenylpiperazine ring showed the best anti-inflammatory activity in one study.[7] Substitution with a group having a negative potential at this position is generally favorable for affinity at both 5-HT₁ₐ and α₁ receptors.[6]
-
Meta-Substitution: This position is crucial for modulating 5-HT₁ₐ/α₁ selectivity. The 5-HT₁ₐ receptor can accommodate bulkier substituents at this position compared to the more sterically restricted α₁ receptor.[6] Electron-withdrawing groups like chloro (Cl) or trifluoromethyl (CF₃) at the meta-position are common in compounds targeting both serotonin and dopamine receptors.[8] For example, m-chlorophenylpiperazine (mCPP) is a well-known derivative with significant serotonergic activity.[9]
-
Para-Substitution: This position is generally considered a region where ligand volume is limited for both 5-HT₁ₐ and α₁ receptors.[6] However, para-substitution can be exploited for other targets. In a series of anticancer agents, compounds with a 3,4-dichlorophenyl substituent showed the highest cytotoxicity.[10][11]
SAR of the Alkyl Linker (Region C)
The length of the alkyl chain connecting the piperazine core to the terminal fragment is critical for optimal receptor fit.
-
Chain Length: For many long-chain arylpiperazines targeting 5-HT₁ₐ receptors, a linker of three or four carbon atoms (propyl or butyl) is often found to confer the highest affinity.[5][8][12] This optimal length correctly positions the terminal fragment to interact with specific residues within the receptor's binding pocket.
SAR at the Terminal Fragment (Region D)
This region shows the greatest structural diversity and is pivotal in defining the compound's functional activity (e.g., agonist vs. antagonist).
-
Amides and Imides: Terminal fragments incorporating amide or imide functionalities are frequently found in high-affinity 5-HT₁ₐ ligands.[5] Some studies suggest these groups can form important hydrogen bonds or engage in dipole interactions within the receptor.[8]
-
Aryl and Heteroaryl Groups: A terminal aryl or heteroaryl group can significantly influence the overall pharmacological profile, often leading to multi-target engagement. For example, the 1-phenyl-4-(4-pyridinyl)piperazine scaffold shows high affinity for dopamine D₂, 5-HT₁ₐ, and 5-HT₂ₐ receptors, a profile characteristic of atypical antipsychotics.[3] The specific nature of this terminal ring system is key to achieving desired polypharmacology.
Key Biological Targets and Pharmacological Profiles
Phenylpiperazine derivatives are known to interact with a wide range of biological targets, but their most significant impact has been in modulating dopaminergic and serotonergic systems.[2][3]
Serotonin (5-HT) and Dopamine (D) Receptor Interactions
The therapeutic efficacy of many phenylpiperazine drugs, particularly in treating psychosis and depression, stems from their mixed activity at D₂ and 5-HT receptors.[3][13]
-
5-HT₁ₐ Receptor Agonism/Partial Agonism: Many anxiolytic and antidepressant phenylpiperazines act as agonists or partial agonists at the 5-HT₁ₐ receptor.[5][14] High affinity is often achieved with an ortho-methoxy phenyl group and an appropriate terminal moiety.[6]
-
D₂ Receptor Antagonism: D₂ receptor blockade is the cornerstone of antipsychotic therapy. Phenylpiperazine derivatives can be potent D₂ antagonists.[4][15] The combination of D₂ antagonism with 5-HT₁ₐ agonism is a hallmark of "atypical" antipsychotics, believed to improve efficacy against negative symptoms and reduce extrapyramidal side effects.[4][16]
-
5-HT₂ₐ Receptor Antagonism: Antagonism at 5-HT₂ₐ receptors is another key feature of atypical antipsychotics and some antidepressants like Trazodone.[1] This action is thought to contribute to their efficacy and improved side-effect profile.[3]
Quantitative Data: Receptor Binding Affinities
The equilibrium dissociation constant (Kᵢ) is a measure of a ligand's binding affinity for a receptor, with lower values indicating higher affinity.[1] The table below summarizes representative data for phenylpiperazine derivatives.
| Compound Class/Example | Aryl Substitution | Terminal Group | 5-HT₁ₐ Kᵢ (nM) | D₂ Kᵢ (nM) | Reference(s) |
| Arylpiperazine-Coumarin | 3-Bromophenyl | Coumarin | 0.78 | - | [17] |
| Arylpiperazine-Coumarin | 2-Chlorophenyl | Coumarin | 0.57 | - | [17] |
| SLV313 | 1,4-Benzodioxinyl | 5-(4-fluorophenyl)pyridinyl | Full Agonist | Full Antagonist | [4][16] |
| Thiazolinyl-phenylpiperazine | 3-Thiazolinylphenyl | - | 412 | - | [14] |
Experimental Protocols for SAR Elucidation
A robust SAR study relies on a systematic workflow encompassing chemical synthesis, in vitro screening, and in vivo validation.
Protocol: General Synthesis of N-Alkylated Phenylpiperazine Derivatives
This protocol describes a common method for introducing the linker and terminal fragment (Region C and D) onto the phenylpiperazine core.[12][18]
Objective: To synthesize a target phenylpiperazine derivative by alkylating a substituted phenylpiperazine with a chloroalkyl- or bromoalkyl-terminated intermediate.
Materials:
-
Appropriate substituted 1-arylpiperazine (1.0 mmol)
-
Appropriate chloro- or bromo-alkyl derivative (e.g., 1-bromo-3-chloropropane) (1.0 mmol)
-
Potassium carbonate (K₂CO₃) (3.0 mmol)
-
Potassium iodide (KI) (catalytic amount)
-
Acetonitrile (CH₃CN) (30 mL)
Procedure:
-
To a round-bottom flask, add the 1-arylpiperazine, the haloalkyl derivative, K₂CO₃, and a catalytic amount of KI.
-
Add acetonitrile as the solvent.
-
Stir the mixture at 50-60°C. Monitor the reaction by thin-layer chromatography (TLC). Reaction times can vary from 24 to 48 hours.[12]
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the inorganic salts (K₂CO₃, KCl/KBr, KI).
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the resulting crude residue by column chromatography on silica gel or by recrystallization from an appropriate solvent to yield the final product.[12][18]
Self-Validation: The identity and purity of the synthesized compound must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry (MS).
Protocol: In Vitro Radioligand Receptor Binding Assay
This assay is the gold standard for determining the binding affinity (Kᵢ) of a novel compound for a specific receptor.[19][20]
Objective: To determine the affinity of a test compound for the human 5-HT₁ₐ receptor.
Materials:
-
Cell membranes from HEK-293 cells stably expressing the human 5-HT₁ₐ receptor.
-
Radioligand: [³H]8-OH-DPAT (a high-affinity 5-HT₁ₐ agonist).
-
Test compound (phenylpiperazine derivative) at various concentrations.
-
Non-specific binding control: Serotonin (10 µM).
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Reaction Setup: In test tubes, combine the cell membranes, the radioligand ([³H]8-OH-DPAT) at a fixed concentration (typically near its Kₔ value), and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of an unlabeled ligand like serotonin.
-
Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Termination and Filtration: Rapidly terminate the binding reaction by filtering the mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold incubation buffer to remove any non-specifically trapped radioactivity.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use a non-linear regression analysis (e.g., Cheng-Prusoff equation) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding). Convert the IC₅₀ to a Kᵢ value.
Experimental and Validation Workflow
The development and characterization of novel phenylpiperazine derivatives follow a logical, multi-stage process.
Caption: A standard workflow for the characterization of new derivatives.
Signaling Pathways and Mechanism of Action
Phenylpiperazine derivatives exert their effects by modulating G-protein coupled receptor (GPCR) signaling cascades. For atypical antipsychotics, the key is the integrated response from D₂ and 5-HT₁ₐ receptor modulation.
Caption: Simplified signaling pathway for D₂/5-HT₁ₐ receptor modulation.
Conclusion and Future Outlook
The phenylpiperazine scaffold has unequivocally proven its value in the development of CNS-targeted therapeutics.[1][2] The structure-activity relationships discussed herein provide a foundational map for navigating the chemical space of these derivatives. Key principles—such as the influence of ortho-methoxy groups for 5-HT₁ₐ affinity, the importance of linker length, and the multi-target profiles achievable through terminal group modification—serve as guiding tenets for medicinal chemists.
Future research will likely focus on designing derivatives with even greater receptor subtype selectivity (e.g., D₃ vs. D₂) to fine-tune therapeutic effects and minimize side effects.[21] Furthermore, as our understanding of the neurobiology of psychiatric and neurological disorders evolves, the versatile phenylpiperazine scaffold will undoubtedly be adapted to engage novel targets, continuing its legacy as a cornerstone of drug discovery.
References
-
Lacivita, E., et al. (2012). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Frontiers in Psychiatry. Available at: [Link]
-
Di Mola, A., et al. (2020). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules. Available at: [Link]
-
Malinowski, J., et al. (2000). Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands. Acta Poloniae Pharmaceutica - Drug Research. Available at: [Link]
-
Kim, J., et al. (2021). Synthesis and acaricidal activity of phenylpiperazine derivatives. Journal of Pesticide Science. Available at: [Link]
-
López-Rodríguez, M. L., et al. (2000). Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 3. 2-[ω-(4-Arylpiperazin-1-yl)alkyl]perhydropyrrolo-[1,2-c]imidazoles and -perhydroimidazo[1,5-a]pyridines: Study of the Influence of the Terminal Amide Fragment on 5-HT1A and α1-Adrenergic Affinity. Journal of Medicinal Chemistry. Available at: [Link]
-
Andreozzi, G., et al. (2023). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules. Available at: [Link]
-
Barakat, K. J., et al. (1998). Synthesis and biological activities of phenyl piperazine-based peptidomimetic growth hormone secretagogues. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Kim, J., et al. (2021). Synthesis and acaricidal activity of phenylpiperazine derivatives. ResearchGate. Available at: [Link]
-
Al-Ghorbani, M., et al. (2016). Synthesis of phenylpiperazine derivatives of 1,4-benzodioxan as selective COX-2 inhibitors and anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Szymańska-Serafin, B. M., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Molecules. Available at: [Link]
-
Feenstra, R. W., et al. (2006). SAR study of 1-aryl-4-(phenylarylmethyl)piperazines as ligands for both dopamine D2 and serotonin 5-HT1A receptors showing varying degrees of (Ant)agonism. Selection of a potential atypical antipsychotic. Chemical & Pharmaceutical Bulletin. Available at: [Link]
-
Qi, Y., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules. Available at: [Link]
-
Mamer, O. A., et al. (1996). Evaluation of phenylpiperazines as targeting agents for neuroblastoma. Journal of Nuclear Medicine. Available at: [Link]
-
Szymańska, E., et al. (2022). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. Molecules. Available at: [Link]
-
de Almeida, J. F., et al. (2012). Phenylpiperazine derivatives: a patent review (2006 – present). Expert Opinion on Therapeutic Patents. Available at: [Link]
-
Whitehead, K. A., et al. (2017). Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. Pharmaceutical Research. Available at: [Link]
-
Pettersson, F., et al. (2010). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (Huntexil, Pridopidine, ACR16). Journal of Medicinal Chemistry. Available at: [Link]
-
Chaurasia, B., et al. (1998). Phenylpiperazine derivatives with strong affinity for 5HT1A, D2A and D3 receptors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Andreozzi, G., et al. (2025). Novel 4,5-Dihydrothiazole-Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. ChemMedChem. Available at: [Link]
-
Szymańska-Serafin, B. M., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. PMC. Available at: [Link]
-
Wikipedia. 1-Phenylpiperazine. Wikipedia. Available at: [Link]
-
Unkown. (2022). The SAR study further indicated that the o-substituted ligands of phenylpiperazine exhibited higher affinity for 5-HT1AR. Semantic Scholar. Available at: [Link]
-
Wang, S., et al. (2017). Synthesis and in vivo Anti-inflammatory Evaluation of Piperazine Derivatives Containing 1,4-Benzodioxan Moiety. ResearchGate. Available at: [Link]
-
Girase, S., et al. (2021). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. Molecules. Available at: [Link]
-
Whitehead, K. A., et al. (2017). Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. PubMed. Available at: [Link]
-
López-Rodríguez, M. L., et al. (1997). Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. Journal of Medicinal Chemistry. Available at: [Link]
-
Unkown. (2025). SAR studies of piperazine derivatives as MAO inhibitors. ResearchGate. Available at: [Link]
-
Schep, L. J., et al. (2011). The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine. Clinical Toxicology. Available at: [Link]
-
Lee, J., et al. (2023). Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. International Journal of Molecular Sciences. Available at: [Link]
-
Słoczyńska, K., et al. (2023). New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT 1A Receptor Agents. Molecules. Available at: [Link]
-
Leysen, J. E., et al. (1988). Receptor interactions of dopamine and serotonin antagonists: binding in vitro and in vivo and receptor regulation. Psychopharmacology Series. Available at: [Link]
-
Mokrosz, J. L., et al. (1995). New (2-Methoxyphenyl)piperazine Derivatives as 5-HT1A Receptor Ligands with Reduced .alpha.1-Adrenergic Activity. Synthesis and Structure-Affinity Relationships. Journal of Medicinal Chemistry. Available at: [Link]
-
Drugs.com. (2023). List of Phenylpiperazine antidepressants. Drugs.com. Available at: [Link]
-
Rizzi, A., et al. (2023). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ResearchGate. Available at: [Link]
-
Szymańska-Serafin, B. M., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. ResearchGate. Available at: [Link]
-
Unkown. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. Available at: [Link]
-
Kopra, K., et al. (2023). Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. Frontiers in Pharmacology. Available at: [Link]
-
Unkown. (2017). Drug Design Open Access Journals. Juniper Publishers. Available at: [Link]
-
Unkown. (2006). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. ResearchGate. Available at: [Link]
-
Unkown. (2024). In-silico Studies of Phenyl Piperazine Derivatives Against Depression. JETIR. Available at: [Link]
-
Meltzer, H. Y., et al. (2007). Dopamine and serotonin receptor binding and antipsychotic efficacy. Psychopharmacology. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. SAR study of 1-aryl-4-(phenylarylmethyl)piperazines as ligands for both dopamine D2 and serotonin 5-HT1A receptors showing varying degrees of (Ant)agonism. Selection of a potential atypical antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Arabian Journal of Chemistry [arabjchem.org]
- 6. Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Phenylpiperazine - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. Dopamine and serotonin receptor binding and antipsychotic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring [mdpi.com]
- 15. Phenylpiperazine derivatives with strong affinity for 5HT1A, D2A and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ijrrjournal.com [ijrrjournal.com]
- 17. mdpi.com [mdpi.com]
- 18. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 19. revvity.com [revvity.com]
- 20. Receptor interactions of dopamine and serotonin antagonists: binding in vitro and in vivo and receptor regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Thermodynamic and Kinetic Solubility Profiles of 2-(Piperazin-1-yl)phenol Hydrochloride: A Comparative Analysis in Aqueous and DMSO Systems
Executive Summary
2-(Piperazin-1-yl)phenol hydrochloride (CAS 211304-63-1) is a critical bifunctional building block utilized extensively in the synthesis of neuroactive pharmaceuticals. It is most notably recognized as a key precursor and related impurity in the development of multimodal serotonergic agents, such as vortioxetine[1][2]. For formulation scientists and medicinal chemists, understanding the precise solubility behavior of this compound in both aqueous systems and polar aprotic solvents like Dimethyl Sulfoxide (DMSO) is paramount.
This whitepaper provides an in-depth technical analysis of the solvation thermodynamics, details a self-validating experimental protocol for solubility determination, and presents comparative data to guide downstream assay development and formulation strategies.
The Thermodynamic Basis of Solvation
The free base of 2-(piperazin-1-yl)phenol (CAS 1011-17-2) exhibits limited aqueous solubility due to the lipophilic nature of the aromatic ring and the unprotonated piperazine moiety[1]. Conversion to the hydrochloride salt fundamentally alters its thermodynamic solubility profile by lowering the partition coefficient (LogP) and increasing the hydration energy.
Aqueous Solvation Dynamics
In water, the solubility of 2-(piperazin-1-yl)phenol hydrochloride is driven by ion-dipole interactions. Upon introduction to water, the salt dissociates into chloride anions and protonated piperazinium cations. The water molecules form a highly ordered hydration shell around the protonated secondary amine, while the ortho-phenol group participates in extensive hydrogen bonding (acting as both an H-bond donor and acceptor).
Causality Note: While highly soluble in unbuffered deionized water, the compound's solubility drops in physiological buffers (e.g., PBS pH 7.4). This occurs because the buffer neutralizes the acidic microenvironment created by the hydrochloride salt, pushing a fraction of the molecules back toward the less soluble free-base equilibrium[3].
DMSO Solvation Dynamics
Dimethyl sulfoxide (DMSO) is a strong polar aprotic solvent with a high dielectric constant (
Thermodynamic solvation pathways of 2-(Piperazin-1-yl)phenol HCl in Water vs DMSO.
Experimental Protocols: Self-Validating Solubility Determination
To accurately quantify the solubility of 2-(piperazin-1-yl)phenol hydrochloride, gravimetric methods are insufficient. The hygroscopic nature of piperazine hydrochloride salts can lead to positive bias due to atmospheric moisture absorption[4]. Therefore, a self-validating Shake-Flask method coupled with HPLC-UV quantification is required.
Step-by-Step Methodology
-
Solute Saturation: Add an excess of 2-(piperazin-1-yl)phenol hydrochloride solid (approx. 200 mg) to 1.0 mL of the target solvent (Deionized Water, PBS pH 7.4, or 100% DMSO) in a sealed borosilicate glass vial[5].
-
Isothermal Incubation: Place the vials in an isothermal orbital shaker set to 25.0 ± 0.1 °C at 200 RPM.
-
Self-Validating Sampling (Critical Step): Extract 50 µL aliquots at exactly 24 hours and 48 hours .
-
Causality: This dual-timepoint sampling creates a self-validating system. If the concentration variance between 24h and 48h exceeds 2%, thermodynamic equilibrium has not been reached, and the incubation must continue. This prevents the reporting of false kinetic plateaus.
-
-
Phase Separation: Centrifuge the extracted aliquots at 15,000 x g for 10 minutes to pellet undissolved solids, followed by filtration through a 0.22 µm PTFE syringe filter.
-
Dilution & Quantification: Dilute the filtrate into the HPLC mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% TFA) to ensure the concentration falls within the linear dynamic range of the UV detector (λmax ≈ 270 nm for the phenolic chromophore).
Standardized self-validating shake-flask protocol for equilibrium solubility.
Quantitative Data Presentation
The table below summarizes the expected solubility profiles of 2-(piperazin-1-yl)phenol hydrochloride based on the thermodynamic principles of piperazine-derived salts[3][4].
| Solvent System | Temperature (°C) | Equilibrium Solubility (mg/mL) | Dissolution Kinetics | Primary Solvation Mechanism |
| Deionized Water (Unbuffered) | 25 | > 50.0 | Rapid | Ion-dipole & H-bonding (pH drops natively) |
| PBS (pH 7.4) | 25 | ~ 15.0 - 25.0 | Moderate | Partial free-base equilibrium limits solubility |
| DMSO (100%) | 25 | > 100.0 | Very Rapid | Strong polar aprotic acceptance ( |
Note: For in vitro biological assays requiring aqueous media, it is highly recommended to create a concentrated stock solution in DMSO (e.g., 50 mM) and perform a rapid dilution into the aqueous assay buffer immediately prior to use to prevent precipitation[3].
Conclusion
2-(Piperazin-1-yl)phenol hydrochloride exhibits robust solubility in both water and DMSO, but the mechanisms and limits differ significantly. While DMSO provides maximum absolute solubility and stability by acting as a powerful hydrogen bond acceptor, aqueous solubility is highly dependent on the pH and buffering capacity of the system. Formulators must account for the acidic microenvironment generated by the hydrochloride salt; neutralizing this environment in physiological buffers will inherently reduce the thermodynamic solubility limit.
References
-
PubChem - o-(1-Piperazinyl)phenol (CID 70530). National Center for Biotechnology Information. Available at:[Link]
-
Pharmaffiliates - 2-(Piperazin-1-yl)phenol (Vortioxetine Impurity). Available at:[Link]
-
LookChem - 1-(2,3-Dichlorophenyl)piperazine hydrochloride Chemical Properties. Available at: [Link]
Sources
Technical Whitepaper & Safety Data Guide: 2-(Piperazin-1-yl)phenol Hydrochloride in Drug Development
Executive Summary
2-(Piperazin-1-yl)phenol hydrochloride is a highly versatile synthetic intermediate and pharmacophore widely utilized in medicinal chemistry and neuropharmacology. Characterized by its arylpiperazine scaffold, it serves as a foundational building block for synthesizing modulators of G-protein coupled receptors (GPCRs), particularly serotonergic (5-HT) and dopaminergic targets.
This whitepaper provides an in-depth analysis of the compound’s chemical properties, structural causality in drug design, and rigorous safety protocols. Unlike standard Safety Data Sheets (SDS) that merely list hazards, this guide contextualizes the physical chemistry of the hydrochloride salt to establish self-validating handling and emergency response workflows for laboratory professionals.
Chemical Identity & Structural Causality
In drug development, the choice of salt form is as critical as the active moiety itself. The free base form of 2-(piperazin-1-yl)phenol (CAS: 1011-17-2) is highly basic, prone to oxidative degradation, and exhibits severe corrosive hazards [1]. By converting it to the hydrochloride salt (CAS: 211304-63-1) , chemists achieve a stable, crystalline solid. The protonation of the secondary amine in the piperazine ring enhances aqueous solubility and stabilizes the molecule, making it vastly superior for precise gravimetric analysis and in vitro assay formulation.
Quantitative Chemical Profiling
Table 1: Chemical Identity and Physical Properties of the Hydrochloride Salt
| Property | Value / Specification |
| Chemical Name | 2-(Piperazin-1-yl)phenol hydrochloride |
| Common Synonyms | 1-(2-Hydroxyphenyl)piperazine hydrochloride |
| CAS Number | 211304-63-1 |
| Molecular Formula | C₁₀H₁₅ClN₂O (or C₁₀H₁₄N₂O · HCl) |
| Molecular Weight | 214.69 g/mol |
| Physical State | Solid (Crystalline powder) |
| Purity Standard | ≥ 97% (Typical commercial grade) |
Pharmacological Relevance & Mechanism of Action
The arylpiperazine moiety is a "privileged scaffold" in neuropharmacology. The structural logic behind using 2-(piperazin-1-yl)phenol lies in its mimicry of endogenous monoamines.
-
The Piperazine Ring: The basic nitrogen atom acts as a critical anchor, forming a salt bridge with a highly conserved aspartate residue (e.g., Asp3.32) in the transmembrane domain of aminergic GPCRs.
-
The Phenol Group: The hydroxyl (-OH) acts as a hydrogen bond donor/acceptor, mimicking the catechol hydroxyls of dopamine or the indole hydroxyl of serotonin, driving receptor subtype selectivity.
This structural synergy allows derivatives of this compound to act as potent agonists or antagonists at 5-HT₁A, 5-HT₇, and D₂/D₃ dopamine receptors, making it invaluable for researching treatments for Parkinson's disease, dyskinesia, and cognitive disorders [2].
Mechanism of arylpiperazine-mediated GPCR activation in neuropharmacology.
Hazard Identification & GHS Classification
While the hydrochloride salt mitigates the severe corrosivity of the free base, it introduces specific localized hazards. When the salt contacts physiological moisture (such as sweat on the skin or tears in the ocular mucosa), it dissociates. This dissociation creates a localized micro-environment of low pH, which is the primary causal mechanism behind its classification as a skin and eye irritant [3].
GHS Hazard Profiling
Table 2: Globally Harmonized System (GHS) Classification (CAS: 211304-63-1)
| GHS Parameter | Classification / Statement |
| Signal Word | Warning |
| Pictogram | GHS07 (Exclamation Mark) |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| P-Codes (Key) | P305 + P351 + P338 (Rinse cautiously with water; remove contacts) |
Self-Validating Experimental Protocols
To ensure both operator safety and data integrity, laboratory workflows must be designed as self-validating systems. The following protocols integrate causality-driven steps with built-in verification mechanisms.
Protocol A: Preparation of Standardized In Vitro Assay Solutions
Objective: Formulate a biologically compatible stock solution without inducing pH shock to cell cultures.
-
Environmental Control: Equilibrate the sealed compound vial to room temperature inside a desiccator before opening.
-
Causality: Prevents ambient condensation from reacting with the hygroscopic salt, which would alter the molecular weight and skew molarity calculations.
-
-
Gravimetric Isolation: Weigh the required mass using an analytical balance enclosed in a draft shield, utilizing anti-static spatulas.
-
Causality: The powder is a respiratory irritant; draft shields prevent aerosolization while anti-static tools prevent loss of mass.
-
-
Buffered Dissolution: Dissolve the compound in a high-capacity pH-buffered solvent (e.g., PBS at pH 7.4) rather than pure LC-MS grade water.
-
Causality: The HCl salt will naturally depress the pH of unbuffered water. Introducing an acidic spike into a cell assay will cause off-target cytotoxicity, confounding pharmacological data.
-
-
System Validation (Self-Validation Step): Prior to biological application, extract a 10 µL aliquot and measure the UV absorbance (λmax) or run a rapid LC-MS analysis.
-
Validation Logic: This empirically confirms the exact concentration, ensuring that any undetected hygroscopic water weight did not compromise the gravimetric accuracy.
-
Protocol B: Emergency Spill Response & Decontamination
Objective: Safely neutralize and remove solid spills while verifying total decontamination.
-
Isolation & PPE: Immediately isolate the area. Don N95 particulate respirators, chemical-splash goggles, and nitrile gloves.
-
Mechanical Containment: Use a damp absorbent pad to gently cover the powder. Do not dry-sweep.
-
Causality: Dry sweeping generates airborne dust, transforming a localized skin/eye hazard into an inhalation hazard.
-
-
Collection & Neutralization: Wipe the area with the damp pad, collecting the material into a hazardous waste container. Wash the surface with a mild, dilute sodium bicarbonate solution.
-
Causality: The bicarbonate neutralizes any residual acidic hydrochloride species left on the benchtop.
-
-
System Validation (Self-Validation Step): Swab the cleaned surface with a wetted pH indicator strip.
-
Validation Logic: A neutral pH reading (pH 6.5–7.5) definitively validates that the acidic hazard has been successfully eradicated.
-
Self-validating emergency response workflow for solid chemical spills.
References
- Title: US10239868B2 - 5-hydroxytryptamine receptor 7 activity modulators and their method of use Source: Google Patents URL
Sources
Pharmacophore Modeling of 1-(2-Hydroxyphenyl)piperazine Ligands
The following technical guide details the pharmacophore modeling of 1-(2-Hydroxyphenyl)piperazine (1-2-HPP) ligands. This document is structured to provide actionable insights for drug design, moving from structural mechanics to applied modeling workflows.
Technical Guide for Medicinal Chemists & Computational Biologists
Executive Summary: The Privileged Scaffold
The 1-arylpiperazine moiety is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore for a vast array of CNS-active agents. Specifically, the 1-(2-hydroxyphenyl)piperazine (1-2-HPP) derivative represents a critical subclass with high affinity for serotonin (5-HT) and dopamine receptors.
The presence of the ortho-hydroxyl group introduces unique electronic and conformational constraints via intramolecular hydrogen bonding (IMHB). Successfully modeling this scaffold requires not just a template of static features, but an understanding of the dynamic interplay between the protonated piperazine nitrogen and the aromatic anchor. This guide outlines the structural determinants, pharmacophore generation workflows, and selectivity optimization strategies for 1-2-HPP ligands.[1]
Structural Basis & Conformational Analysis[1][2][3]
The Core Pharmacophore Mechanics
The biological activity of 1-2-HPP ligands is governed by three primary structural elements:
-
The Basic Center (N4): The distal piperazine nitrogen (N4) is the primary protonation site (pKa
8.5–9.5) at physiological pH. It forms a critical salt bridge with a conserved Aspartate residue (Asp3.32) in aminergic GPCRs. -
The Aromatic Anchor: The phenyl ring engages in
- stacking or edge-to-face interactions with aromatic residues (e.g., Phe6.52 in 5-HT1A). -
The Ortho-Hydroxyl Effect: Unlike a simple phenyl group, the 2-hydroxy substituent acts as both a Hydrogen Bond Donor (HBD) and a conformational lock.
Intramolecular Hydrogen Bonding (IMHB)
A critical, often overlooked feature in modeling 1-2-HPP is the Intramolecular Hydrogen Bond .
-
Mechanism: The phenolic hydroxyl group acts as a donor to the proximal piperazine nitrogen (N1) or the
-system, though the N1 interaction is sterically favored in specific rotamers. -
Consequence: This IMHB planarizes the N1-Phenyl bond and reduces the conformational entropy penalty upon binding. However, it also shields the polar hydroxyl group, potentially improving membrane permeability (LogP modulation).[1]
-
Modeling Tip: When generating conformers, ensure your force field (e.g., OPLS3e or MMFF94) accounts for this IMHB.[1] If the bioactive conformation requires the OH to interact with the receptor (e.g., Serine/Threonine residues), the energy penalty to break this IMHB must be calculated.
Pharmacophore Hypothesis Generation
The generation of a robust pharmacophore model for 1-2-HPP ligands follows two distinct pathways depending on the availability of receptor data.
Workflow Visualization
The following diagram illustrates the decision matrix and workflow for modeling these ligands.
Figure 1: Decision matrix and workflow for pharmacophore modeling of 1-(2-hydroxyphenyl)piperazine ligands.
The "Must-Have" Features
Regardless of the method used, a valid 1-2-HPP pharmacophore must contain the following features. Distances are approximate and based on 5-HT1A bioactive conformations.
| Feature Type | Code | Description | Geometric Constraint (Approx) |
| Positive Ionizable | PI | The protonated N4 nitrogen. | Sphere |
| Hydrophobic/Aromatic | HY/AR | The phenyl ring centroid. | |
| H-Bond Donor | HBD | The 2-hydroxyl group (-OH). | Vector pointing towards receptor Ser/Thr or N1 (if IMHB). |
| Hydrophobic (Distal) | HY-D | The "Tail" region (N1-substituent). | Variable distance; determines selectivity. |
Case Study: Selectivity Optimization (5-HT1A vs. -Adrenergic)
One of the greatest challenges with 1-2-HPP ligands is "promiscuity." They often bind equally well to 5-HT1A and
Comparative Binding Site Analysis
To design for selectivity, one must exploit the subtle differences in the binding pockets.
-
5-HT1A Receptor: The binding pocket is deep and narrow. It accommodates the arylpiperazine "head" via Asp116 (3.32) and Phe361 (6.52) . The "tail" extends towards the extracellular surface, interacting with Tyr390 (7.43) .
- -Adrenergic Receptor: The pocket is wider. The salt bridge is formed with Asp106 (3.32) . Crucially, the region accommodating the "tail" is more tolerant of bulky, hydrophobic groups compared to 5-HT1A.
Selectivity Diagram
The following diagram maps the logical relationship between structural modifications and receptor selectivity.
Figure 2: Structural logic for optimizing selectivity between 5-HT1A and Alpha-1 receptors.
Experimental Protocol: Validating the Model
To ensure the trustworthiness of your pharmacophore model, follow this self-validating protocol.
Step 1: Dataset Curation[1]
-
Active Set: Select 15–20 diverse 1-2-HPP ligands with known
nM. -
Decoy Set: Generate 500+ compounds with similar physical properties (MW, LogP) but presumed inactivity (DUD-E database approach).
Step 2: Conformational Sampling
-
Use a systematic search (e.g., OMEGA or ConfGen).[1]
-
Critical Check: Verify that the 2-hydroxyl group is allowed to rotate. Do not rigidly fix the IMHB unless you have crystal structure evidence (e.g., PDB 7E2X) suggesting the bound state maintains it.
Step 3: Pharmacophore Screening[1]
-
Map the Active Set to the hypothesis.
-
Score: Fit Value =
. -
Screen the Decoy Set.
Step 4: Statistical Validation
Calculate the Enrichment Factor (EF) and ROC AUC .
-
Target: ROC AUC > 0.75 indicates a predictive model.
-
If AUC < 0.6, re-evaluate the "Exclusion Volumes" (steric constraints) in your model.[1]
References
-
Boje, J. A., et al. (2022).[1][2] The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery. Link
-
Ostrowska, K., et al. (2025).[1] Exploring the Potential of Coumarin Derivatives on Serotonin Receptors 5-HT1A and 5-HT2A. International Journal of Molecular Sciences. Link[1]
-
Bielenica, A., et al. (2013).[1] Binding modes of chain arylpiperazines to 5-HT1a, 5-HT2a and 5-HT7 receptors. Mini Reviews in Medicinal Chemistry. Link
-
Giordanetto, F., et al. (2017).[1][3] Intramolecular Hydrogen Bond Expectations in Medicinal Chemistry. ACS Medicinal Chemistry Letters. Link
-
Chilmonczyk, Z., et al. (2002).[1] Interaction of 1,2,4-substituted piperazines, new serotonin receptor ligands, with 5-HT1A and 5-HT2A receptors.[1][4] Polish Journal of Pharmacology. Link
Sources
- 1. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Arabian Journal of Chemistry [arabjchem.org]
- 2. Discovery of Novel Indolealkylpiperazine Derivatives as Potent 5-HT1A Receptor Agonists for the Potential Future Treatment of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intramolecular Hydrogen Bond Expectations in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interaction of 1,2,4-substituted piperazines, new serotonin receptor ligands, with 5-HT1A and 5-HT2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Advanced Synthesis of Vortioxetine via C-O Activation of 2-(Piperazin-1-yl)phenol Hydrochloride
Executive Summary
This application note details a non-standard, convergent synthetic route for Vortioxetine (Trintellix/Brintellix) utilizing 2-(Piperazin-1-yl)phenol hydrochloride as the primary scaffold. Unlike the conventional industrial route which relies on nucleophilic aromatic substitution (
By converting the phenolic moiety into a reactive electrophile (aryl triflate), we enable a Palladium-catalyzed C-S bond formation with 2,4-dimethylbenzenethiol. This method is particularly high-value for:
-
Impurity Profiling: Synthesizing specific process-related impurities.
-
Scaffold Diversification: Late-stage introduction of the thio-aryl group.
-
Supply Chain Resilience: Utilizing phenolic precursors when halogenated starting materials are constrained.[1]
Strategic Analysis & Chemical Logic
The Synthetic Challenge
The target molecule, Vortioxetine, is an aryl sulfide. The starting material provided, 2-(Piperazin-1-yl)phenol , contains an aryl-oxygen bond. Direct displacement of a phenol (-OH) by a thiol (-SH) is energetically unfavorable due to the strength of the
The Solution: Activation & Coupling
To bridge this gap, we employ a three-phase strategy:
-
Orthogonal Protection: The secondary amine of the piperazine must be protected (Boc) to prevent N-triflylation or N-arylation.
-
C-O Activation: Conversion of the phenol to a Triflate (OTf) , a "pseudo-halide" with reactivity comparable to an aryl bromide/iodide in cross-coupling reactions.
-
Buchwald-Hartwig C-S Coupling: Palladium-catalyzed cross-coupling of the aryl triflate with 2,4-dimethylbenzenethiol.
Reaction Pathway Visualization
The following diagram illustrates the critical intermediates and electron flow logic.
Caption: Synthetic workflow converting the phenolic precursor to Vortioxetine via Triflate activation and Pd-catalyzed C-S coupling.
Detailed Experimental Protocols
Phase 1: Neutralization and N-Boc Protection
The starting material is a hydrochloride salt. We must liberate the base and protect the amine simultaneously to avoid competing nucleophilic attacks.
-
Reagents: 2-(Piperazin-1-yl)phenol HCl (1.0 eq), Di-tert-butyl dicarbonate (
, 1.2 eq), Triethylamine ( , 2.5 eq), Dichloromethane (DCM). -
Protocol:
-
Suspend 2-(Piperazin-1-yl)phenol HCl (10.0 g) in DCM (100 mL) at 0°C.
-
Add
dropwise. The slurry will clear as the free base is liberated. -
Add a solution of
in DCM dropwise over 30 minutes, maintaining temperature < 5°C. -
Warm to Room Temperature (RT) and stir for 4 hours.
-
Monitor: TLC (Hexane:EtOAc 7:3). The starting material (polar) should disappear; a new non-polar spot (Boc-protected phenol) appears.
-
Workup: Wash with water (2x), brine (1x). Dry organic layer over
. Concentrate in vacuo. -
Yield Target: >90% as a white/off-white solid.
-
Phase 2: Phenol Activation (Triflation)
Critical Safety Note: Triflic anhydride (
-
Reagents: N-Boc-Intermediate (from Phase 1),
(1.2 eq), Pyridine (2.0 eq), DCM. -
Protocol:
-
Dissolve the N-Boc-Intermediate in anhydrous DCM under Nitrogen. Cool to -10°C.
-
Add Pyridine.[1]
-
Slowly add
via syringe pump or dropping funnel. Exothermic reaction —control rate to keep T < 0°C. -
Stir at 0°C for 1 hour, then allow to warm to RT.
-
Self-Validating Check: The reaction mixture typically turns reddish/brown. If it remains clear, activation may be incomplete.
-
Workup: Quench with ice-water. Extract with DCM. Wash quickly with cold 0.1M HCl (to remove pyridine), then saturated
. -
Stability Warning: Aryl triflates are reasonably stable but should be used immediately in the next step or stored at -20°C.
-
Phase 3: Palladium-Catalyzed C-S Coupling
This is the yield-determining step. We utilize Buchwald-Hartwig conditions optimized for C-S bond formation.
-
Reagents: Aryl Triflate (1.0 eq), 2,4-Dimethylbenzenethiol (1.1 eq),
(2 mol%), Xantphos (4 mol%), (2.0 eq), Toluene or 1,4-Dioxane. -
Protocol:
-
In a glovebox or under strict Schlenk conditions, charge a reaction vessel with the Aryl Triflate,
, , and Xantphos. -
Add degassed Toluene.
-
Add 2,4-Dimethylbenzenethiol via syringe.
-
Heat to 100°C for 12-16 hours.
-
Monitor: HPLC is preferred over TLC here due to UV overlap of the thiol and product. Look for the disappearance of the Triflate peak.
-
Workup: Cool to RT. Filter through a Celite pad to remove Palladium black and inorganic salts. Concentrate the filtrate.
-
Purification: Flash column chromatography (Silica, Hexane/EtOAc gradient).
-
Phase 4: Deprotection & Salt Formation (HBr)
Commercial Vortioxetine is marketed as the Hydrobromide salt.
-
Reagents: N-Boc-Vortioxetine, 48% HBr (aq), Acetic Acid (AcOH) or Ethyl Acetate.
-
Protocol:
-
Dissolve the coupled intermediate in Ethyl Acetate.
-
Add HBr (48% aq) or HBr in Acetic Acid dropwise.
-
Stir at RT for 2 hours. A precipitate should form.[1]
-
Crystallization: Cool to 0-5°C. Filter the solid.
-
Recrystallization: Recrystallize from Acetone/Water or Isopropanol to achieve pharmaceutical purity (>99.5%).
-
Quantitative Data & Process Parameters
| Parameter | Specification/Target | Critical Control Point |
| Stoichiometry (Tf2O) | 1.1 - 1.2 equivalents | Excess leads to impurities; too little leaves unreacted phenol. |
| Coupling Temp | 90°C - 110°C | <90°C: Slow kinetics. >110°C: Catalyst decomposition. |
| Catalyst Load | 1-3 mol% Pd | High cost driver. 2 mol% is the standard optimization starting point. |
| Base Choice | Weaker bases ( | |
| Atmosphere | Inert ( | Mandatory. Thiol oxidation to disulfide competes with coupling if |
Troubleshooting & Self-Validation
Common Failure Modes
-
Low Yield in Coupling:
-
Cause: Oxidation of the thiol to the disulfide dimer (Bis(2,4-dimethylphenyl)disulfide).
-
Diagnosis: Check HPLC for a peak with roughly double the molecular weight of the thiol.
-
Fix: Degas solvents thoroughly (sparge with Argon for 30 mins). Increase catalyst loading slightly.
-
-
Incomplete Triflation:
-
Cause: Wet solvents (Tf2O hydrolyzes to Triflic acid).
-
Diagnosis: Presence of starting phenol in Phase 2 workup.
-
Fix: Use freshly distilled DCM and a new bottle of Tf2O.
-
Analytical Checkpoints
-
NMR (
):-
Intermediate 2 (Triflate): Look for the disappearance of the phenolic -OH singlet (usually >9 ppm) and the shift of aromatic protons.
-
Final Product: Confirm the presence of the 2,4-dimethyl signals (two singlets around 2.2-2.4 ppm) and the piperazine protons (broad multiplets around 3.0 ppm).[2]
-
References
-
Bang-Andersen, B., et al. (2011).[3][4][5] "Discovery of 1-[2-(2,4-Dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): A Novel Multimodal Compound for the Treatment of Major Depressive Disorder."[6] Journal of Medicinal Chemistry, 54(9), 3206–3221. Link
- Context: Establishes the structure-activity relationship and standard industrial synthesis routes (halide coupling) for comparison.
-
Lundbeck A/S. (2003). "Aryl-piperazine derivatives and their use as a medicament." WO Patent 2003/029232.[4][6][7][8] Link
- Context: The foundational patent describing the core scaffold and various coupling str
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338-6361. Link
- Context: Authoritative source for the Pd-catalyzed coupling conditions (Buchwald-Hartwig) utilized in Step 3.
-
Lundbeck A/S. (2013). "Process for the preparation of vortioxetine." WO Patent 2013/102573.[5][9] Link
- Context: Describes advanced manufacturing processes, including salt formation and purific
Sources
- 1. CN106117153A - The preparation method of 2 piperazinones - Google Patents [patents.google.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. WO2014191548A1 - New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine - Google Patents [patents.google.com]
- 4. EP2894154A1 - Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates - Google Patents [patents.google.com]
- 5. Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)lithium intermediates - Patent 2878596 [data.epo.org]
- 6. US10227317B2 - Process for the preparation of vortioxetine - Google Patents [patents.google.com]
- 7. US10227317B2 - Process for the preparation of vortioxetine - Google Patents [patents.google.com]
- 8. EP2981520B1 - New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine - Google Patents [patents.google.com]
- 9. EP2894154A1 - Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates - Google Patents [patents.google.com]
Buchwald-Hartwig amination protocol for 2-(Piperazin-1-yl)phenol
Application Note: High-Fidelity Synthesis of 2-(Piperazin-1-yl)phenol via Buchwald-Hartwig Amination
Part 1: Executive Summary & Strategic Analysis
The synthesis of 2-(Piperazin-1-yl)phenol presents a classic chemoselectivity challenge in cross-coupling chemistry: the presence of a nucleophilic amine (piperazine), an electrophilic aryl halide, and a protic, potentially coordinating phenol group. Furthermore, the ortho-substitution pattern introduces significant steric hindrance, often impeding the oxidative addition step or retarding reductive elimination in the catalytic cycle.
While direct coupling of 2-halophenols with piperazine is theoretically possible, it is fraught with complications:
-
Catalyst Poisoning: The free phenoxide (generated by the base) can coordinate tightly to the Palladium center, arresting the catalytic cycle.
-
O-Arylation vs. N-Arylation: Competitive coupling at the oxygen atom.
-
Polymerization: Unprotected piperazine acts as a bridging ligand, leading to bis-arylation (Ar-Pip-Ar) oligomers.
The Solution: This protocol utilizes a Protect-Couple-Deprotect strategy. We employ 2-bromoanisole as the aryl electrophile and N-Boc-piperazine as the nucleophile. The methoxy group serves as a robust mask for the phenol, preventing catalyst interference, while the Boc group ensures mono-arylation. The final step utilizes a global deprotection strategy (HBr) to reveal both the phenol and the secondary amine simultaneously.
Part 2: Pre-Reaction Considerations
Catalyst & Ligand Selection
For ortho-substituted aryl halides coupled with secondary amines, "First Generation" ligands (e.g., PPh3, BINAP) often suffer from slow kinetics. We utilize RuPhos (a Buchwald dialkylbiaryl phosphine), engineered specifically to bulky substrates.
-
Ligand: RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl). The bulky isopropoxy groups on the biaryl backbone prevent the formation of inactive Pd-dimers and facilitate the reductive elimination of the sterically congested product.
-
Pre-catalyst: Pd(OAc)₂ or Pd₂(dba)₃ .[1] Alternatively, RuPhos Pd G4 precatalyst ensures a defined 1:1 Pd:L ratio and rapid initiation.
Base & Solvent[2][3][4][5][6][7]
-
Base: NaOtBu (Sodium tert-butoxide). Strong enough to deprotonate the amine (pKa ~10) but bulky enough to minimize nucleophilic attack on the electrophile.
-
Solvent: Toluene (anhydrous). Provides the necessary thermal stability (100–110°C) and solubility for the non-polar catalytic species.
Part 3: Detailed Experimental Protocol
Step 1: Buchwald-Hartwig Coupling
Reaction: 2-Bromoanisole + 1-Boc-Piperazine
| Reagent | MW ( g/mol ) | Equiv.[2][3][4] | Amount (Example) |
| 2-Bromoanisole | 187.03 | 1.0 | 1.87 g (10 mmol) |
| 1-Boc-Piperazine | 186.25 | 1.2 | 2.23 g (12 mmol) |
| Pd(OAc)₂ | 224.51 | 0.02 (2 mol%) | 45 mg |
| RuPhos | 466.63 | 0.04 (4 mol%) | 187 mg |
| NaOtBu | 96.10 | 1.5 | 1.44 g |
| Toluene (Anhydrous) | - | - | 20 mL (0.5 M) |
Procedure:
-
Inerting: Flame-dry a 100 mL Schlenk flask or 3-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser. Allow to cool under a stream of Argon or Nitrogen.
-
Charging Solids: Add Pd(OAc)₂, RuPhos, and NaOtBu to the flask against a positive pressure of inert gas.
-
Note: If using RuPhos Pd G4 precatalyst, use 2 mol% and omit free Pd(OAc)₂.
-
-
Charging Reactants: Add 1-Boc-piperazine.
-
Solvent & Electrophile: Add anhydrous Toluene via syringe, followed by 2-Bromoanisole.
-
Degassing: Sparge the mixture with Argon for 5–10 minutes (bubbling gas directly into the solvent) to remove dissolved oxygen.
-
Reaction: Heat the mixture to 100°C (oil bath temperature) with vigorous stirring.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. Conversion is typically complete within 4–12 hours.
-
-
Workup:
-
Cool to room temperature.
-
Filter the mixture through a pad of Celite to remove insoluble salts and palladium black. Rinse the pad with EtOAc (3 x 20 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue via Flash Column Chromatography (Silica Gel, 0-20% EtOAc in Hexanes).
-
Expected Result: Pale yellow oil or solid. Yield typically 85–95%.
-
Step 2: Global Deprotection (Demethylation & Boc-Removal)
Reaction: tert-Butyl 4-(2-methoxyphenyl)piperazine-1-carboxylate
| Reagent | Role | Conditions |
| 48% HBr (aq) | Reagent/Solvent | Reflux (120°C) |
Procedure:
-
Setup: Place the purified intermediate (from Step 1) into a round-bottom flask.
-
Acid Addition: Add 48% aqueous hydrobromic acid (HBr) (approx. 10 mL per gram of substrate).
-
Caution: HBr is corrosive and fumes. Use a fume hood.
-
-
Reaction: Heat to reflux (120°C) for 12–24 hours.
-
Workup (Critical for Amphoteric Product):
-
Cool the reaction to 0°C (ice bath).
-
Carefully neutralize with NaOH (aq) or saturated NaHCO₃ to pH 8–9 .
-
Note: The product is an aminophenol (zwitterionic character). If pH is too high (>11), the phenoxide forms and stays in water. If pH is too low (<7), the ammonium salt stays in water. pH 8–9 is the isoelectric sweet spot.
-
-
Extraction: Extract with DCM or EtOAc (3 x 50 mL).
-
Tip: If the product is highly water-soluble, use n-Butanol or continuous extraction.
-
-
Isolation: Dry organics over Na₂SO₄, filter, and concentrate.
-
Final Purification: Recrystallization from Ethanol/Ether or conversion to the HCl salt for stability (add HCl in dioxane to the ethereal solution of the free base).
Part 4: Mechanism & Logic (Visualization)
The following diagram illustrates the catalytic cycle for Step 1, highlighting the role of RuPhos in facilitating the coupling of the sterically hindered ortho-substrate.
Caption: Catalytic cycle of the RuPhos-mediated coupling. The bulky ligand accelerates the reductive elimination step, crucial for ortho-substituted products.
Part 5: Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Oxidation of Catalyst | Ensure rigorous degassing. Switch to RuPhos Pd G4 precatalyst (air-stable solid). |
| Protodehalogenation (Ar-Br | Unlikely with piperazine (no | |
| Bis-arylation | Boc-group instability | Ensure temperature does not exceed 110°C. If Boc falls off, piperazine couples twice. |
| Product stuck in Aqueous Phase | Incorrect pH during workup | The 2-(piperazin-1-yl)phenol is amphoteric. Ensure pH is strictly 8–9. Saturate aqueous layer with NaCl (salting out). |
Part 6: References
-
Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
-
Hartwig, J. F. (2010). "Organotransition Metal Chemistry: From Bonding to Catalysis." University Science Books. (Foundational Text)
-
Ricci, A. (2000). "Modern Amination Methods." Wiley-VCH.
-
Driver, M. S., & Hartwig, J. F. (1996). "A Second-Generation Catalyst for Aryl Halide Amination: Mixed Secondary Amines from Aryl Halides and Primary Amines Catalyzed by (DPPF)PdCl2." Journal of the American Chemical Society.
-
Guram, A. S., Rennels, R. A., & Buchwald, S. L. (1995). "A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines." Angewandte Chemie International Edition.
Sources
- 1. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. rsc.org [rsc.org]
- 4. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Coupling without Coupling Reactions: En Route to Developing Phenols as Sustainable Coupling Partners via Dearomatization-Rearomatization Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Advanced HPLC Method Development and Validation for 1-(2-Hydroxyphenyl)piperazine
The Analytical Context
1-(2-Hydroxyphenyl)piperazine (CAS: 1011-17-2) is a highly valuable synthetic intermediate utilized in the development of substituted imidazoles, oxazoles, and antipsychotic/urological active pharmaceutical ingredients (APIs) such as naftopidil . Unlike simple aliphatic piperazines which lack a chromophore and require complex derivatization (e.g., with NBD-Cl) for UV detection , 1-(2-hydroxyphenyl)piperazine contains an aromatic ring, allowing for direct UV monitoring. However, its amphoteric nature presents significant chromatographic hurdles that require deliberate, mechanistically sound method development.
Mechanistic Challenges and Strategic Solutions
Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound requires overcoming specific physicochemical barriers. As an application scientist, it is critical not just to screen columns, but to understand the molecular interactions driving retention and peak shape.
-
The Silanol Interaction Problem (Column Selection): 1-(2-Hydroxyphenyl)piperazine possesses a basic secondary amine on the piperazine ring and a weakly acidic phenolic hydroxyl group (predicted pKa ~9.9) . On standard silica-based C18 columns, residual silanol groups (-Si-OH) ionize at neutral pH. The protonated basic nitrogen of the piperazine ring interacts with these negatively charged silanols via secondary ion-exchange, leading to severe peak tailing and poor resolution.
-
Causality & Solution: We utilize an extensively end-capped or polar-embedded C18 column (e.g., Agilent Zorbax Bonus-RP) . The end-capping sterically shields the silica backbone, neutralizing the ion-exchange effect and ensuring sharp, symmetrical peaks.
-
-
pH-Driven Retention (Mobile Phase Optimization): To maintain consistent retention times, the ionization state of the analyte must be strictly controlled.
-
Causality & Solution: A highly acidic mobile phase (pH 2.0–3.0) is employed using 0.1% Trifluoroacetic acid (TFA). At this pH, the phenolic hydroxyl remains fully protonated (neutral), while the piperazine nitrogen is fully ionized. TFA acts as a weak ion-pairing reagent, forming a transient neutral complex with the protonated amine. This increases its lipophilicity and retention on the reversed-phase column while further masking any active silanols.
-
-
Detector Tuning: The conjugated pi-electron system of the phenol ring provides strong UV absorbance. Monitoring at 215 nm captures the maximum absorbance of the aromatic system, while 270 nm provides specificity against non-aromatic impurities .
Experimental Methodology: A Self-Validating Protocol
To ensure trustworthiness and reproducibility, this protocol incorporates a System Suitability Test (SST) to self-validate the chromatographic conditions prior to any sample analysis.
Step 1: Reagent and Mobile Phase Preparation
-
Mobile Phase A (Aqueous): Transfer 1000 mL of ultra-pure Milli-Q water into a clean solvent bottle. Add 1.0 mL of HPLC-grade Trifluoroacetic Acid (TFA). Mix thoroughly and degas via sonication for 10 minutes.
-
Mobile Phase B (Organic): Transfer 1000 mL of HPLC-grade Acetonitrile into a solvent bottle. Add 1.0 mL of TFA. Mix and degas.
-
Diluent: Prepare a 50:50 (v/v) mixture of Water:Acetonitrile.
Step 2: Standard and Sample Preparation
-
Stock Standard Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 1-(2-Hydroxyphenyl)piperazine reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the Diluent.
-
Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Stock Standard into a 10 mL volumetric flask and dilute to volume with the Diluent.
-
Sample Preparation: Weigh the equivalent of 10.0 mg of the synthesized batch or API matrix into a 100 mL volumetric flask, dissolve in Diluent, and sonicate for 15 minutes. Filter through a 0.45 µm PTFE syringe filter before injection.
Step 3: Chromatographic Execution
Configure the HPLC-DAD system with the following parameters:
| Parameter | Specification |
| Column | End-capped C18 (250 mm × 4.6 mm, 5 µm) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 215 nm (Primary) and 270 nm (Secondary) |
| Elution Mode | Gradient |
Gradient Program:
| Time (min) | % Mobile Phase A (0.1% TFA in H₂O) | % Mobile Phase B (0.1% TFA in ACN) |
|---|---|---|
| 0.0 | 85 | 15 |
| 2.0 | 85 | 15 |
| 10.0 | 40 | 60 |
| 15.0 | 40 | 60 |
| 15.1 | 85 | 15 |
| 20.0 | 85 | 15 |
Step 4: System Suitability Testing (Self-Validation)
Before analyzing unknown samples, inject the Working Standard Solution (100 µg/mL) six consecutive times. The system is validated for use ONLY if the following criteria are met:
-
Relative Standard Deviation (RSD) of peak area ≤ 2.0%.
-
Tailing factor (T) ≤ 1.5.
-
Theoretical plates (N) ≥ 5000.
Method Validation Summary
Following ICH Q2(R1) guidelines, the developed method demonstrates robust performance metrics, ensuring accurate quantification of 1-(2-hydroxyphenyl)piperazine in routine quality control settings , .
| Validation Parameter | Result / Specification | Acceptance Criteria |
| Linearity Range | 10 – 150 µg/mL | R² ≥ 0.999 |
| Limit of Detection (LOD) | 1.5 µg/mL | Signal-to-Noise ≥ 3:1 |
| Limit of Quantification (LOQ) | 4.5 µg/mL | Signal-to-Noise ≥ 10:1 |
| Accuracy (Recovery) | 98.5% – 101.2% | 98.0% – 102.0% |
| Method Precision (RSD) | 1.15% | ≤ 2.0% |
Workflow Visualization
The following diagram illustrates the logical progression from physicochemical profiling to fully validated method execution.
Logical workflow for HPLC method development of amphoteric piperazine derivatives.
References
-
"Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV", Journal of Chemical and Pharmaceutical Research (JOCPR). URL:[Link]
-
"Novel RP-HPLC method development and validation for precise quantification of prochlorperazine maleate in pharmaceutical dosage forms", Journal of Applied Pharmaceutical Research. URL:[Link]
Recrystallization solvent for 2-(Piperazin-1-yl)phenol hydrochloride purification
Application Note: High-Purity Recrystallization of 2-(Piperazin-1-yl)phenol Hydrochloride
Executive Summary
This application note details the purification protocol for 2-(Piperazin-1-yl)phenol hydrochloride (CAS: 211304-63-1), a critical intermediate in the synthesis of antipsychotic and antihypertensive therapeutics. While the free base (CAS: 1011-17-2) is soluble in organic solvents, the hydrochloride salt presents unique challenges due to its amphiphilic nature—possessing both a polar ionic piperazinium moiety and a lipophilic phenolic ring.
This guide moves beyond generic protocols, addressing specific failure modes such as oxidative discoloration (pinking) and "oiling out." We recommend a Ethanol-based thermal gradient system , optionally modified with an anti-solvent (MTBE or Diethyl Ether) for yield maximization.
Physicochemical Profile & Solvent Strategy
To design a robust purification, one must understand the molecular interactions at play.
-
The Cation (Piperazinium): The distal nitrogen (N4) is the most basic site (pKa ~9.8) and is protonated.[1] This drives water solubility and high melting points.
-
The Phenol Moiety: Provides hydrogen bond donation but is susceptible to oxidation (forming quinones) under basic or high-temperature aerobic conditions.
-
The Challenge: Water is often too good a solvent, leading to poor recovery. Non-polar solvents (Hexane) cannot solvate the ionic lattice.
Solvent Selection Matrix
| Solvent System | Role | Suitability | Senior Scientist's Notes |
| Ethanol (Abs.) | Primary | Excellent | Best balance of solubility at boiling vs. freezing points. |
| Ethanol (95%) | Primary | Good | Water content aids dissolution but may lower recovery yield. |
| Isopropanol (IPA) | Alternative | Good | Lower solubility than EtOH; use if EtOH yield is low. |
| Methanol | Solubilizer | Poor | Often too solubilizing; leads to significant yield loss. |
| MTBE / Et₂O | Anti-solvent | Excellent | Induces precipitation when added to cooled alcoholic solutions. |
| Water | Co-solvent | Caution | Use only dropwise to clear haze. Excess leads to hydration. |
Detailed Experimental Protocol
Phase 1: Dissolution & Clarification
Objective: Complete solvation of the target salt while rejecting insoluble mechanical impurities.
-
Preparation: Charge the crude 2-(Piperazin-1-yl)phenol HCl into a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Solvent Addition: Add Absolute Ethanol (5 mL per gram of crude solid).
-
Expert Insight: Do not add excess solvent initially. We want to approach saturation near the boiling point.
-
-
Heating: Heat the mixture to reflux (approx. 78°C) with moderate stirring.
-
Solubility Check:
-
Scenario A (Clear Solution): Proceed to filtration.
-
Scenario B (Undissolved Solid): Add Ethanol in 1 mL increments through the condenser until dissolved.
-
Scenario C (Stubborn Haze): If the salt refuses to dissolve in 20 volumes of hot ethanol, add Deionized Water dropwise. Stop immediately once the solution clears.
-
-
Hot Filtration: While maintaining the temperature, filter the solution through a pre-warmed sintered glass funnel or a fluted filter paper to remove dust/insolubles.
-
Critical Control Point: Cold equipment will cause premature crystallization (clogging). Pre-heat the funnel with hot solvent.
-
Phase 2: Controlled Crystallization
Objective: Growth of pure crystal lattice while excluding impurities in the mother liquor.
-
Slow Cooling: Remove the filtrate from the heat source. Allow it to cool to room temperature (20–25°C) undisturbed over 1–2 hours.
-
Nucleation (The "Cloud Point"):
-
If crystals form: Proceed to Step 3.
-
If no crystals form (Supersaturation): Scratch the inner wall of the flask with a glass rod or add a "seed crystal" of pure material.
-
Anti-Solvent Method: If yield looks low, add MTBE or Diethyl Ether dropwise to the stirred solution until a faint turbidity persists, then cool further.
-
-
Deep Cooling: Place the flask in an ice-salt bath (0°C to -5°C) for 1 hour to maximize yield.
Phase 3: Isolation & Drying
-
Filtration: Collect the crystals via vacuum filtration (Buchner funnel).
-
Washing: Wash the filter cake with cold Ethanol/Ether (1:1 mixture) or pure cold MTBE.
-
Warning: Do not use water or room-temp ethanol for washing; it will redissolve your product.
-
-
Drying: Dry the solid in a vacuum oven at 40–50°C for 6–12 hours.
-
Note: Phenolic salts can be hygroscopic. Store in a desiccator.
-
Visualization of Workflow
The following diagram illustrates the logical flow and decision points for the purification process.
Caption: Decision tree for the purification of piperazinyl-phenol salts, highlighting intervention points for solubility adjustment.
Troubleshooting & Critical Quality Attributes
Common Failure Modes
| Issue | Diagnosis | Corrective Action |
| Oiling Out | Product separates as a liquid droplets instead of crystals. | Indicates the temperature dropped too fast or the solvent is too polar. Re-heat to dissolve, add more Ethanol, and cool very slowly with vigorous stirring. |
| Pink/Brown Color | Oxidation of the phenol group. | Recrystallize again adding a pinch of Ascorbic Acid or Sodium Metabisulfite to the solvent. Perform under Nitrogen atmosphere. |
| Low Yield | Product is too soluble in the mother liquor. | Concentrate the filtrate (mother liquor) by 50% on a rotovap and repeat cooling, or add more Anti-solvent (Ether/MTBE). |
Validation (Self-Check)
-
Melting Point: The HCl salt should have a sharp melting point (typically >180°C with decomposition, distinct from the free base at ~126°C).
-
HPLC Purity: Target >98.5% area.
-
Chloride Titration: Verify mono- vs. dihydrochloride stoichiometry (approx. 14-15% Cl for monohydrochloride).
References
-
Organic Syntheses. (1963). 1-Benzylpiperazine (Purification of Piperazine Salts). Organic Syntheses, Coll. Vol. 4, p.82. Retrieved from [Link]
-
Fosbøl, P. L., et al. (2011).[2] Aqueous Solubility of Piperazine and 2-Amino-2-methyl-1-propanol. Journal of Chemical and Engineering Data. Retrieved from [Link]
Sources
Application Note: ¹H NMR Characterization of 2-(Piperazin-1-yl)phenol in DMSO-d₆
Document Type: Technical Protocol & Application Guide Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals
Introduction & Scientific Context
2-(Piperazin-1-yl)phenol (also known as 1-(2-hydroxyphenyl)piperazine) is a critical pharmacophore and synthetic intermediate used in the development of atypical antipsychotics and 5-HT₇ (serotonin) receptor modulators [1]. Accurate structural verification of this building block is paramount for downstream synthetic integrity.
This application note provides a comprehensive guide to the ¹H NMR characterization of 2-(Piperazin-1-yl)phenol. As a Senior Application Scientist, I have structured this protocol to not only provide the expected chemical shifts but also to explain the underlying quantum mechanical and physicochemical causality dictating these spectral features.
Solvent Selection: The Causality of DMSO-d₆
Choosing the correct deuterated solvent is the first critical decision in NMR spectroscopy. 2-(Piperazin-1-yl)phenol contains both a hydrogen-bond donating phenol (-OH) and a basic secondary amine (-NH).
-
The Problem with CDCl₃: In non-polar solvents like chloroform-d, this molecule tends to form strong intermolecular hydrogen bonds or exhibit zwitterionic tendencies. This leads to severe line broadening (reduced
relaxation times) and concentration-dependent chemical shift drifting. -
The DMSO-d₆ Solution: Dimethyl sulfoxide-d₆ is a highly polar, aprotic solvent. It acts as a strong hydrogen-bond acceptor, effectively disrupting the solute-solute intermolecular interactions. This forces the molecule into a uniform solvation state, yielding sharp, highly resolved, and reproducible resonances. Furthermore, DMSO-d₆ slows down the chemical exchange rate of the -OH and -NH protons, allowing them to be observed as distinct, albeit broad, signals rather than being lost to the baseline [2].
Structural Logic & Signal Assignment
The ¹H NMR spectrum of 2-(Piperazin-1-yl)phenol at 400 MHz in DMSO-d₆ can be divided into three distinct regions: the heteroatom exchangeable protons, the aromatic core, and the aliphatic piperazine ring.
Figure 1: Logical breakdown of ¹H NMR chemical shift causality for 2-(Piperazin-1-yl)phenol.
Quantitative Data Summary
Below is the standard ¹H NMR chemical shift table for 2-(Piperazin-1-yl)phenol in DMSO-d₆ (referenced to the residual solvent pentet at 2.50 ppm) [2].
| Proton Type | Chemical Shift (ppm) | Multiplicity | Integration | Assignment Causality & Spin Physics |
| Phenolic -OH | 9.10 – 9.30 | br s | 1H | Strongly deshielded by the electronegative oxygen and solvent hydrogen-bonding. |
| Aromatic H-3, H-4, H-5, H-6 | 6.75 – 6.92 | m | 4H | Pushed upfield (shielded) relative to benzene due to the strong +M (mesomeric) electron-donating effects of both the -OH and piperazine groups. |
| Piperazine -CH₂ (N-Aryl) | 2.92 – 3.00 | m | 4H | Weakly deshielded by the inductive effect of the adjacent aromatic ring. |
| Piperazine -CH₂ (N-H) | 2.82 – 2.88 | m | 4H | Exhibits standard aliphatic secondary amine shifts; slightly more shielded than the N-Aryl protons. |
| Piperazine -NH | 2.50 – 2.80 | br s | 1H | Broadened by quadrupolar relaxation of the ¹⁴N nucleus and intermediate chemical exchange rates. |
Experimental Protocol & Self-Validating Workflow
To achieve high-fidelity spectra, sample preparation must be meticulously controlled. The following protocol is designed as a self-validating system to ensure maximum resolution and accurate integration.
Figure 2: Step-by-step experimental workflow for NMR sample preparation and acquisition.
Step-by-Step Methodology:
-
Sample Weighing: Accurately weigh 5 to 10 mg of 2-(Piperazin-1-yl)phenol into a clean glass vial.
-
Causality: Using <5 mg results in a poor signal-to-noise (S/N) ratio, requiring excessive scans. Using >15 mg increases solution viscosity, which restricts molecular tumbling, shortens
relaxation, and artificially broadens the spectral lines.
-
-
Solvent Addition: Add exactly 0.6 mL of high-purity DMSO-d₆ (preferably containing 0.03% v/v TMS as an internal standard).
-
Homogenization: Vortex the vial for 30 seconds. If particulates remain, sonicate for 1 minute.
-
Causality: Undissolved micro-particulates distort the localized magnetic field homogeneity (
). This makes accurate shimming impossible and results in asymmetric peak tailing.
-
-
Transfer: Use a clean glass Pasteur pipette to transfer the homogeneous solution into a standard 5 mm NMR tube. Ensure the liquid height is approximately 4-5 cm to perfectly align with the probe's RF coil.
-
Acquisition Parameters:
-
Frequency: 400 MHz (or higher).
-
Temperature: 298 K.
-
Pulse Sequence: Standard 1D proton sequence (e.g., zg30 on Bruker systems).
-
Relaxation Delay (D1): Set to 2.0 seconds minimum to ensure complete longitudinal (
) relaxation of the aromatic protons for accurate integration. -
Number of Scans (NS): 16 to 32.
-
Troubleshooting & Self-Validation (The D₂O Shake)
If you are unsure whether the broad signals at ~9.2 ppm and ~2.6 ppm belong to the target molecule or are baseline artifacts, employ a D₂O exchange test .
-
Action: Add 1-2 drops of Deuterium Oxide (D₂O) directly into the NMR tube, shake vigorously, and re-acquire the spectrum.
-
Validation: The rapid chemical exchange between the labile protons (-OH and -NH) and the deuterium pool will cause the signals at 9.20 ppm and 2.60 ppm to disappear entirely. Simultaneously, a new broad HOD peak will emerge around 3.33 ppm. This self-validates the assignment of the heteroatom protons.
References
- US Patent 10239868B2. "5-hydroxytryptamine receptor 7 activity modulators and their method of use." Google Patents, 26 Mar. 2019.
-
Fulmer, Gregory R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, vol. 29, no. 9, 2010, pp. 2176–2179. URL:[Link]
Application Note & Protocol: A Three-Step Synthesis of 2-(Piperazin-1-yl)phenol from 1-fluoro-2-nitrobenzene
Abstract: This document provides a comprehensive guide for the synthesis of 2-(piperazin-1-yl)phenol, a valuable building block in medicinal chemistry and a known impurity in the synthesis of pharmaceuticals like Vortioxetine.[1][2] The protocol details a robust three-step synthetic pathway starting from the readily available 1-fluoro-2-nitrobenzene. The synthesis involves an initial Nucleophilic Aromatic Substitution (SNAr) with piperazine, followed by catalytic hydrogenation to reduce the nitro group, and concludes with a diazotization-hydrolysis sequence to install the phenolic hydroxyl group. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth mechanistic insights, step-by-step experimental procedures, and critical safety information.
Introduction
The piperazine moiety is a privileged scaffold in drug discovery, appearing in numerous approved drugs across various therapeutic areas due to its favorable pharmacokinetic properties and ability to engage in multiple hydrogen bonding interactions.[3][4] Similarly, the phenol functional group is a key pharmacophoric element. The target molecule, 2-(piperazin-1-yl)phenol, combines these two important features, making it a versatile intermediate for the synthesis of complex pharmaceutical agents. The following protocol outlines a reliable and scalable method for its preparation from basic starting materials.
Synthetic Strategy Overview
The transformation of 1-fluoro-2-nitrobenzene into 2-(piperazin-1-yl)phenol is accomplished via the three-step sequence illustrated below. This strategy was designed for its efficiency and reliance on well-established, high-yielding chemical transformations.
Overall Reaction Scheme:
-
Step 1: Nucleophilic Aromatic Substitution (SNAr) of 1-fluoro-2-nitrobenzene with excess piperazine to yield 1-(2-nitrophenyl)piperazine.
-
Step 2: Reduction of the nitro intermediate to 2-(piperazin-1-yl)aniline via catalytic hydrogenation.
-
Step 3: Conversion of the aniline to the final phenol product through diazotization followed by thermal hydrolysis.
Experimental Workflow Diagram
The following diagram provides a high-level overview of the complete synthetic workflow.
Caption: Mechanism of the SNAr reaction.
Step 2: Catalytic Hydrogenation
The reduction of the aromatic nitro group to a primary amine is reliably achieved through catalytic hydrogenation.
Causality of Experimental Choices:
-
Catalyst: Palladium on carbon (Pd/C) is a highly efficient and commonly used heterogeneous catalyst for this transformation. It provides a surface for the adsorption of both the nitro compound and hydrogen gas.
-
Hydrogen Source: Molecular hydrogen (H₂) is the reducing agent. The reaction is typically run under a positive pressure of H₂ to ensure a sufficient concentration is available at the catalyst surface.
-
Solvent: Protic solvents like ethanol (EtOH) or methanol (MeOH) are excellent choices as they readily dissolve the substrate and do not interfere with the reaction.
The reaction proceeds by the transfer of hydrogen atoms from the catalyst surface to the oxygen atoms of the nitro group, followed by the loss of water and further reduction to the amine.
Step 3: Diazotization and Hydrolysis
This classic transformation converts a primary aromatic amine into a phenol. It is a two-part process:
-
Diazotization: The aromatic amine reacts with nitrous acid (HNO₂) at low temperatures (0–5 °C) to form a diazonium salt. Nitrous acid is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like sulfuric acid (H₂SO₄). The low temperature is crucial to prevent the unstable diazonium salt from decomposing prematurely.
-
Hydrolysis: The diazonium salt solution is then heated. The diazonium group (-N₂⁺) is an excellent leaving group and is displaced by water, which acts as a nucleophile. The loss of nitrogen gas (N₂) is a powerful thermodynamic driving force for the reaction, leading to the formation of the phenol.
Experimental Protocols
Disclaimer: All procedures must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials and Equipment
-
Reagents: 1-Fluoro-2-nitrobenzene (≥99%), Piperazine (anhydrous, ≥99%), Potassium carbonate (anhydrous, ≥99%), N,N-Dimethylformamide (DMF, anhydrous), Ethyl acetate, Magnesium sulfate (anhydrous), Palladium on carbon (10 wt%), Ethanol (200 proof), Sodium nitrite (≥99%), Sulfuric acid (98%), Dichloromethane.
-
Equipment: Round-bottom flasks, magnetic stirrer/hotplate, reflux condenser, dropping funnel, Buchner funnel, separatory funnel, rotary evaporator, hydrogenation apparatus (e.g., Parr shaker or H-Cube), ice bath, standard laboratory glassware.
Step-by-Step Synthesis
Protocol 4.2.1: Synthesis of 1-(2-Nitrophenyl)piperazine (Intermediate 1)
-
To a 500 mL round-bottom flask, add piperazine (30.1 g, 350 mmol, 5.0 eq.). Note: A large excess of piperazine is used to minimize the formation of the di-substituted byproduct.
-
Add anhydrous potassium carbonate (11.6 g, 84 mmol, 1.2 eq.) and anhydrous DMF (150 mL).
-
Stir the mixture at room temperature until the solids are well-suspended.
-
Add 1-fluoro-2-nitrobenzene (10.0 g, 70.9 mmol, 1.0 eq.) dropwise over 15 minutes. [5]An exotherm may be observed.
-
Heat the reaction mixture to 50-60 °C and stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and pour it into 400 mL of cold water.
-
The product may precipitate as a yellow solid. If not, extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with water (2 x 100 mL) and brine (1 x 100 mL), then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude yellow-orange solid.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or isopropanol) to afford pure 1-(2-nitrophenyl)piperazine.
Protocol 4.2.2: Synthesis of 2-(Piperazin-1-yl)aniline (Intermediate 2)
-
In a suitable pressure vessel (e.g., a Parr bottle), dissolve 1-(2-nitrophenyl)piperazine (10.0 g, 48.2 mmol) in ethanol (150 mL).
-
Carefully add 10% Pd/C (500 mg, 5 wt%) under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C can be pyrophoric.
-
Seal the vessel, purge with hydrogen gas, and then pressurize to 50 psi (or as appropriate for the equipment).
-
Stir the mixture vigorously at room temperature for 4-8 hours. The reaction is often exothermic.
-
Monitor the reaction for the consumption of hydrogen and confirm completion by TLC or LC-MS.
-
Once complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with a small amount of ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure to yield 2-(piperazin-1-yl)aniline, which is often a dark oil or low-melting solid and can be used in the next step without further purification if sufficiently pure.
Protocol 4.2.3: Synthesis of 2-(Piperazin-1-yl)phenol (Final Product)
-
Prepare a solution of dilute sulfuric acid by slowly adding concentrated H₂SO₄ (10 mL) to 100 mL of water in a 500 mL flask, while cooling in an ice bath.
-
Dissolve 2-(piperazin-1-yl)aniline (7.0 g, 39.5 mmol) in the cold acid solution. Maintain the temperature between 0 and 5 °C using an ice-salt bath.
-
In a separate beaker, dissolve sodium nitrite (NaNO₂) (2.86 g, 41.5 mmol, 1.05 eq.) in 20 mL of cold water.
-
Add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature remains below 5 °C. A slight color change may be observed.
-
Stir the resulting diazonium salt solution in the cold bath for an additional 30 minutes.
-
Remove the ice bath and slowly heat the solution to 80-100 °C. Vigorous evolution of nitrogen gas will occur. Maintain heating for 1-2 hours until gas evolution ceases.
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of dichloromethane/methanol) to yield pure 2-(piperazin-1-yl)phenol.
Characterization
The identity and purity of the final product, 2-(piperazin-1-yl)phenol (CAS 1011-17-2), should be confirmed by standard analytical techniques.
-
¹H NMR: Expect signals corresponding to the aromatic protons (multiplets in the ~6.8-7.2 ppm range), the phenolic -OH (a broad singlet), and the piperazine protons (two multiplets, typically around 2.8-3.2 ppm).
-
¹³C NMR: Expect distinct signals for the six aromatic carbons and the four piperazine carbons.
-
Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass of the compound. [6](C₁₀H₁₄N₂O, M.W. = 178.23 g/mol ).
Quantitative Data Summary
| Compound Name | Step | Mol. Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount Used | Theoretical Yield (g) |
| 1-Fluoro-2-nitrobenzene | 1 | 141.10 | 70.9 | 1.0 | 10.0 g | - |
| Piperazine | 1 | 86.14 | 350 | 5.0 | 30.1 g | - |
| 1-(2-Nitrophenyl)piperazine | 1 | 207.24 | - | - | - | 14.7 g |
| 2-(Piperazin-1-yl)aniline | 2 | 177.24 | - | - | (from 10.0 g Int. 1) | 8.55 g |
| 2-(Piperazin-1-yl)phenol | 3 | 178.23 | - | - | (from 7.0 g Int. 2) | 7.04 g |
Safety Precautions
-
1-Fluoro-2-nitrobenzene: Toxic if swallowed, in contact with skin, or if inhaled. [7][8]It is a skin and eye irritant. [9]Handle only in a chemical fume hood. Wear gloves, safety goggles, and a lab coat.
-
Piperazine: Corrosive. Causes severe skin burns and eye damage. May cause an allergic skin reaction or respiratory irritation. Avoid inhalation of dust.
-
Sodium Nitrite: Strong oxidizer. Contact with other material may cause fire. It is toxic if swallowed and can cause serious damage to blood.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Pd/C catalyst is pyrophoric, especially after use, and should be handled with care (e.g., filtered onto a wet pad of Celite and not allowed to dry in the air). The procedure should be conducted in a properly functioning and grounded hydrogenation apparatus.
-
Diazonium Salts: Aromatic diazonium salts can be explosive when isolated and dry. They should always be kept in a cold solution and used immediately after preparation.
Always consult the Safety Data Sheet (SDS) for each chemical before use. [7][8][9]
References
-
Organic Chemistry Portal. Vicarious Nucleophilic Substitution (VNS). [Online] Available at: [Link]
- Mąkosza, M. (2017). How Does Nucleophilic Aromatic Substitution in Nitroarenes Really Proceed: General Mechanism. Letters in Organic Chemistry, 14(7), 446-459.
-
Wikipedia. Nucleophilic aromatic substitution. [Online] Available at: [Link]
- Sikorski, A., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4814.
-
Dalal Institute. Aromatic Nucleophilic Substitution. [Online] Available at: [Link]
-
PubChem. o-(1-Piperazinyl)phenol. [Online] National Center for Biotechnology Information. Available at: [Link]
- Google Patents. EP2894154A1 - Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates.
-
Loba Chemie. 1-FLUORO-4-NITROBENZENE FOR SYNTHESIS MSDS. [Online] Available at: [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. Nucleophilic aromatic substitution of the nitro-group. [Online] RSC Publishing. Available at: [Link]
- Google Patents. WO2015107057A1 - Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates.
-
Journal of the Chemical Society, Perkin Transactions 2. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. [Online] RSC Publishing. Available at: [Link]
-
Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. [Online] Available at: [Link]
-
YouTube. Nucleophilic Aromatic Substitution. [Online] Professor Dave Explains. Available at: [Link]
-
Chemistry Stack Exchange. In which nucleophilic aromatic substitution rate is faster m-fluoronitrobenzene or p-fluoronitrobenzene? [Online] Available at: [Link]
-
Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Online] Available at: [Link]
-
Organic Chemistry Portal. Synthesis of piperazines. [Online] Available at: [Link]
-
ResearchGate. (PDF) Synthesis and Antimicrobial Activity of Piperazine Derivatives. [Online] Available at: [Link]
-
Organic Syntheses. Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. [Online] Available at: [Link]
-
Technical Disclosure Commons. Process for the preparation of 4-(4-(4-aminophenyl) piperazin-1-yl) phenol. [Online] Available at: [Link]
-
PubChem. 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol. [Online] National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. clearsynth.com [clearsynth.com]
- 2. CAS 1011-17-2: 2-(1-Piperazinyl)phenol | CymitQuimica [cymitquimica.com]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. Piperazine synthesis [organic-chemistry.org]
- 5. EP2894154A1 - Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates - Google Patents [patents.google.com]
- 6. o-(1-Piperazinyl)phenol | C10H14N2O | CID 70530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-Fluoro-2-nitrobenzene - Safety Data Sheet [chemicalbook.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
Application Note: Palladium-Catalyzed Buchwald-Hartwig Amination for the Synthesis of N-Arylpiperazines
Introduction & Mechanistic Rationale
The N-arylpiperazine motif is a privileged scaffold in medicinal chemistry, ubiquitous in therapeutics ranging from antipsychotics to antimalarials[1]. While traditional nucleophilic aromatic substitution (SNAr) requires highly electron-deficient aryl halides and harsh conditions, the palladium-catalyzed Buchwald-Hartwig cross-coupling enables the amination of unactivated, sterically hindered aryl chlorides and bromides under exceptionally mild conditions[2].
The core challenge in piperazine arylation is controlling selectivity. Because unprotected piperazine possesses two identical secondary amines, it is highly prone to over-reacting, yielding undesired bis-arylated byproducts[3]. To circumvent this, chemists employ either mono-protected piperazines (e.g., N-Boc-piperazine) or a vast stoichiometric excess of unprotected piperazine[3].
The selection of the ligand is the most critical variable in this protocol. For secondary cyclic amines like piperazine, the biarylphosphine ligand RuPhos is the gold standard[4]. The steric profile of RuPhos promotes the formation of a highly active monoligated, three-coordinate Pd(0) species[5]. Unlike BrettPhos—which is sterically optimized to prevent bis-arylation of primary amines but can be too hindered for secondary amines—RuPhos perfectly accommodates the cyclic secondary amine. This precise spatial arrangement accelerates the rate-determining reductive elimination step and suppresses unwanted β-hydride elimination[4][6].
Mechanistic Pathway
The catalytic cycle relies on a Pd(0)/Pd(II) redox couple. The bulky biarylphosphine ligand ensures the catalyst remains in a highly reactive monoligated state (L1Pd(0)), which is crucial for overcoming the activation barrier of unreactive aryl chlorides[5].
Catalytic cycle of the Buchwald-Hartwig amination for N-arylpiperazine synthesis.
Catalyst & Reagent Selection Matrix
To design a self-validating and robust experiment, the choice of precatalyst, ligand, and base must be tailored to the substrate's electronic and steric demands.
| Component | Primary Recommendation | Alternative | Mechanistic Causality & Application |
| Precatalyst | Pd2(dba)3 (1–2 mol%) | Pd(OAc)2 | Pd2(dba)3 directly supplies Pd(0). Pd(OAc)2 requires in situ reduction by the amine/phosphine, which can delay initiation but is often more stable to handle[4]. |
| Ligand | RuPhos (2–4 mol%) | XPhos | RuPhos is specifically tailored for secondary amines, ensuring rapid reductive elimination. XPhos is a versatile backup for highly electron-rich aryl chlorides[3]. |
| Base | NaOtBu (1.4 equiv) | Cs2CO3 or K3PO4 | NaOtBu provides rapid deprotonation of the Pd-amine complex. For base-sensitive groups (esters, ketones), Cs2CO3 must be used to prevent hydrolysis, albeit at the cost of longer reaction times[7]. |
| Solvent | Anhydrous Toluene | 1,4-Dioxane | Non-polar solvents stabilize the catalytic intermediates. Dioxane is preferred if the substrates exhibit poor solubility in toluene[3]. |
Experimental Protocols
Protocol A: Synthesis of Mono-Protected N-Arylpiperazine (Standard Method)
This protocol utilizes N-Boc-piperazine to absolutely prevent bis-arylation, providing a highly pure intermediate for subsequent deprotection and functionalization.
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
1-Boc-piperazine (1.2 mmol, 1.2 equiv)
-
Pd2(dba)3 (0.01 mmol, 1 mol% Pd2 = 2 mol% Pd)
-
RuPhos (0.024 mmol, 2.4 mol% — maintaining a slight excess over Pd)
-
NaOtBu (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5.0 mL, 0.2 M)
Step-by-Step Procedure:
-
Inert Atmosphere Preparation: In an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add Pd2(dba)3, RuPhos, and NaOtBu.
-
Causality: Pd(0) complexes and electron-rich phosphines are sensitive to oxidation; setting up in a glovebox or using standard Schlenk techniques ensures catalyst longevity.
-
-
Substrate Addition: Add 1-Boc-piperazine. Seal the vessel with a septum and purge with argon for 5 minutes.
-
Solvent & Electrophile: Inject anhydrous toluene via syringe, followed by the aryl chloride. (If the aryl chloride is a solid, add it in Step 1).
-
Catalytic Activation: Place the vial in a preheated oil bath at 85–100 °C.
-
Self-Validation Check: The solution will typically transition from a dark purple/brown (Pd2(dba)3) to a deep red/orange, indicating the formation of the active L1Pd(0) species. The appearance of a black precipitate (Pd black) indicates catalyst deactivation due to oxygen ingress or solvent impurities.
-
-
Monitoring: Stir vigorously for 2 to 4 hours. Monitor via LC-MS or TLC. The reaction is complete when the aryl chloride is fully consumed[3].
-
Workup: Cool to room temperature. Quench with 5 mL of deionized water to neutralize the base and dissolve inorganic salts. Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure N-Boc-arylpiperazine.
Protocol B: Direct Mono-Arylation of Unprotected Piperazine (Atom-Economical Method)
To bypass protection/deprotection steps, unprotected piperazine can be directly mono-arylated by exploiting statistical probability and high concentrations[1].
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
Piperazine (5.0 mmol, 5.0 equiv)
-
Pd2(dba)3 (0.02 mmol, 2 mol%)
-
RuPhos (0.048 mmol, 4.8 mol%)
-
NaOtBu (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (1.0 mL, 1.0 M) or Solvent-Free
Step-by-Step Procedure:
-
Reagent Loading: Add Pd2(dba)3, RuPhos, NaOtBu, and the large excess of solid piperazine to a reaction vial.
-
Purge: Evacuate and backfill with argon three times.
-
Reaction Initiation: Add the aryl chloride and a minimal amount of toluene (1.0 mL).
-
Heating: Heat to 100 °C for 1–2 hours.
-
Workup & Self-Validating Purification: Cool to room temperature. Dilute with dichloromethane (DCM) and wash extensively with water (3 × 15 mL).
-
Self-Validation Check: Because unreacted piperazine is highly water-soluble and the mono-arylpiperazine product is highly organic-soluble, this aqueous wash acts as a built-in purification step. GC-MS of the organic layer should confirm the absence of starting piperazine.
-
-
Isolation: Dry the DCM layer over Na2SO4 and concentrate to afford the mono-arylpiperazine.
Troubleshooting & Optimization
-
Issue: High levels of bis-arylation in Protocol B.
-
Solution: Increase the equivalents of piperazine (up to 10 equiv) or switch to a slow-addition protocol where the aryl chloride is added dropwise via a syringe pump to a heated solution of the catalyst and piperazine[3].
-
-
Issue: Incomplete conversion with base-sensitive substrates.
-
Solution: When switching from NaOtBu to Cs2CO3 to protect esters or amides, the deprotonation step becomes rate-limiting. Increase the reaction temperature to 110 °C, extend the reaction time to 12–24 hours, and consider increasing the catalyst loading to 5 mol%[7].
-
-
Issue: Catalyst death (Pd black formation).
-
Solution: Ensure toluene is rigorously degassed (sparged with argon for 30 mins) and anhydrous. Water poisons the strong base, and oxygen oxidizes the RuPhos ligand, permanently halting the catalytic cycle[3].
-
References
Sources
- 1. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-[18F]Fluorophenylpiperazines by Improved Hartwig-Buchwald N-Arylation of 4-[18F]fluoroiodobenzene, Formed via Hypervalent λ3-Iodane Precursors: Application to Build-Up of the Dopamine D4 Ligand [18F]FAUC 316 [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dspace.mit.edu [dspace.mit.edu]
Application Note: UV-Vis Absorption Spectroscopy of 2-(Piperazin-1-yl)phenol Hydrochloride: Mechanistic Insights and pH-Dependent Spectral Profiling
Target Audience: Researchers, analytical scientists, and drug development professionals.
Introduction & Chemical Profiling
2-(Piperazin-1-yl)phenol hydrochloride is a critical pharmacophoric building block frequently utilized in the design of central nervous system (CNS) agents, particularly as a scaffold for serotonin (5-HT) and dopamine receptor modulators. Accurate spectrophotometric profiling of this compound is essential for concentration determination, purity assessment, and understanding its ionization states in physiological environments. Because the molecule contains both a basic piperazine nitrogen and an acidic phenolic hydroxyl group, its optical properties are highly sensitive to the pH of the surrounding medium.
Theoretical Grounding: Chromophores and Electronic Transitions
The UV-Vis absorption profile of 2-(Piperazin-1-yl)phenol is dictated by its biphasic structural nature: an electron-rich aromatic ring (phenol) conjugated with a piperazine moiety.
-
Primary Transitions: The molecule exhibits characteristic
transitions associated with the benzenoid ring, typically observed in the 235–245 nm range, and transitions around 270–280 nm involving the non-bonding electrons of the oxygen and nitrogen atoms[1]. -
pH-Dependent Causality (The Bathochromic Shift): The phenolic hydroxyl group acts as an auxochrome. In acidic or neutral media, the phenol remains protonated. However, as the pH shifts to an alkaline state (pH > 10), the phenol loses a proton to form a phenoxide anion[2]. The negatively charged oxygen possesses an extra lone pair of electrons that delocalizes more effectively into the aromatic
-system. This extended conjugation decreases the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)[3]. Consequently, less energy is required for electronic excitation, resulting in a pronounced bathochromic shift (red shift) to approximately 285–295 nm, accompanied by a hyperchromic effect (increased absorption intensity)[2][3].
Experimental Methodology: Self-Validating pH Titration Protocol
To ensure data integrity, this protocol utilizes a self-validating system: the presence of distinct isosbestic points during pH titration confirms that the spectral changes are strictly due to a two-state protonation equilibrium and not compound degradation.
Materials & Reagents
-
2-(Piperazin-1-yl)phenol hydrochloride (Analytical Grade, >99% purity)
-
Methanol (HPLC Grade)
-
Universal Buffer System (e.g., Britton-Robinson buffer, pH 2.0 to 12.0)
-
Double-beam UV-Vis Spectrophotometer with quartz cuvettes (1 cm path length)
Step-by-Step Workflow
-
Stock Solution Preparation: Dissolve 10.0 mg of 2-(Piperazin-1-yl)phenol hydrochloride in 10.0 mL of methanol to create a 1 mg/mL stock solution.
-
Expert Insight: Methanol ensures complete solubilization of the hydrochloride salt while providing a low UV cut-off (< 205 nm) that does not interfere with the analyte's primary absorption bands.
-
-
Buffer Equilibration: Prepare a series of 10 mL volumetric flasks containing Britton-Robinson buffer adjusted to pH 2.0, 4.0, 6.0, 8.0, 10.0, and 12.0.
-
Sample Dilution: Aliquot 100 µL of the stock solution into each flask and bring to volume with the respective buffer. The final concentration should be approximately 50 µM.
-
Expert Insight: This specific concentration ensures the maximum absorbance (
) remains within the linear dynamic range of the detector (0.2 - 1.0 AU) according to the Beer-Lambert Law, preventing detector saturation.
-
-
Baseline Correction: Perform a baseline scan (200–400 nm) using a blank solution consisting of the exact ratio of methanol to buffer used in the samples.
-
Spectral Acquisition: Scan each pH-adjusted sample from 200 nm to 400 nm at a scan rate of 200 nm/min with a slit width of 1 nm.
-
Data Validation: Overlay the spectra. Identify the isosbestic points (wavelengths where absorbance remains constant across all pH values). The presence of these points validates the structural integrity of the compound during the assay.
Quantitative Data Summary
The table below summarizes the expected spectral shifts based on the protonation state of the molecule across different pH environments.
| Environmental State | pH Range | Dominant Ionic Species | Expected | Expected | Spectral Shift Phenomenon |
| Acidic | 2.0 - 5.0 | Piperazine (+), Phenol (OH) | ~238 nm | ~272 nm | Baseline |
| Neutral | 7.0 - 8.0 | Piperazine (0/+), Phenol (OH) | ~240 nm | ~275 nm | Minimal Shift |
| Alkaline | 10.0 - 12.0 | Piperazine (0), Phenoxide (-O⁻) | ~245 nm | ~290 nm | Bathochromic (Red) Shift & Hyperchromic Effect |
Visualizations
Experimental Workflow
Caption: Step-by-step experimental workflow for the pH-dependent UV-Vis analysis of the compound.
Mechanistic Pathway of pH-Dependent Transitions
Caption: Protonation states of 2-(Piperazin-1-yl)phenol and resulting UV-Vis spectral shifts across pH.
References
-
Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents Source: MDPI Molecules (2021) URL:[Link][1]
-
Advanced UV-Vis Spectroscopy: Factors Affecting Absorption Spectra Source: Scribd Analytical Chemistry Repository URL:[Link][2]
-
MCQ on UV-Visible Spectroscopy: Electronic Transitions and Bathochromic Shifts Source: eGPAT URL:[Link][3]
Sources
Application Note: High-Sensitivity LC-MS/MS Method for the Detection and Quantification of Piperazine-Related Impurities in Active Pharmaceutical Ingredients
Abstract
The piperazine ring is a ubiquitous structural motif in a vast number of active pharmaceutical ingredients (APIs).[1][2] Consequently, impurities originating from the synthesis, degradation, or storage of these APIs, such as unreacted piperazine, N-substituted by-products, or degradants, are of significant concern for drug safety and quality. Many of these impurities, particularly those with reactive functional groups, may be classified as potentially genotoxic impurities (PGIs), necessitating their control at trace levels.[3][4] This application note presents a detailed, robust, and validated protocol for the sensitive detection and quantification of common piperazine-related impurities using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology is designed for researchers, quality control scientists, and drug development professionals, providing a comprehensive framework from sample preparation to data analysis, grounded in current regulatory expectations.
Introduction: The Imperative for Controlling Piperazine Impurities
The control of impurities in pharmaceutical products is a critical quality attribute mandated by global regulatory bodies.[5][6] Impurities can adversely affect the efficacy and safety of the final drug product. Piperazine and its derivatives, while integral to the therapeutic effect of many drugs, can also be the source of process-related impurities or degradation products.[4][7]
A significant concern is the potential for some impurities to be genotoxic, meaning they can damage DNA and potentially cause cancer.[5] Regulatory guidelines, most notably the ICH M7(R2) guideline, have established the concept of the "Threshold of Toxicological Concern" (TTC), which sets a stringent acceptable daily intake for most genotoxic impurities at 1.5 µ g/day for lifetime exposure.[3][8][9] This translates to a need for highly sensitive and specific analytical methods capable of detecting these impurities at parts-per-million (ppm) levels relative to the API.
LC-MS/MS has become the gold standard for this task due to its exceptional sensitivity, selectivity, and wide applicability.[][11] The ability to separate impurities chromatographically and then detect them based on their unique mass-to-charge ratio (m/z) and fragmentation pattern provides unparalleled confidence in both identification and quantification.[12] This guide explains the causality behind the chosen analytical strategy and provides a self-validating protocol for immediate application.
Analytical Strategy: A Risk-Based Approach
Our approach is grounded in a risk-based assessment that aligns with ICH guidelines. The overall strategy involves developing a method that can separate and quantify a range of potential piperazine impurities with varying polarities and chemical properties.
Target Impurities
For the purpose of this protocol, we will focus on a representative set of potential impurities that cover common synthetic side-products and degradants. This includes:
-
Piperazine (PIP): A common starting material.
-
N-Methylpiperazine (NMP): A simple N-alkylated impurity.
-
N-Formylpiperazine (NFP): An impurity arising from reactions with formylating agents.
-
1,4-Bis(2-hydroxyethyl)piperazine: A di-substitution byproduct.[]
-
1-(3-chlorophenyl)piperazine (mCPP): A common process-related impurity or starting material.[7][13]
The Power of Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry, specifically in the Multiple Reaction Monitoring (MRM) mode, is the cornerstone of this method. It provides two layers of specificity:
-
Precursor Ion Selection: The first quadrupole (Q1) is set to isolate only the protonated molecular ion ([M+H]⁺) of the target impurity.
-
Product Ion Monitoring: The selected precursor ion is fragmented in the collision cell (Q2), and a specific, stable fragment ion (product ion) is monitored by the third quadrupole (Q3).
This Q1 -> Q3 transition is unique to the analyte, effectively filtering out noise and interferences from the complex API matrix, thereby achieving exceptional sensitivity and specificity.[14]
Experimental Protocol
This protocol is designed to be a robust starting point, which should be validated according to the principles outlined in USP General Chapter <1225> and ICH Q2(R1) for its specific application.[15][16]
Materials and Reagents
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), and Water (all LC-MS grade or equivalent).
-
Additives: Formic Acid (FA) and Ammonium Formate (reagent grade or higher).
-
Reference Standards: Certified reference standards for piperazine and all target impurities.
-
API: The active pharmaceutical ingredient to be tested.
-
Internal Standard (IS): A stable isotope-labeled analogue (e.g., Piperazine-d8) is highly recommended to compensate for matrix effects and variability.[]
Sample and Standard Preparation
Rationale: The goal of sample preparation is to dissolve the API and impurities in a solvent compatible with the LC mobile phase while minimizing matrix effects.[17][18] A "dilute-and-shoot" approach is often sufficient and preferable for its simplicity and speed.
-
Internal Standard (IS) Stock Solution: Prepare a 100 µg/mL stock solution of Piperazine-d8 in 50:50 ACN:Water.
-
Impurity Stock Solution: Prepare a mixed stock solution containing all target impurities at 10 µg/mL each in 50:50 ACN:Water.
-
Calibration Standards: Perform serial dilutions of the Impurity Stock Solution with 50:50 ACN:Water to create calibration standards ranging from 0.1 ng/mL to 100 ng/mL. Spike each calibration standard with the IS to a final concentration of 10 ng/mL.
-
Sample Preparation:
-
Accurately weigh 50 mg of the API into a 10 mL volumetric flask.
-
Add 50 µL of the 100 µg/mL IS Stock Solution.
-
Dissolve and dilute to the mark with 50:50 ACN:Water. This results in an API concentration of 5 mg/mL and an IS concentration of 500 ng/mL.
-
Vortex thoroughly and centrifuge or filter if necessary before injection.
-
LC-MS/MS Method Parameters
Rationale for Chromatographic Choices: Reversed-phase chromatography is chosen for its versatility. A C18 column provides good retention for moderately polar to non-polar compounds. The use of a gradient elution with formic acid as a mobile phase modifier ensures good peak shape and efficient ionization of the basic piperazine analytes in positive electrospray ionization (ESI) mode.[5]
Table 1: Recommended LC-MS/MS Parameters
| Parameter | Recommended Setting |
| LC System | UPLC/UHPLC system |
| Column | C18 Reversed-Phase, e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-1 min: 5% B; 1-8 min: 5-95% B; 8-9 min: 95% B; 9-9.1 min: 95-5% B; 9.1-12 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Gas Flow (Desolvation) | 800 L/hr |
| Collision Gas | Argon |
Analyte-Specific MS/MS Transitions
Rationale for MRM Selection: The MRM transitions provided below are based on the characteristic fragmentation of piperazine-containing structures. The precursor ion is the protonated molecule [M+H]⁺. The product ions are chosen based on their stability and abundance to ensure maximum sensitivity and specificity. The primary fragmentation pathways involve cleavage of the piperazine ring or loss of substituents.[13][19]
Table 2: Example MRM Transitions for Piperazine Impurities
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Piperazine (PIP) | 87.1 | 56.1 | 50 | 15 |
| N-Methylpiperazine (NMP) | 101.1 | 70.1 | 50 | 18 |
| N-Formylpiperazine (NFP) | 115.1 | 85.1 | 50 | 12 |
| mCPP | 197.1 | 154.1 | 50 | 20 |
| Piperazine-d8 (IS) | 95.1 | 62.1 | 50 | 15 |
Note: These values are starting points and must be optimized for the specific instrument used.
Data Analysis and Method Validation
The method should be validated according to ICH Q2(R1) guidelines, assessing the following parameters:
-
Specificity: The ability to detect the analytes unequivocally in the presence of the API and other potential matrix components. This is demonstrated by the absence of interfering peaks at the retention times of the analytes in a blank matrix.
-
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. A calibration curve should be constructed by plotting the peak area ratio (analyte/IS) against concentration, with an acceptance criterion of r² > 0.99.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified, respectively. Typically determined based on a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.
-
Accuracy: The closeness of the test results to the true value. Assessed by performing recovery studies on API samples spiked with known amounts of impurities at different levels (e.g., 50%, 100%, and 150% of the target limit).
-
Precision: The degree of agreement among individual test results. Evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
Visualizing the Workflow
The following diagrams illustrate the key workflows described in this application note.
Caption: Conceptual diagram of MRM selectivity for impurity analysis.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the detection and quantification of piperazine-related impurities in APIs using LC-MS/MS. By leveraging the sensitivity and selectivity of tandem mass spectrometry in MRM mode, this method is capable of meeting the stringent regulatory requirements for controlling potentially genotoxic impurities. The detailed steps for sample preparation, instrument parameters, and validation provide a robust framework that can be readily adapted and implemented in quality control and drug development laboratories to ensure the safety and quality of pharmaceutical products.
References
- BenchChem. (2025).
- Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.
- Teva Pharmaceutical Industries Ltd. (2016).
- ResolveMass Laboratories Inc. (2025). The Impact of Matrix Effects on Mass Spectrometry Results.
- ResolveMass Laboratories Inc. (2025). Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide.
- ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry.
- BOC Sciences. (n.d.). LC-MS-Based Rapid and Accurate Drug Impurity Analysis. BOC Sciences.
- Smolecule. (2026). USP Analytical Method Validation: A Framework for Purity Assessment. Smolecule.
- ResearchGate. (n.d.). Mass spectra of the trifluoroacetyl derivatives of the five piperazine compounds in this study.
- U.S. Food and Drug Administration. (2008). Guidance for Industry: Genotoxic and Carcinogenic Impurities in Drug Substances and Products: Recommended Approaches. FDA.
- Trufelli, H., et al. (2011). Matrix Effects in Liquid Chromatography/Mass Spectrometry. Mass Spectrometry Reviews, 30(3), 491-509.
- Pharmaffiliates. (n.d.). Piperazine-impurities.
- Spectroscopy Online. (2023). Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. Spectroscopy Online.
- Liu, A., et al. (2016). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Scientific Reports, 6, 30349.
- Pharmaceutical Technology. (2025). Evaluating Impurities in Drugs (Part II of III). Pharmaceutical Technology.
- Journal of Chromatography & Separation Techniques. (2024).
- U.S. Pharmacopeial Convention. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com.
- Bonomo, M. G., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis, 247, 116202.
- Lee, J. Y., et al. (2023). Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals. Archives of Pharmacal Research, 46(11), 897-910.
- Daicel Pharma Standards. (n.d.). piperazine Impurities Manufacturers & Suppliers. Daicel Pharma Standards.
- DeRuiter, J., et al. (2016). Differentiation of Cyclic Tertiary Amine Cathinone Derivatives by Product Ion Electron Ionization Mass Spectrometry. Rapid Communications in Mass Spectrometry, 30(8), 993-1003.
- U.S. Food and Drug Administration. (2023). M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. FDA.
- Agilent Technologies. (n.d.).
- Ferlin, M. G., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6791.
- U.S. Pharmacopeia. (n.d.). <233> ELEMENTAL IMPURITIES—PROCEDURES. US Pharmacopeia (USP).
- Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Organic Chemistry Portal.
- Encyclopedia MDPI. (2021).
- Google Patents. (n.d.). US6852855B2 - Synthesis of piperazine ring.
- MDPI. (2021).
- Thermo Fisher Scientific. (n.d.). Effective Workflow for Pharmaceutical API Impurity Analysis using HR-LCMS and Compound Discoverer. Thermo Fisher Scientific.
- Contract Pharma. (2011).
- Tsizin, S., et al. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Journal of Mass Spectrometry, 55(10), e4587.
- Agilent Technologies. (n.d.).
- Anglia Ruskin Research Online (ARRO). (2015). The synthesis, analysis and characterisation of piperazine based drugs. Figshare.
- Journal of Chromatography A. (2017).
- Agilent Technologies. (n.d.). High-Throughput LC/MS Purification of Pharmaceutical Impurities. Agilent.
- Journal of Chemical and Pharmaceutical Research. (n.d.).
- International Journal of Mass Spectrometry. (2025).
- Molecules. (2019).
- Analytical Chemistry. (n.d.). Chemical Derivatization for Electrospray Ionization Mass Spectrometry. 1. Alkyl Halides, Alcohols, Phenols, Thiols, and Amines.
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. mdpi.com [mdpi.com]
- 3. tapi.com [tapi.com]
- 4. pharmtech.com [pharmtech.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. hpst.cz [hpst.cz]
- 7. piperazine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 8. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 9. fda.gov [fda.gov]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 14. tandfonline.com [tandfonline.com]
- 15. pdf.smolecule.com [pdf.smolecule.com]
- 16. uspbpep.com [uspbpep.com]
- 17. resolvemass.ca [resolvemass.ca]
- 18. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Note: Advancing Pharmaceutical Synthesis with Flow Reactors for Monosubstituted Piperazine Derivatives
Abstract
Monosubstituted piperazines are foundational scaffolds in medicinal chemistry, integral to a wide array of pharmaceuticals targeting conditions from depression to cancer.[1][2] However, traditional batch synthesis methods are often plagued by challenges in achieving mono-selectivity, leading to the formation of undesired 1,4-disubstituted byproducts, requiring multi-step protection/deprotection strategies, and resulting in complicated purifications and reduced yields.[1][2][3] This guide details the principles and protocols for leveraging continuous flow chemistry to overcome these limitations. Flow reactors offer superior control over reaction parameters such as stoichiometry, temperature, and residence time, enabling highly selective, efficient, and scalable synthesis of monosubstituted piperazine derivatives.[4][5][6] We present detailed protocols for direct N-alkylation and reductive amination, demonstrating the capacity of flow chemistry to enhance reaction efficiency, improve safety, and streamline the production of these vital pharmaceutical building blocks.[6][7]
Core Principles: Why Flow Chemistry Excels
The primary challenge in synthesizing monosubstituted piperazines is controlling the reactivity of the two nitrogen atoms. In a batch environment, statistical distribution and changes in nucleophilicity after the first substitution often lead to a mixture of unreacted starting material, the desired mono-substituted product, and the undesired di-substituted byproduct.[1][3] Traditional approaches circumvent this by using protecting groups (like Boc), which adds steps and cost to the overall synthesis.[2][3]
Flow chemistry provides a robust solution by fundamentally changing the reaction environment.
-
Enhanced Stoichiometric Control: Reactant streams are introduced via precise pumps, allowing for the maintenance of an optimal molar ratio at the reaction interface, which can suppress the second substitution.
-
Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors or packed-bed reactors ensures rapid and uniform heating, minimizing thermal gradients that can cause side reactions.[4][8]
-
Precise Residence Time Control: The duration reactants spend in the heated reaction zone is precisely controlled, allowing for the reaction to be quenched at the point of maximum mono-substitution, before significant di-substitution occurs.[5]
-
Improved Safety: Performing reactions in a small, enclosed volume significantly reduces the risks associated with handling hazardous reagents or performing highly exothermic reactions.[4][9] This enables the exploration of more aggressive, and often faster, reaction conditions that would be unsafe in a large batch reactor.[8]
Key Synthetic Routes in Continuous Flow
Several C-N bond-forming reactions are readily adapted to flow systems for piperazine synthesis.
Direct N-Alkylation
This is a direct reaction between piperazine and an alkylating agent (e.g., an alkyl halide). In flow, a continuous stream of piperazine is merged with a stream of the alkyl halide in a heated reactor. The use of a heterogeneous base or catalyst in a packed-bed reactor can further simplify the process by allowing for easy separation of the catalyst from the product stream.[1][10]
Reductive Amination
A two-step, one-pot process where an aldehyde or ketone first reacts with piperazine to form an iminium ion intermediate, which is then immediately reduced to the amine. In flow chemistry, this can be "telescoped" into a consecutive process.[7][11] The aldehyde and piperazine are first mixed in one reactor module, and the output is then directly introduced into a second module containing a heterogeneous hydrogenation catalyst (e.g., Pt/C or Raney Nickel) under a stream of hydrogen.[7][11] This avoids the isolation of unstable intermediates and streamlines the workflow.[12]
Experimental Protocols & Workflows
Protocol 1: Continuous Flow Mono-N-Alkylation of Piperazine
This protocol describes a protecting-group-free synthesis of 1-benzylpiperazine using a heated tube reactor. The key to selectivity is using an excess of piperazine and precisely controlling the residence time.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Piperazine | Anhydrous, 99% | Standard Supplier | |
| Benzyl Bromide | 99% | Standard Supplier | |
| Methanol (MeOH) | Anhydrous, HPLC Grade | Standard Supplier | Solvent for both streams |
| Triethylamine (TEA) | Anhydrous, >99.5% | Standard Supplier | Acid scavenger |
| Flow Reactor System | N/A | e.g., Syrris, Vapourtec | Equipped with two pumps, T-mixer, and heated reactor coil |
| Back-Pressure Regulator | N/A | Standard Supplier | Set to ~10 bar (145 psi) to prevent solvent boiling |
Flow Reactor Setup
Caption: Workflow for continuous mono-N-alkylation.
Step-by-Step Methodology
-
Reagent Preparation:
-
Stream A: Prepare a solution of piperazine (e.g., 1.0 M) and triethylamine (1.1 M) in anhydrous methanol.
-
Stream B: Prepare a solution of benzyl bromide (0.2 M) in anhydrous methanol. Note: A 5-fold excess of piperazine is used to favor mono-alkylation.
-
-
System Priming: Prime Pump A and Pump B with their respective solutions to ensure all lines are filled and free of air bubbles.
-
Set Conditions:
-
Set the reactor temperature to 80°C.
-
Set the back-pressure regulator to 10 bar.
-
To achieve a 5-minute residence time in a 10 mL reactor, the total flow rate must be 2.0 mL/min. Set Pump A to 1.0 mL/min and Pump B to 1.0 mL/min.
-
-
Initiate Reaction: Start both pumps simultaneously. The streams will converge at the T-mixer and enter the heated reactor coil.
-
Achieve Steady State: Allow the system to run for at least 2-3 times the residence time (10-15 minutes) to ensure a steady state is reached before collecting the product.
-
Collection: Collect the reactor output in a flask containing dilute hydrochloric acid to quench the reaction and protonate the basic products.
-
Work-up and Purification:
-
Concentrate the collected solution under reduced pressure to remove methanol.
-
Perform a standard acid-base extraction to separate the product from excess piperazine.
-
Purify the crude product via flash column chromatography on silica gel if necessary.[13]
-
Protocol 2: Consecutive Flow Reductive Amination
This protocol describes the synthesis of 1-(cyclohexylmethyl)piperazine via a two-stage continuous flow process. This method avoids the use of alkyl halides and demonstrates the power of "telescoped" reactions.[7][11]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Piperazine | Anhydrous, 99% | Standard Supplier | |
| Cyclohexanecarboxaldehyde | 98% | Standard Supplier | |
| Methanol (MeOH) | Anhydrous, HPLC Grade | Standard Supplier | Solvent |
| Platinum on Carbon (5% Pt/C) | N/A | Standard Supplier | Heterogeneous catalyst |
| H-Cube® or similar hydrogenation reactor | N/A | e.g., ThalesNano | For the reduction step |
| Hydrogen Source | High Purity | Gas Supplier | Required for hydrogenation |
Flow Reactor Setup
Caption: Two-module consecutive flow for reductive amination.
Step-by-Step Methodology
-
Reagent Preparation: Prepare a single stock solution containing piperazine (1.2 M) and cyclohexanecarboxaldehyde (1.0 M) in anhydrous methanol.
-
System Setup:
-
Install a 5% Pt/C catalyst cartridge (CatCart®) into the hydrogenation reactor.
-
Set the temperature of the first mixing coil (Module 1) to 40°C.
-
Set the hydrogenation reactor (Module 2) conditions: 60°C, 50 bar H₂ pressure.
-
-
System Priming: Prime the pump and the first reactor module with the reagent solution.
-
Initiate Reaction:
-
Set the pump flow rate to 0.4 mL/min. This will provide a 5-minute residence time in the 2 mL imine formation coil.
-
Begin flowing the solution through Module 1 and directly into the pre-pressurized and heated hydrogenation reactor (Module 2).
-
-
Collection: The product stream exits the hydrogenation reactor and is collected in a flask. The system is run until the desired quantity of product is produced.
-
Work-up and Purification:
-
The collected methanolic solution contains the product and excess piperazine.
-
The catalyst remains contained within the CatCart®, simplifying work-up.
-
Evaporate the solvent under reduced pressure.
-
Purify the resulting residue using acid-base extraction or column chromatography to remove unreacted piperazine.
-
Data Comparison: Batch vs. Flow Synthesis
The advantages of flow synthesis are clearly illustrated when comparing key reaction parameters against traditional batch methods for a representative N-alkylation reaction.
| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis | Advantage of Flow |
| Reaction Time | 8 - 24 hours[14] | 5 - 20 minutes[15] | >95% Reduction in Time |
| Temperature | 60 - 100°C | 80 - 150°C | Higher temps possible due to superheating |
| Yield (Mono-product) | 40 - 70%[1] | 85 - 95%[16] | Higher Yield & Purity |
| Selectivity (Mono:Di) | Often low, requires optimization | High, controlled by stoichiometry & time | Superior Selectivity |
| Scalability | Difficult, requires larger vessels | Simple, run the process for longer[9] | "Scale-out" not "Scale-up" |
| Safety | Risk of thermal runaway, large solvent volumes | Small reactor volume, contained system[9] | Inherently Safer Process[4] |
Troubleshooting and Field Insights
-
Problem: Reactor Clogging/Precipitation.
-
Insight: Salts or poorly soluble intermediates can precipitate and block the narrow channels of a flow reactor.[7]
-
Solution: Increase the solvent volume, switch to a solvent with higher solubility for all species, or slightly elevate the temperature. For salt byproducts, consider using an in-line scavenger resin or a liquid-liquid extraction module.[12]
-
-
Problem: Incomplete Conversion.
-
Insight: The residence time may be too short, or the temperature may be too low.
-
Solution: Systematically increase the reactor temperature in 10°C increments. Alternatively, decrease the flow rate to increase the residence time. Optimization can be rapidly achieved by collecting small samples at different conditions.[7]
-
-
Problem: Pressure Fluctuations.
-
Insight: This often indicates the formation of gas (e.g., during deprotection) or the beginning of a blockage.
-
Solution: Ensure the back-pressure regulator is functioning correctly. If gas is evolved, a gas-liquid separator may be needed before the BPR. If a blockage is suspected, stop the flow and safely flush the system with clean solvent.
-
Conclusion
The transition from batch to continuous flow synthesis represents a paradigm shift in the preparation of monosubstituted piperazine derivatives. This technology addresses the core synthetic challenges of selectivity and safety while offering dramatic improvements in reaction speed, yield, and scalability.[6] By providing precise control over reaction conditions, flow reactors transform a traditionally cumbersome synthesis into a streamlined, efficient, and highly reproducible process, making it an indispensable tool for modern drug discovery and development professionals.
References
-
Němečková, D., Havránková, E., Šimbera, J., Ševčík, R., & Pazdera, P. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2168. [Link]
-
Plantz, B. A., Chen, E., Rochelle, G. T., & Freeman, B. D. (2022). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. OSTI.GOV. [Link]
-
Němečková, D., Havránková, E., Šimbera, J., Ševčík, R., & Pazdera, P. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. [Link]
-
Němečková, D., Havránková, E., Šimbera, J., Ševčík, R., & Pazdera, P. (2020). Sophisticated synthesis of monosubstituted piperazines – from a batch reaction vessel to a flow (microwave) reactor. Sciforum. [Link]
-
Němečková, D., Havránková, E., Šimbera, J., Ševčík, R., & Pazdera, P. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines-From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed. [Link]
-
Bana, P., et al. (2021). C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative. MDPI. [Link]
-
Bana, P., et al. (2020). Flow oriented synthetic design in the continuous preparation of the aryl piperazine drug flibanserin. ResearchGate. [Link]
-
Burange, A. S., Osman, S. M., & Luque, R. (2022). Understanding flow chemistry for the production of active pharmaceutical ingredients. AZoLifeSciences. [Link]
-
Nagy, V., et al. (2019). A General and Convenient Synthesis of N-Aryl Piperazines. ResearchGate. [Link]
-
Bana, P., et al. (2020). Flow-oriented synthetic design in the continuous preparation of the aryl piperazine drug flibanserin. Reaction Chemistry & Engineering. [Link]
-
Wang, K., et al. (2020). Improving the reaction efficiency of condensation amidation of piperazine with benzoic acid based on kinetics study in microreactors. ResearchGate. [Link]
-
Syrris. (n.d.). Flow Chemistry in the Pharmaceutical Industry. Syrris. [Link]
-
Mettler Toledo. (n.d.). Benefits of Continuous Flow Chemistry. Mettler Toledo. [Link]
-
Cherkasov, N. (2022, January 27). The real advantages of continuous flow chemistry. Stoli Chem. [Link]
-
Kumar, A., et al. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Preprints.org. [Link]
-
Gemo, M., et al. (2015). Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. ACS Publications. [Link]
-
ResearchGate. (n.d.). Results of syntheses of monosubstituted piperazine derivatives using different synthetic techniques. ResearchGate. [Link]
- Lange, J., et al. (2014). Method for preparing n-alkyl-piperazines.
- Hillyer, J. M. (1959). Purification of piperazine.
-
Bana, P., et al. (2021). C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative. Semantic Scholar. [Link]
-
ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. ResearchGate. [Link]
-
La-Venia, A., et al. (2025). A two-step continuous flow synthesis of multi-tail ionizable lipids. RSC Publishing. [Link]
Sources
- 1. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Revolutionizing Drug Chemical Processes: The Benefits of Flow Chemistry - SEQENS [seqens.com]
- 5. syrris.com [syrris.com]
- 6. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative [mdpi.com]
- 8. mt.com [mt.com]
- 9. The real advantages of continuous flow chemistry — Stoli Chem [stolichem.com]
- 10. Simplified Procedure for General Synthesis of Monosubstituted Piperazines-From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. A two-step continuous flow synthesis of multi-tail ionizable lipids - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC04692K [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Removing Piperazine Dimer Impurities
Topic: Purification Strategies for Piperazine Derivatives Ticket ID: PIP-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
In the synthesis of mono-substituted piperazines, the formation of
This guide provides a tiered troubleshooting approach, ranging from precise pH-controlled extractions to "Tag-and-Drag" chemical derivatization.
Module 1: Diagnosis & Mechanism
Q: What exactly is the "piperazine dimer" in my reaction?
A: In 90% of medicinal chemistry contexts, the "dimer" is not two piperazine rings fused together, but rather the bis-alkylated or bis-acylated species.
-
Target Product:
-mono-substituted piperazine (Secondary amine). -
The "Dimer" Impurity:
-bis-substituted piperazine (Tertiary amine).
Note: If you are synthesizing piperazine-2-thiones , the dimer is likely a disulfide-linked species formed via oxidation. This guide focuses on the bis-substituted impurity.
Mechanism of Formation
The reaction proceeds via a double nucleophilic attack. The secondary amine of the mono-product is often more nucleophilic than the starting piperazine (due to inductive donation from the alkyl group), leading to "runaway" bis-alkylation.
Figure 1: The kinetic pathway of bis-alkylation. Often
Module 2: The "pH Switch" Extraction Protocol
Q: Can I separate the dimer using only extraction?
A: Yes, but it requires high precision. You must exploit the subtle pKa difference between the secondary amine (product) and the tertiary amine (impurity).
-
Mono-Substituted (Product): Contains one basic 2° amine (
) and one 3° amine. -
Bis-Substituted (Impurity): Contains only 3° amines (
).
The mono-substituted product is more basic . We can buffer the aqueous phase to a pH where the impurity is neutral (extracts to organic) while the product remains protonated (stays in aqueous).
Protocol: The "Reverse" Extraction
Objective: Wash the bis-impurity into the organic layer while keeping the product in the water.
-
Acidify: Dissolve the crude reaction mixture in 1M HCl (pH < 2). All amines are protonated and in the aqueous phase. Wash with Ethyl Acetate (EtOAc) to remove non-basic impurities.[1] Discard organic.
-
pH Adjustment (The Critical Step):
-
Carefully adjust the aqueous layer to pH 8.5 – 8.8 using saturated
or dilute NaOH. -
Why? At pH 8.5, the bis-impurity (
) is largely deprotonated (neutral). The mono-product ( ) is still >90% protonated (charged).
-
-
Extraction 1 (Remove Impurity):
-
Extract the aqueous layer (pH 8.5) with Dichloromethane (DCM) (
). -
Result: The Bis-substituted dimer moves into the DCM. The Mono-product stays in the water.
-
-
Final Recovery:
Data Summary: Theoretical Distribution at pH 8.5
| Species | pKa (Approx) | % Protonated at pH 8.5 | Phase Preference |
|---|---|---|---|
| Mono-Product | ~9.8 (2° amine) | ~95% | Aqueous |
| Bis-Impurity | ~8.3 (3° amine) | ~38% | Organic / Mixed |
Module 3: The "Tag & Drag" Chemical Rescue
Q: Extraction didn't work. The pKa difference is too small. What now?
A: If the "pH Switch" fails, use Chemical Derivatization . This is the most robust method for isolating mono-substituted piperazines from bis-substituted impurities.
Concept: React the mixture with
-
The Mono-product (2° amine) reacts to form a Boc-carbamate (Neutral/Lipophilic).
-
The Bis-impurity (3° amine) cannot react (stays Basic).
Protocol: Boc-Rescue
-
Derivatization:
-
To the crude mixture (in DCM), add 1.1 eq of
(relative to the theoretical mono-product) and 2.0 eq of TEA. -
Stir for 2 hours.
-
-
Acid Wash:
-
Wash the organic layer with 0.5 M Citric Acid or 1M HCl .
-
Bis-Impurity: Protonates and moves to the Aqueous layer .
-
Boc-Product: Remains neutral and stays in the Organic layer .
-
-
Deprotection:
Figure 2: The "Tag & Drag" workflow converts the difficult separation of two amines into an easy separation of an amine and a carbamate.
Module 4: Prevention (The Gold Standard)
Q: How do I stop the dimer from forming in the first place?
A: Do not use free piperazine for mono-alkylation unless you use a massive excess (5-10 equivalents). Instead, use Mono-Protected Piperazine .
Recommended Reagents
- -Boc-Piperazine: Commercially available and inexpensive.
-
Piperazine-1-carboxylate (Cbz-piperazine): Useful if you need acid stability (remove via hydrogenation).
Comparison of Strategies
| Strategy | Yield (Mono) | Purity | Labor Intensity | Cost |
| Direct Alkylation (1:1) | Low (<40%) | Poor (Mix) | High (Purification) | Low |
| Excess Piperazine (10:1) | High (>80%) | Good | Moderate (Recovery) | Low |
| N-Boc-Protection | Excellent (>90%) | High | Low | Moderate |
Module 5: Chromatographic Troubleshooting
Q: I must use chromatography. The peaks are tailing and overlapping.
A: Piperazines are notorious for interacting with silanols on silica gel, causing peak tailing that obscures the separation of monomer and dimer.
Mobile Phase Modifiers
-
The "Magic" Additive: Add 1-5% Triethylamine (TEA) or Ammonia (
) to your DCM/MeOH mobile phase. -
Stationary Phase: Use Amine-Functionalized Silica (e.g., NH2-silica). This eliminates the need for basic modifiers and often provides better selectivity for 2° vs 3° amines.
References
-
Ananthanarayanan, C. et al. (2025). Strategies to minimize dimer formation in piperazine-2-thione reactions. BenchChem Technical Notes. Link
-
Khalili, F. et al. (2009).[8] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[8][9] Journal of Chemical & Engineering Data. Link
-
Verma, S. K. et al. (2010).[4] CDI Mediated Monoacylation of Symmetrical Diamines. Organic Letters. Link
-
Biotage Application Note. (2023). Is there an easy way to purify organic amines?Link
-
Google Patents. (1959). US2919275A - Purification of piperazine. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN104230850A - Separation method of piperazine - Google Patents [patents.google.com]
- 7. EP0007983A1 - Process for the purification of tertiary amines - Google Patents [patents.google.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. uregina.ca [uregina.ca]
2-(Piperazin-1-yl)phenol hydrochloride hygroscopic handling techniques
Technical Support Center: 2-(Piperazin-1-yl)phenol hydrochloride
A Guide to Handling, Storage, and Troubleshooting for a Hygroscopic Compound
Welcome to the technical support guide for 2-(Piperazin-1-yl)phenol hydrochloride (CAS No. 211304-63-1). As a Senior Application Scientist, I've designed this resource to provide researchers, scientists, and drug development professionals with practical, in-depth guidance on managing the challenges associated with this hygroscopic material. This guide moves beyond simple instructions to explain the scientific principles behind each recommendation, ensuring the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is 2-(Piperazin-1-yl)phenol hydrochloride, and why is it considered hygroscopic?
2-(Piperazin-1-yl)phenol hydrochloride is the salt formed by reacting the organic base 2-(piperazin-1-yl)phenol with hydrochloric acid (HCl).[1] The resulting amine hydrochloride salt is highly polar. This polarity creates a strong affinity for water molecules, which are also polar. Consequently, the compound readily attracts and absorbs moisture directly from the atmosphere, a property known as hygroscopicity.[2][3] If left exposed to ambient air, the solid powder will continuously gain weight as it absorbs water, which can lead to changes in its physical state (clumping or deliquescence) and compromise its chemical purity and reactivity.[4][5]
Q2: What are the correct storage conditions for this compound to maintain its integrity?
Proper storage is the first line of defense against moisture contamination. The primary goal is to create a microenvironment with minimal humidity.
-
Immediate Storage: Upon receipt, ensure the manufacturer's container is tightly sealed. Store it in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[6][7] Many suppliers recommend storage under an inert atmosphere (e.g., nitrogen or argon) at room temperature.
-
Long-Term / In-Use Storage: For opened containers, the use of a desiccator is strongly recommended. A desiccator is a sealable enclosure containing a desiccant (a drying agent like silica gel or calcium chloride) that maintains a low-humidity environment.[8][9] This is the most critical step to prevent gradual water uptake between uses.
-
Incompatible Materials: Store separately from strong bases, with which it can react, and strong oxidizing agents.[10]
Q3: My analytical balance reading is unstable and continuously increasing while weighing the compound. What is causing this, and how can I fix it?
A continuously increasing mass reading is the classic sign that a hygroscopic substance is absorbing atmospheric moisture in real-time.[5] The balance is measuring the weight of your compound plus the weight of the water it is accumulating.
Causality: The rate of moisture absorption is influenced by the ambient humidity and the surface area of the compound exposed to the air. Higher humidity will cause a faster increase in mass.
Solution: To obtain an accurate weight, you must minimize the compound's exposure to the atmosphere. Follow the detailed weighing protocol in the next section. Key immediate actions include:
-
Ensuring the balance draft shields are closed.[11]
-
Using a suitable weighing vessel, such as a vial with a cap, rather than open weighing paper.[5][13]
Q4: The powder in my container has formed hard clumps. Is it still usable?
Clumping is a physical indication of significant moisture absorption.[4] While the compound may still be chemically intact, its purity is compromised by an unknown quantity of water.
-
For non-quantitative or less sensitive applications: You might be able to use the material after breaking up the clumps with a clean, dry spatula, but be aware that the actual mass of the active compound is less than the weighed mass.[4]
-
For sensitive or quantitative applications (e.g., medicinal chemistry, kinetic studies): Using the clumped material is not recommended as it will lead to inaccurate concentration calculations and potentially non-reproducible results. If you must use it, you should first attempt to dry the material and then ideally determine its water content via Karl Fischer titration.[14]
Q5: How can I dry 2-(Piperazin-1-yl)phenol hydrochloride if I suspect it has absorbed water?
If you suspect water contamination, you can attempt to dry the compound, though this must be done with care to avoid thermal decomposition.
Recommended Method: The safest method is drying under a high vacuum at a moderate temperature (e.g., 40-50°C) for several hours. This can be done in a vacuum oven or a Schlenk flask attached to a vacuum line. Placing a desiccant like phosphorus pentoxide (P₄O₁₀) in the vacuum chamber, but not in direct contact with the compound, will help trap the removed water.
Caution: Avoid aggressive heating, as this can degrade the compound.[4] Always consult the manufacturer's technical data for information on melting point and thermal stability before heating any chemical.
Troubleshooting Guide
| Observed Issue | Probable Cause | Recommended Action(s) |
| Inconsistent Reaction Yields or Profiles | Inaccurate reagent quantification due to absorbed water. | 1. Implement the strict weighing protocol below. 2. Use a fresh, unopened container of the reagent. 3. If using an older bottle, consider quantifying its water content with Karl Fischer titration.[14] |
| Compound Dissolves Poorly in Anhydrous Solvent | The absorbed water is immiscible or reacts with the solvent system. | 1. Ensure the compound is properly dried before use. 2. Verify the anhydrous nature of your solvent; it may be the source of contamination. |
| Material Changes Color or Texture | Significant water absorption, potential degradation, or reaction with atmospheric components (e.g., CO₂). | 1. Visually inspect the material upon opening.[7] 2. If signs of deterioration are present, it is safest to discard the material according to institutional guidelines. |
Experimental Protocols
Protocol 1: Accurate Weighing of 2-(Piperazin-1-yl)phenol hydrochloride
This protocol utilizes the "weighing by difference" method, which is highly suitable for hygroscopic solids as it minimizes atmospheric exposure.[13]
Materials:
-
Analytical balance (in a draft-free location)[15]
-
Spatula
-
Weighing vial with a screw cap or ground glass stopper
-
Gloves[12]
-
Desiccator for storing the main container
Procedure:
-
Equilibration: Before weighing, remove the main container of 2-(Piperazin-1-yl)phenol hydrochloride from the desiccator and allow it to sit unopened for at least 20-30 minutes to equilibrate to the ambient temperature of the weighing room. This crucial step prevents atmospheric moisture from condensing on a cold container.[5][13]
-
Initial Weighing: Place your clean, dry, and capped weighing vial on the analytical balance and tare it. Remove the vial, and then place the capped vial containing the approximate amount of compound needed back on the balance. Record this mass precisely (Mass 1).
-
Transfer: Take the weighing vial to your workspace. Quickly uncap it and use a clean spatula to transfer the required amount of solid into your reaction vessel.
-
Final Weighing: Immediately recap the weighing vial. Place it back on the analytical balance and record the new, lower mass (Mass 2).
-
Calculation: The exact mass of the compound transferred to your reaction is Mass 1 - Mass 2 .
-
Storage: Promptly return the main stock container to the desiccator and ensure it is sealed tightly.[4]
Visualizations
Workflow for Handling a Hygroscopic Reagent
The following diagram outlines the critical decision points and workflow for managing 2-(Piperazin-1-yl)phenol hydrochloride to ensure experimental success.
Caption: Workflow for handling hygroscopic reagents.
References
-
Innoweight. (n.d.). 5 Best Practices for Analytical Balances. Retrieved from [Link]
-
TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?. Retrieved from [Link]
-
Veeprho. (2025, May 22). An Overview of USP General Chapter <41> and<1251> Good Weighing Practices. Retrieved from [Link]
-
Medicilon. (2025, December 5). 3 Best Practices for Analytical Balance to Ensure Accurate Weighing in Drug R&D. Retrieved from [Link]
-
GenFollower. (2026, January 30). Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. Retrieved from [Link]
-
Labcompare. (2023, April 14). The Do's and Don'ts of Laboratory Balances. Retrieved from [Link]
-
University of California, Riverside. (n.d.). Chemical Storage Guidelines. Retrieved from [Link]
-
Trustrade. (2023, September 16). Storage conditions for chemicals in the laboratory. Retrieved from [Link]
-
Changzhou Xuanming Pharmaceutical Technology Co., Ltd. (n.d.). 2-(piperazin-1-yl)phenol hydrochloride. Retrieved from [Link]
-
Container Handbook. (n.d.). 13.2.1 Classification of goods according to moisture behavior. Retrieved from [Link]
-
Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards?. Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Store Reagents. Retrieved from [Link]
-
Scribd. (n.d.). Ammonium Chloride Corrosion. Retrieved from [Link]
-
Indiana University, Environmental Health & Safety. (n.d.). Storage of Laboratory Chemicals. Retrieved from [Link]
-
HepatoChem. (2016, September 14). How do you handle hygroscopic salts?. Retrieved from [Link]
-
Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Hygroscopic. Retrieved from [Link]
-
Protocol Online. (2010, July 17). Hygroscopic chemical...how to deal with?. Retrieved from [Link]
-
Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals. Retrieved from [Link]
-
ResearchGate. (2025, October 19). The Effect of Moisture on the Hydrolysis of Basic Salts. Retrieved from [Link]
-
ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt. Retrieved from [Link]
-
OLI Systems. (2023, June 20). Modeling the Chemistry of Amines and Amine Hydrochlorides for Predicting Corrosion in Refinery Overheads. Retrieved from [Link]
-
Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. scribd.com [scribd.com]
- 3. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 4. tutorchase.com [tutorchase.com]
- 5. genfollower.com [genfollower.com]
- 6. trustrade.ae [trustrade.ae]
- 7. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 8. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 9. Hygroscopic chemical...how to deal with? - General Lab Techniques [protocol-online.org]
- 10. wcu.edu [wcu.edu]
- 11. innoweight.in [innoweight.in]
- 12. labcompare.com [labcompare.com]
- 13. 3 Best Practices for Analytical Balance to Ensure Accurate Weighing in Drug R&D - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. veeprho.com [veeprho.com]
Technical Support Center: Vortioxetine Synthesis Troubleshooting
Subject: Optimizing Yield & Purity in Vortioxetine Intermediate Synthesis
Lead Scientist: Dr. A. Chen, Senior Process Chemist Last Updated: March 1, 2026
Introduction: The Synthesis Landscape
Vortioxetine (1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine) presents a classic challenge in process chemistry: constructing a sterically crowded biaryl thioether while installing a secondary amine (piperazine) without over-alkylation.
Researchers typically encounter low yields in two distinct phases. You are likely using one of the following primary routes:
-
The Pd-Catalyzed Route: Stepwise Buchwald-Hartwig couplings.
-
The Nucleophilic Route (Sandmeyer/Nitro-reduction):
followed by piperazine ring construction.
This guide addresses the specific failure modes of these pathways.
Module 1: Troubleshooting the C–S Bond Formation
Context: Coupling 2,4-dimethylthiophenol with an aryl halide (or nitro-precursor). Common Symptom: Reaction stalls at 50-60% conversion; appearance of a non-polar impurity (disulfide).
Q1: My reaction turns black and stalls after 1 hour. TLC shows starting material and a new non-polar spot. What is happening?
Diagnosis: You are likely experiencing catalyst poisoning combined with thiol oxidation .
-
The Mechanism: Thiolates are aggressive nucleophiles but also bind strongly to Palladium (Pd), potentially poisoning the catalytic cycle. If
is present, 2,4-dimethylthiophenol rapidly dimerizes to bis(2,4-dimethylphenyl)disulfide, which is catalytically inert in this cycle. -
The Fix:
-
Degassing is Non-Negotiable: Sparging with
is insufficient. Use the freeze-pump-thaw method (3 cycles) for the solvent before adding the catalyst. -
Switch Ligands: If using standard
or dppf, switch to Xantphos or DPEPhos . These wide-bite-angle bisphosphines facilitate the reductive elimination step, which is often the rate-determining step for C–S coupling. -
Sacrificial Reductant: Add 5-10 mol% of Zn dust if using a Pd(II) precatalyst to ensure rapid reduction to the active Pd(0) species.
-
Q2: I am using the Iron-Catalyzed ( ) route, but the yield is <40%.
Diagnosis: Incomplete activation of the cyclopentadienyl iron complex.
-
The Fix: This reaction is highly sensitive to light and solvent polarity.
-
Solvent: Switch from pure THF to a THF/DMSO (9:1) mixture to stabilize the charged intermediate.
-
Photolysis: The decomplexation step (removing the Fe moiety) often requires specific wavelengths. Ensure you are using a high-intensity LED (450 nm) rather than broad-spectrum UV, which can degrade the thioether.
-
Module 2: The Piperazine Coupling (C–N Bond)
Context: Attaching the piperazine ring to the aryl backbone.[1] Common Symptom: Formation of "dimer" impurity (Bis-arylated piperazine) or low yield of the mono-product.
Q3: I see a significant "M+ Intermediate" mass peak (approx. MW ~600+). How do I stop the bis-coupling?
Diagnosis: The piperazine is acting as a linker between two aryl halides because the secondary amine remains nucleophilic.
-
The Fix (Stoichiometry Control):
-
Ratio: Increase piperazine equivalents to 3.5 – 5.0 eq . This statistical overload ensures the aryl halide encounters free piperazine rather than the mono-arylated product.
-
Reverse Addition: Slowly add the aryl halide (dissolved in solvent) into the piperazine solution, not the other way around.
-
Q4: Why is my yield dropping during the deprotection step (if using Boc-piperazine)?
Diagnosis: Acid-catalyzed cleavage of the thioether bond or trapping of the salt.
-
The Fix:
-
Avoid refluxing HBr/HCl. Use 4M HCl in Dioxane at 0°C to RT .
-
Scavenger: Add 1.0 eq of triethylsilane (TES) or anisole during deprotection. This acts as a cation scavenger, preventing the detached tert-butyl cation from re-attacking the electron-rich thioether ring.
-
Module 3: Critical Process Parameters (Data Summary)
Table 1: Optimized Conditions for Key Steps
| Parameter | Pd-Catalyzed Route (Buchwald) | Nucleophilic Route (Sandmeyer) |
| Limiting Reagent | Aryl Halide | 2,4-Dimethylthiophenol |
| Catalyst System | Copper(I) Iodide (10 mol%) or Fe-Cp | |
| Base | ||
| Solvent | Toluene or Dioxane (Anhydrous) | DMF or NMP (High boiling, polar) |
| Temperature | 100°C - 110°C | 120°C - 140°C |
| Critical Additive | None | KI (Potassium Iodide) - 0.5 eq (accelerates |
Module 4: Visual Troubleshooting Logic
Diagram 1: Synthesis Decision & Failure Analysis
Caption: Flowchart illustrating the two primary synthetic routes and the specific checkpoints where yield loss occurs (Red Nodes).
Module 5: Experimental Protocol (Self-Validating)
Protocol: High-Yield C–S Coupling (Pd-Catalyzed)
Designed to minimize catalyst poisoning and disulfide formation.
Reagents:
-
Aryl Halide Intermediate (1.0 eq)
-
2,4-Dimethylthiophenol (1.05 eq)
- (1.0 mol%)
-
Xantphos (2.0 mol%)
- (1.2 eq)
-
Toluene (0.2 M concentration)
Workflow:
-
Pre-complexation (Critical): In a glovebox or under strict Argon, mix
and Xantphos in 10% of the toluene volume. Stir at RT for 20 mins. Validation: Solution should turn from purple/black to a clear orange/brown. -
Solvent Prep: Degas the remaining toluene via sparging with Argon for 30 mins.
-
Addition: Add the Aryl Halide and
to the reaction vessel. Add the pre-complexed catalyst solution. -
Thiol Addition: Add the 2,4-dimethylthiophenol last via syringe pump over 10 minutes at RT. Reason: Keeps free thiol concentration low, favoring the catalytic cycle over catalyst saturation.
-
Reaction: Heat to 100°C. Monitor by HPLC.
-
Quench: Cool to RT. Add water/ethyl acetate. Filter through Celite to remove Pd black.
References
-
Bang-Andersen, B., et al. (2011).[2][3][4] "Discovery of 1-[2-(2,4-Dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): A Novel Multimodal Compound for the Treatment of Major Depressive Disorder." Journal of Medicinal Chemistry, 54(9), 3206–3221.
-
Christensen, H., et al. (2015). "Process for the preparation of vortioxetine.
-
Lundbeck A/S. (2007). "Method for the preparation of vortioxetine." U.S.
-
Org. Process Res. Dev. (General Reference for Pd-Thiol coupling mechanics).
Sources
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. EP2981520B1 - New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine - Google Patents [patents.google.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)lithium intermediates - Patent 2878596 [data.epo.org]
Stability of 1-(2-Hydroxyphenyl)piperazine in solution over time
Technical Support Center: Stability of 1-(2-Hydroxyphenyl)piperazine (1,2-HPP)
Introduction: The Stability Paradox of 1,2-HPP
Welcome to the Technical Support Center. As a Senior Application Scientist, I often see researchers struggle with 1-(2-Hydroxyphenyl)piperazine (1,2-HPP). This compound is a critical metabolite of phenylpiperazine-class drugs (e.g., Trazodone, Nefazodone) and a versatile intermediate.
The Core Challenge: 1,2-HPP possesses a "Jekyll and Hyde" chemical profile. The piperazine ring is basic and relatively robust, but the ortho-hydroxyl group (phenol) renders it highly susceptible to oxidative degradation, particularly in neutral-to-basic aqueous solutions.
This guide moves beyond generic advice to provide a mechanistic understanding of stability, rigorous troubleshooting workflows, and validated analytical protocols.
Module 1: Solvent Selection & Solution Preparation
Q: Why does my aqueous stock solution turn brown within hours?
A: You are likely witnessing rapid oxidative coupling, catalyzed by pH. 1,2-HPP contains an electron-rich phenol ring. At neutral or basic pH (pH > 7), the phenol deprotonates to a phenoxide ion, which is highly reactive toward dissolved oxygen. This leads to the formation of quinone-imines and subsequent polymerization (browning).
The Protocol for Stability:
| Parameter | Recommendation | Scientific Rationale |
| Primary Solvent | DMSO (Anhydrous) | Aprotic solvents prevent the ionization of the hydroxyl group, significantly slowing oxidation. |
| Aqueous Buffer | pH < 4.0 | Acidic conditions keep the phenol protonated (neutral) and the piperazine nitrogens protonated (cationic), stabilizing the molecule. |
| Additives | Ascorbic Acid (0.1%) or Sodium Metabisulfite | Acts as a sacrificial antioxidant if aqueous storage is strictly necessary. |
| Water Quality | Degassed / N2-sparged | Removing dissolved oxygen is the most effective way to prevent quinone formation. |
Critical Rule: Never store 1,2-HPP in Phosphate Buffered Saline (PBS) pH 7.4 for >4 hours without antioxidants.
Module 2: Troubleshooting & Diagnostics
Scenario: "I see ghost peaks in my HPLC chromatogram."
Diagnosis: Ghost peaks often indicate the formation of dimers or oxidative byproducts. 1,2-HPP can undergo oxidative dimerization similar to dopamine.
Visualizing the Degradation Logic:
Figure 1: Oxidative degradation pathway of 1,2-HPP. The transition from colorless to brown indicates the formation of irreversible polymers.
Troubleshooting Flowchart:
Figure 2: Diagnostic decision tree for evaluating solution integrity.
Module 3: Analytical Validation (HPLC Method)
Q: My peaks are tailing badly. Is the compound degrading?
A: Not necessarily. Tailing is likely a chromatographic artifact, not degradation. Piperazines are secondary amines. On standard silica-based C18 columns, they interact with residual silanols, causing severe tailing. You must suppress this interaction.
Recommended HPLC Method (The "Gold Standard"):
-
Column: C18 with high carbon load and end-capping (e.g., Waters XBridge or Phenomenex Luna C18(2)).
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) (TFA is superior to formic acid here for ion-pairing).
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 5% B to 60% B over 15 minutes.
-
Detection: UV at 280 nm (Phenol absorption max).
-
Flow Rate: 1.0 mL/min.[1]
Why TFA? The trifluoroacetate anion forms an ion pair with the positively charged piperazine nitrogen, masking the charge and improving peak shape significantly compared to formic acid.
Module 4: Storage & Handling Guidelines
To maximize shelf-life, adhere to this tiered storage strategy:
-
Solid State: Store at room temperature (short term) or +4°C (long term) in a desiccator. Hygroscopic nature requires protection from moisture.
-
Stock Solution (10-50 mM):
-
Working Solution (Aqueous):
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13978, 1-(2-Hydroxyphenyl)piperazine. Retrieved from [Link]
-
Rochelle, G. T. (2009). Amine Scrubbing for CO2 Capture. (Discussion on oxidative degradation of piperazine derivatives). Science. Retrieved from [Link]
Sources
Technical Support Center: Isolation & Purification of 2-(Piperazin-1-yl)phenol
Overview A recurring bottleneck in the synthesis of aryl piperazines, such as 2-(piperazin-1-yl)phenol (CAS 1011-17-2)[1], is the removal of excess unreacted piperazine. Because piperazine is typically used in large molar excess to prevent bis-arylation, post-reaction mixtures contain significant amounts of this highly hydrophilic diamine[2]. This technical guide provides field-proven troubleshooting strategies, physicochemical insights, and step-by-step methodologies to achieve high-purity isolation.
Physicochemical Profiling
Understanding the inherent properties of both molecules is the key to designing a self-validating separation system.
| Property | Piperazine | 2-(Piperazin-1-yl)phenol |
| Structure Type | Aliphatic Diamine | Amphoteric Aryl Piperazine |
| pKa Values | pKa1 = 9.73, pKa2 = 5.35[3] | Amine pKa ~ 9.0, Phenol pKa ~ 10.0 - 11.25[4] |
| LogP (Lipophilicity) | -1.5 (Highly Hydrophilic)[3] | > 1.0 (Lipophilic when neutral) |
| Water Solubility | 150 g/L (Freely soluble)[5] | Poorly soluble at neutral pH |
| State at pH 8.0 | Predominantly Monoprotonated (Cationic) | Predominantly Neutral |
Troubleshooting & FAQs (The "Why" and "How")
Q1: Why does standard aqueous extraction fail to remove all unreacted piperazine? Causality: Piperazine's extreme hydrophilicity (LogP -1.5) and dual basic centers mean it heavily favors the aqueous phase[6]. However, at highly basic pH (>12), piperazine becomes entirely neutral and can partially partition into organic solvents like dichloromethane (DCM) or ethyl acetate. Conversely, 2-(piperazin-1-yl)phenol is amphoteric. If the pH is driven too high during workup, its phenol group deprotonates into a phenoxide anion, dragging your target product into the aqueous layer and ruining your yield.
Q2: What is the optimal pH for Liquid-Liquid Extraction (LLE)? Causality: The "sweet spot" is pH 8.0 - 8.5. At this specific pH window, piperazine (pKa 9.73) remains predominantly protonated and stays locked in the aqueous phase[3]. Meanwhile, 2-(piperazin-1-yl)phenol is largely in its neutral, lipophilic state, allowing it to partition cleanly into the organic phase.
Q3: What if LLE fails to remove trace piperazine? Can I use chemical derivatization? Causality: Yes. A "telescoping" Boc-protection strategy is highly effective[2]. By reacting the crude mixture with Boc-anhydride (Boc₂O), unreacted piperazine is converted to di-Boc-piperazine (highly non-polar), while the product becomes N-Boc-2-(piperazin-1-yl)phenol (moderately polar). This drastically alters their retention factors (Rf), transforming an impossible separation into an easy chromatographic purification.
Step-by-Step Methodologies
Protocol A: pH-Tuned Liquid-Liquid Extraction (LLE) This protocol leverages the pKa differential between the aliphatic diamine and the amphoteric product.
-
Quench & Concentrate: Concentrate the crude reaction mixture under reduced pressure to remove volatile organic solvents (e.g., methanol or ethanol).
-
Acidification: Dilute the residue in water and slowly add 1M HCl until the pH reaches 2.0 - 3.0. Reasoning: This fully protonates both piperazine and the product, ensuring both are solubilized in the aqueous phase and allowing you to wash away non-basic organic impurities with a preliminary DCM wash.
-
Controlled Basification: Carefully add saturated aqueous NaHCO₃ (or 1M NaOH dropwise) to the aqueous layer until the pH stabilizes at exactly 8.0 - 8.5.
-
Extraction: Extract the aqueous layer with DCM or Ethyl Acetate (3 x 50 mL). Reasoning: At pH 8.5, the product is neutral and moves to the organic layer, while the monoprotonated piperazine remains in the water.
-
Washing: Wash the combined organic layers with a 5% aqueous LiCl solution or brine to remove any trace piperazine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield pure 2-(piperazin-1-yl)phenol.
Protocol B: Telescoped Boc-Protection and Separation Use this workflow if chromatography is required and trace piperazine is co-eluting.
-
Derivatization: Dissolve the crude mixture in DCM. Add 2.5 equivalents of Di-tert-butyl dicarbonate (Boc₂O) and 3.0 equivalents of Triethylamine (TEA). Stir at room temperature for 12 hours.
-
Workup: Quench with water, extract with DCM, and dry the organic layer.
-
Chromatography: Purify via silica gel column chromatography (Hexanes/EtOAc gradient). Di-Boc-piperazine will elute first (high Rf), followed by N-Boc-2-(piperazin-1-yl)phenol.
-
Deprotection: Dissolve the isolated N-Boc product in a 1:1 mixture of DCM and Trifluoroacetic acid (TFA). Stir for 2 hours, then concentrate to yield the product as a TFA salt.
Visualizations
Workflow for the pH-tuned liquid-liquid extraction of 2-(piperazin-1-yl)phenol.
Telescoped Boc-protection workflow for resolving complex piperazine mixtures.
References
-
MDPI. "Simplified Procedure for General Synthesis of Monosubstituted Piperazines". URL: [Link]
-
Wikipedia. "Piperazine". URL: [Link]
-
PubChem. "Piperazine | C4H10N2 | CID 4837". National Institutes of Health (NIH). URL: [Link]
Sources
Technical Support Center: Phenylpiperazine Hydrochloride Salts and Their Degradation Products
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Stability Challenge of Phenylpiperazine Hydrochloride Salts
Phenylpiperazine and its derivatives are crucial building blocks in medicinal chemistry, forming the core of numerous drugs targeting the central nervous system.[1] The hydrochloride salt form is frequently used to enhance solubility and stability. However, like many amine-containing compounds, phenylpiperazine hydrochloride salts are susceptible to degradation under various conditions, which can impact the purity, potency, and safety of active pharmaceutical ingredients (APIs).[2] Understanding the potential degradation pathways and the resulting products is paramount for developing robust formulations and analytical methods.
This guide will delve into the common degradation pathways—hydrolysis, oxidation, and photodegradation—providing insights into the mechanisms and the resulting degradants. It also offers detailed protocols and troubleshooting advice for the analytical techniques used to identify and quantify these products.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues and questions that arise during the handling and analysis of phenylpiperazine hydrochloride salts.
FAQ 1: What are the most common degradation products I should expect to see?
Under forced degradation conditions, you are likely to encounter several classes of degradation products. The primary pathways of degradation are hydrolysis, oxidation, and photodegradation.[2]
Common Degradation Products of Phenylpiperazine Salts:
| Degradation Pathway | Common Degradation Products | Potential Mass-to-Charge Ratio (m/z) of Degradants |
| Oxidation | 1-Phenylpiperazine-N-oxide | [M+H]+ of Parent + 16 |
| Ring-opened products (e.g., N-formyl derivatives) | Varies | |
| Aniline | 94.12 | |
| Hydrolysis (Acidic/Basic) | Piperazine ring-opened products | Varies |
| Aniline | 94.12 | |
| Photodegradation | Dimerization products | Varies |
| Products of ring cleavage and rearrangement | Varies |
This table provides a general overview. The exact degradation products and their prevalence will depend on the specific phenylpiperazine derivative and the stress conditions applied.
Troubleshooting Unexpected Peaks:
If you observe unexpected peaks in your chromatogram, consider the following:
-
Oxidation: The piperazine nitrogen is susceptible to oxidation, leading to the formation of N-oxides.[3][4] This will result in a mass increase of 16 amu.
-
Ring Cleavage: Both hydrolytic and oxidative stress can lead to the opening of the piperazine ring.[5][6] This can result in a variety of smaller, more polar fragments.
-
Dealkylation: If your phenylpiperazine has N-alkyl substituents, N-dealkylation is a possible degradation pathway.[7][8]
-
Formation of Aniline: Under certain hydrolytic conditions, the C-N bond between the phenyl group and the piperazine ring can cleave, releasing aniline.[9][10]
Diagram: Common Degradation Pathways
Caption: Major degradation pathways for phenylpiperazine hydrochloride salts.
FAQ 2: My phenylpiperazine hydrochloride salt is showing instability in solution. How can I troubleshoot this?
Instability in solution is a frequent challenge. The primary culprits are often pH, temperature, and exposure to light and oxygen.
Troubleshooting Workflow for Solution Instability:
Caption: A step-by-step workflow to troubleshoot solution instability.
FAQ 3: I'm having trouble with the HPLC analysis of my degradation study samples. What are some common issues and solutions?
HPLC analysis of phenylpiperazine and its degradation products can be challenging due to the basic nature of the piperazine ring, which can lead to poor peak shape (tailing).[11][12][13]
Common HPLC Troubleshooting Tips for Phenylpiperazine Analysis:
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Interaction of the basic amine with acidic residual silanols on the silica-based column. - Column overload. | - Use a mobile phase with a low pH (e.g., 2.5-3.5) to ensure the piperazine nitrogen is protonated. - Employ a column with end-capping or a base-deactivated stationary phase. - Add a competing base like triethylamine (TEA) to the mobile phase (0.1-0.5%). - Reduce the injection volume or sample concentration.[14] |
| Poor Resolution | - Inappropriate mobile phase composition. - Unsuitable column. | - Optimize the organic modifier (acetonitrile or methanol) percentage. - Try a different stationary phase (e.g., Phenyl-Hexyl instead of C18) to introduce alternative selectivity. - Run a gradient elution to improve the separation of compounds with different polarities. |
| Ghost Peaks | - Contamination in the mobile phase or injector. - Carryover from a previous injection. | - Use fresh, high-purity solvents and additives. - Implement a robust needle wash protocol in your autosampler method. |
| Inconsistent Retention Times | - Inadequate column equilibration. - Fluctuations in mobile phase composition or temperature. | - Ensure the column is equilibrated with the initial mobile phase conditions for a sufficient time before each run. - Use a column oven to maintain a constant temperature. - Premix the mobile phase to avoid inconsistencies from the pump's mixing performance. |
Experimental Protocols
This section provides detailed, step-by-step methodologies for conducting forced degradation studies and subsequent analysis.
Protocol 1: Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.[14][15]
Materials:
-
1-Phenylpiperazine hydrochloride
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
30% Hydrogen Peroxide (H₂O₂)
-
HPLC-grade water, acetonitrile, and methanol
-
pH meter
-
Calibrated oven
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of 1-phenylpiperazine hydrochloride at a concentration of 1 mg/mL in a suitable solvent (e.g., a 1:1 mixture of water and methanol).
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize it with 1 M NaOH, and dilute with the mobile phase for HPLC analysis.[7]
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize it with 1 M HCl, and dilute with the mobile phase for HPLC analysis.[7]
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep the solution at room temperature and protected from light for 24 hours.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.[15]
-
-
Thermal Degradation:
-
Place the solid 1-phenylpiperazine hydrochloride powder in a calibrated oven at 80°C for 48 hours.
-
Also, incubate a solution of the compound (1 mg/mL) at 60°C for 24 hours.
-
Prepare solutions of the stressed solid and dilute the stressed solution for HPLC analysis.
-
-
Photodegradation:
-
Expose both the solid powder and a 1 mg/mL solution of 1-phenylpiperazine hydrochloride to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[14]
-
Prepare solutions of the stressed solid and dilute the stressed solution for HPLC analysis. A control sample should be kept in the dark under the same conditions.
-
Protocol 2: Stability-Indicating HPLC-UV Method
This protocol provides a starting point for a stability-indicating HPLC method for the analysis of 1-phenylpiperazine hydrochloride and its degradation products.[3]
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
Method Validation:
The method should be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.[3]
Protocol 3: LC-MS/MS for Degradant Identification
For the structural elucidation of unknown degradation products, coupling the HPLC system to a mass spectrometer is essential.[13][16]
Sample Preparation:
-
Use the samples generated from the forced degradation studies. Dilute as necessary to be within the linear range of the mass spectrometer.
LC-MS/MS Parameters (Example):
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Scan Mode: Full scan for initial identification, followed by product ion scan (MS/MS) of the parent ions of interest.
-
Collision Energy: Optimize for each degradant to achieve a characteristic fragmentation pattern.
Data Interpretation:
-
The full scan will provide the molecular weight of the degradation products.
-
The MS/MS fragmentation pattern will provide structural information. For example, a neutral loss of 16 Da from the parent ion in the MS/MS spectrum can be indicative of an N-oxide.[16]
Protocol 4: NMR for Structural Confirmation
For definitive structural confirmation of isolated degradation products, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.[17][18]
Sample Preparation:
-
Isolate the degradation product of interest using preparative HPLC.
-
Ensure the isolated compound is of high purity and free from residual solvents.
-
Dissolve the purified degradant in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
NMR Experiments:
-
¹H NMR: Provides information on the proton environment in the molecule.
-
¹³C NMR: Provides information on the carbon skeleton.
-
2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons, which is crucial for elucidating the complete structure of the degradant.[17][18]
References
- 1-(4-Methoxyphenyl)piperazine hydrochloride HPLC analysis method. BenchChem. (2025).
- Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. (2021).
- Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. PMC. (2021).
- Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. (2013).
- The Stability Study of a Novel Phenylpiperazine Derivative. Isaac Scientific Publishing. (2019).
- Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combin
- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. (n.d.).
- An Automated Processing of LC-MS Data for the Detection of Drug Impurities and Degradants in the Pharmaceutical Industry.
- The Stability Study of a Novel Phenylpiperazine Derivative | Request PDF.
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.).
- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. (2014).
- Pharmaceutical Forced Degradation Studies with Regulatory Consider
- A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. (2010).
- Phenylpiperazine Formation From Aniline. Sciencemadness.org. (2017).
- Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers | Request PDF.
- Hydrolytic Degradation Hydrolytic investigations in acidic and basic... | Download Scientific Diagram.
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026).
- Fast Quantitative LC-MS/MS Determination of Illicit Substances in Solid and Liquid Unknown Seized Samples. PMC. (2021).
- Photostability and Photostabilization of Drugs and Drug Products. SciSpace. (2012).
- Development And Validation of an RP-HPLC Method for Estimation of 1-(4- Methoxyphenyl) Piperazine Impurity in Ketoconazole Bulk. Impactfactor. (2025).
- LC-MS/MS and LC-PDA Methods for Robust Determination of Glycerol Phenylbutyrate in Biological Fluids and High-Resolution Mass Spectrometric Identification of Forced Degradation Product and Its Whiteness. ACS Omega. (2025).
- 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. SciSpace. (2019).
- Desulfatiglans anilini Initiates Degradation of Aniline With the Production of Phenylphosphoamidate and 4-Aminobenzoate as Intermediates Through Synthases and Carboxylases From Different Gene Clusters. PubMed. (2020).
- HPLC-Based Strategies for Impurity Profiling and Valid
- Different Perspective on the Characterization of a New Degradation Product of Flibanserin With HPLC–DAD–ESI-IT-TOF-MSn and Its Pharmaceutical Formulation Analysis With Inter-Laboratory Comparison. Oxford Academic. (2023).
- Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
- Photostability studies. (a-c) The changes in absorbance at the...
- 1-Phenyl-4-(4-pyridinyl)piperazine: A Technical Guide to its Solubility and Stability. Benchchem. (n.d.).
- The medicinal chemistry of piperazines: A review. Scilit. (2021).
- 1-Phenylpiperazine(92-54-6) 1H NMR spectrum. ChemicalBook. (n.d.).
- Forced degradation studies – comparison between ICH, EMA, FDA and. der DGRA. (2014).
- Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PMC. (2022).
- Desulfatiglans anilini Initiates Degradation of Aniline With the Production of Phenylphosphoamidate and 4-Aminobenzoate as Intermediates Through Synthases and Carboxylases From Different Gene Clusters. Frontiers. (2020).
- Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. MDPI. (2023).
- stability and degradation of 2-Fluoro-5-phenylpyrazine under acidic conditions. Benchchem. (n.d.).
- the preparation of phenylamine (aniline). Chemguide. (n.d.).
- LC-MS/MS in Drugs of Abuse Testing for Target Screening and Quantitative Confirm
- Oxidative degradation of micropollutants by a pilot-scale UV/H2O2 process: Translating experimental results into multiphysics simul
- Current Developments in LC-MS for Pharmaceutical Analysis. Lirias. (n.d.).
- Stability Indicating LC-MS Method Development and Validation for the Study of the Forced Degradation Behavior of Pimobendan Drug. SciSpace. (2020).
- Aniline – Knowledge and References. Taylor & Francis. (n.d.).
- Identification, separation and mass spectral characterization of degradants in Cariprazine HCl by LC-MS/MS/QTOF. (2022).
- Oxidative degradation of dyes in water using Co2+/H2O2 and Co2+/peroxymonosulf
- Phenazine derivatives as the mutagenic reaction product from o- or m-phenylenediamine derivatives with hydrogen peroxide. PubMed. (1981).
- Application of UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR | Request PDF.
- Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores. (2025).
- Stability-indicating method development and validation for the determination of trazodone hydrochloride and impurities/degradants in its raw material using reversed-phase liquid chrom
- Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR. New Journal of Chemistry (RSC Publishing). (2021).
- A Validated Stability Indicating RP-HPLC Method for Determination of Phenobarbital and Acefylline Piperazine in Bulk Drug and Combined Dosage Form | Semantic Scholar. (n.d.).
- HPLC Troubleshooting Guide. Sigma-Aldrich. (n.d.).
- Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investig
- Full article: Metabolism of m-CPP, trazodone, nefazodone, and etoperidone: clinical and forensic aspects. Taylor & Francis. (2025).
- Development and validation of liquid chromatographic method for trazodone hydrochloride. Scholars Research Library. (n.d.).
- Laccase-Mediated Transformation of Trazodone Hydrochloride and Its By-Products. (2025).
- Oxidation of Piperazines by Bromamine-B in Acidic Buffer Medium: A Kinetic and Mechanistic Study. | Open Access Journals. Research and Reviews. (2014).
- Visualization of the photodegradation of a therapeutic drug by chemometric-assisted fluorescence spectroscopy. PMC. (2022).
- Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions | The Journal of Physical Chemistry A.
- DABCO bond cleavage for the synthesis of piperazine deriv
- HPLC Troubleshooting Guide. realab.ua. (n.d.).
- Tips and Tricks of HPLC System Troubleshooting. Agilent. (n.d.).
- Synthesis and characterization of a series of phenyl piperazine based ligands. (2025).
- 11 HPLC Problems and Solutions You Must Know. Labtech. (n.d.).
- stability-indicating hplc method: Topics by Science.gov. (n.d.).
- Degradation of piperazine by UV light in the presence of air. Conditions.
- Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. MDPI. (2023).
- Experimental and Theoretical 15N NMR and 1JCH Spin-Spin Coupling Constants Investigation of 1-Phenylpiperazine. DergiPark. (2010).
- 2-Phenylpiperazine(5271-26-1) 1H NMR spectrum. ChemicalBook. (n.d.).
- Selective Cleavage and Tunable Functionalization of the C-C/C-N Bonds of N-Arylpiperidines Promoted by tBuONO. PubMed. (2019).
- 1-Phenylpiperazine synthesis. ChemicalBook. (n.d.).
- SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIV
- Stability-Indicating RP-HPLC Method Development and Validation for the Quantification of Fluphenazine Tablets in Solid Oral Dosage Form. PubMed. (2025).
- UV degradation of MNPZ in 40 wt. % piperazine at 0.27 mol CO2/mol...
- Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. (2023).
- Chalcogenation of arylhydrazines via C-N bond cleavage. Chemical Review and Letters. (2025).
- Second-generation piperazine derivatives as promising radi
- C-N bond cleavage reactions on the radiolysis of amino-containing organic compounds and their derivatives in aqueous solutions. PubMed. (2003).
- Technical Support Center: LC-MS Analysis of (4- Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin. Benchchem. (n.d.).
- Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Semantic Scholar. (2022).
- Identification and Toxicity Profiling of Degradation Products of Haloperidol by Using Tandem Mass Spectrometry and In Silico Studies. (n.d.).
- Validated stability indicating RP-HPLC method for the determination of phenazone and lidocaine hydrochloride in bulk and dosage form. International Journal of Pharmaceutical Chemistry and Analysis. (n.d.).
- Validated stability-indicating HPLC method for analysis of gemifloxacin in tablet formul
- Identification of stress degradation products of iloperidone using liquid chromatography coupled with an Orbitrap mass spectrometer. PubMed. (2017).
- Copyright © 2015 by Subhanip Biswas SSCHE ME 3 TRANSITION METAL CATALYZED CLEAVAGE OF THE C-N AMIDE BOND: APPLIC
- Identification and characterization of major degradation products of risperidone in bulk drug and pharmaceutical dosage forms. PubMed. (2004).
- Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxyl
- Photosensitivity Reactions Induced by Photochemical Degrad
- DABCO bond cleavage for the synthesis of piperazine deriv
- (PDF) Kinetic and Mechanistic Study of Oxidation of Piperazines by Bromamine-T in Acidic Medium. ResearchGate. (2025).
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Stability Challenge of Phenylpiperazine Hydrochloride Salts
Phenylpiperazine and its derivatives are crucial building blocks in medicinal chemistry, forming the core of numerous drugs targeting the central nervous system.[1] The hydrochloride salt form is frequently used to enhance solubility and stability. However, like many amine-containing compounds, phenylpiperazine hydrochloride salts are susceptible to degradation under various conditions, which can impact the purity, potency, and safety of active pharmaceutical ingredients (APIs).[2] Understanding the potential degradation pathways and the resulting products is paramount for developing robust formulations and analytical methods.
This guide will delve into the common degradation pathways—hydrolysis, oxidation, and photodegradation—providing insights into the mechanisms and the resulting degradants. It also offers detailed protocols and troubleshooting advice for the analytical techniques used to identify and quantify these products.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues and questions that arise during the handling and analysis of phenylpiperazine hydrochloride salts.
FAQ 1: What are the most common degradation products I should expect to see?
Under forced degradation conditions, you are likely to encounter several classes of degradation products. The primary pathways of degradation are hydrolysis, oxidation, and photodegradation.[2]
Common Degradation Products of Phenylpiperazine Salts:
| Degradation Pathway | Common Degradation Products | Potential Mass-to-Charge Ratio (m/z) of Degradants |
| Oxidation | 1-Phenylpiperazine-N-oxide | [M+H]+ of Parent + 16 |
| Ring-opened products (e.g., N-formyl derivatives) | Varies | |
| Aniline | 94.12 | |
| Hydrolysis (Acidic/Basic) | Piperazine ring-opened products | Varies |
| Aniline | 94.12 | |
| Photodegradation | Dimerization products | Varies |
| Products of ring cleavage and rearrangement | Varies |
This table provides a general overview. The exact degradation products and their prevalence will depend on the specific phenylpiperazine derivative and the stress conditions applied.
Troubleshooting Unexpected Peaks:
If you observe unexpected peaks in your chromatogram, consider the following:
-
Oxidation: The piperazine nitrogen is susceptible to oxidation, leading to the formation of N-oxides.[3][4] This will result in a mass increase of 16 amu.
-
Ring Cleavage: Both hydrolytic and oxidative stress can lead to the opening of the piperazine ring.[5][6] This can result in a variety of smaller, more polar fragments.
-
Dealkylation: If your phenylpiperazine has N-alkyl substituents, N-dealkylation is a possible degradation pathway.[7][8]
-
Formation of Aniline: Under certain hydrolytic conditions, the C-N bond between the phenyl group and the piperazine ring can cleave, releasing aniline.[9][10]
Diagram: Common Degradation Pathways
Caption: Major degradation pathways for phenylpiperazine hydrochloride salts.
FAQ 2: My phenylpiperazine hydrochloride salt is showing instability in solution. How can I troubleshoot this?
Instability in solution is a frequent challenge. The primary culprits are often pH, temperature, and exposure to light and oxygen.
Troubleshooting Workflow for Solution Instability:
Caption: A step-by-step workflow to troubleshoot solution instability.
FAQ 3: I'm having trouble with the HPLC analysis of my degradation study samples. What are some common issues and solutions?
HPLC analysis of phenylpiperazine and its degradation products can be challenging due to the basic nature of the piperazine ring, which can lead to poor peak shape (tailing).[11][12][13]
Common HPLC Troubleshooting Tips for Phenylpiperazine Analysis:
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Interaction of the basic amine with acidic residual silanols on the silica-based column. - Column overload. | - Use a mobile phase with a low pH (e.g., 2.5-3.5) to ensure the piperazine nitrogen is protonated. - Employ a column with end-capping or a base-deactivated stationary phase. - Add a competing base like triethylamine (TEA) to the mobile phase (0.1-0.5%). - Reduce the injection volume or sample concentration.[14] |
| Poor Resolution | - Inappropriate mobile phase composition. - Unsuitable column. | - Optimize the organic modifier (acetonitrile or methanol) percentage. - Try a different stationary phase (e.g., Phenyl-Hexyl instead of C18) to introduce alternative selectivity. - Run a gradient elution to improve the separation of compounds with different polarities. |
| Ghost Peaks | - Contamination in the mobile phase or injector. - Carryover from a previous injection. | - Use fresh, high-purity solvents and additives. - Implement a robust needle wash protocol in your autosampler method. |
| Inconsistent Retention Times | - Inadequate column equilibration. - Fluctuations in mobile phase composition or temperature. | - Ensure the column is equilibrated with the initial mobile phase conditions for a sufficient time before each run. - Use a column oven to maintain a constant temperature. - Premix the mobile phase to avoid inconsistencies from the pump's mixing performance. |
Experimental Protocols
This section provides detailed, step-by-step methodologies for conducting forced degradation studies and subsequent analysis.
Protocol 1: Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.[14][15]
Materials:
-
1-Phenylpiperazine hydrochloride
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
30% Hydrogen Peroxide (H₂O₂)
-
HPLC-grade water, acetonitrile, and methanol
-
pH meter
-
Calibrated oven
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of 1-phenylpiperazine hydrochloride at a concentration of 1 mg/mL in a suitable solvent (e.g., a 1:1 mixture of water and methanol).
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize it with 1 M NaOH, and dilute with the mobile phase for HPLC analysis.[7]
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize it with 1 M HCl, and dilute with the mobile phase for HPLC analysis.[7]
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep the solution at room temperature and protected from light for 24 hours.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.[15]
-
-
Thermal Degradation:
-
Place the solid 1-phenylpiperazine hydrochloride powder in a calibrated oven at 80°C for 48 hours.
-
Also, incubate a solution of the compound (1 mg/mL) at 60°C for 24 hours.
-
Prepare solutions of the stressed solid and dilute the stressed solution for HPLC analysis.
-
-
Photodegradation:
-
Expose both the solid powder and a 1 mg/mL solution of 1-phenylpiperazine hydrochloride to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[14]
-
Prepare solutions of the stressed solid and dilute the stressed solution for HPLC analysis. A control sample should be kept in the dark under the same conditions.
-
Protocol 2: Stability-Indicating HPLC-UV Method
This protocol provides a starting point for a stability-indicating HPLC method for the analysis of 1-phenylpiperazine hydrochloride and its degradation products.[3]
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
Method Validation:
The method should be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.[3]
Protocol 3: LC-MS/MS for Degradant Identification
For the structural elucidation of unknown degradation products, coupling the HPLC system to a mass spectrometer is essential.[13][16]
Sample Preparation:
-
Use the samples generated from the forced degradation studies. Dilute as necessary to be within the linear range of the mass spectrometer.
LC-MS/MS Parameters (Example):
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Scan Mode: Full scan for initial identification, followed by product ion scan (MS/MS) of the parent ions of interest.
-
Collision Energy: Optimize for each degradant to achieve a characteristic fragmentation pattern.
Data Interpretation:
-
The full scan will provide the molecular weight of the degradation products.
-
The MS/MS fragmentation pattern will provide structural information. For example, a neutral loss of 16 Da from the parent ion in the MS/MS spectrum can be indicative of an N-oxide.[16]
Protocol 4: NMR for Structural Confirmation
For definitive structural confirmation of isolated degradation products, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.[17][18]
Sample Preparation:
-
Isolate the degradation product of interest using preparative HPLC.
-
Ensure the isolated compound is of high purity and free from residual solvents.
-
Dissolve the purified degradant in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
NMR Experiments:
-
¹H NMR: Provides information on the proton environment in the molecule.
-
¹³C NMR: Provides information on the carbon skeleton.
-
2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons, which is crucial for elucidating the complete structure of the degradant.[17][18]
References
-
Application of UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025, May 23). PharmaCores. Retrieved from [Link]
-
Stability-indicating method development and validation for the determination of trazodone hydrochloride and impurities/degradants in its raw material using reversed-phase liquid chromatography. (2015, April 2). ProQuest. Retrieved from [Link]
-
Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR. (2021). New Journal of Chemistry (RSC Publishing). Retrieved from [Link]
-
A Validated Stability Indicating RP-HPLC Method for Determination of Phenobarbital and Acefylline Piperazine in Bulk Drug and Combined Dosage Form. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. (2021). ChemRxiv. Retrieved from [Link]
-
Metabolism of m-CPP, trazodone, nefazodone, and etoperidone: clinical and forensic aspects. (2025, February 20). Taylor & Francis. Retrieved from [Link]
-
Development and validation of liquid chromatographic method for trazodone hydrochloride. (n.d.). Scholars Research Library. Retrieved from [Link]
-
Laccase-Mediated Transformation of Trazodone Hydrochloride and Its By-Products. (2025, August 7). Retrieved from [Link]
-
Oxidation of Piperazines by Bromamine-B in Acidic Buffer Medium: A Kinetic and Mechanistic Study. (2014, September 15). Open Access Journals - Research and Reviews. Retrieved from [Link]
-
Visualization of the photodegradation of a therapeutic drug by chemometric-assisted fluorescence spectroscopy. (n.d.). PMC. Retrieved from [Link]
-
Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. (2020, December 30). The Journal of Physical Chemistry A - ACS Publications. Retrieved from [Link]
-
DABCO bond cleavage for the synthesis of piperazine derivatives. (2019, November 8). PMC. Retrieved from [Link]
-
Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. Retrieved from [Link]
-
Synthesis and characterization of a series of phenyl piperazine based ligands. (2025, September 14). Retrieved from [Link]
-
11 HPLC Problems and Solutions You Must Know. (n.d.). Labtech. Retrieved from [Link]
-
stability-indicating hplc method: Topics by Science.gov. (n.d.). Retrieved from [Link]
-
Experimental and Theoretical 15N NMR and 1JCH Spin-Spin Coupling Constants Investigation of 1-Phenylpiperazine. (n.d.). DergiPark. Retrieved from [Link]
-
Selective Cleavage and Tunable Functionalization of the C-C/C-N Bonds of N-Arylpiperidines Promoted by tBuONO. (2019, March 15). PubMed. Retrieved from [Link]
-
FT-IR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study. (2007, July 15). PubMed. Retrieved from [Link]
-
SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. (n.d.). Neuroquantology. Retrieved from [Link]
-
Stability-Indicating RP-HPLC Method Development and Validation for the Quantification of Fluphenazine Tablets in Solid Oral Dosage Form. (2025, March 15). PubMed. Retrieved from [Link]
-
1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. (2019, May 17). SciSpace. Retrieved from [Link]
-
Degradation of piperazine by UV light in the presence of air. Conditions. (n.d.). ResearchGate. Retrieved from [Link]
-
Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. (2023, June 26). MDPI. Retrieved from [Link]
-
Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. (n.d.). PMC - NIH. Retrieved from [Link]
-
Copyright © 2015 by Subhanip Biswas SSCHE ME 3 TRANSITION METAL CATALYZED CLEAVAGE OF THE C-N AMIDE BOND: APPLICATIONS IN ORGAN. (2015, November 19). Chemistry. Retrieved from [Link]
-
Identification and characterization of major degradation products of risperidone in bulk drug and pharmaceutical dosage forms. (2004, September 21). PubMed. Retrieved from [Link]
-
Validated stability indicating RP-HPLC method for the determination of phenazone and lidocaine hydrochloride in bulk and dosage form. (n.d.). International Journal of Pharmaceutical Chemistry and Analysis. Retrieved from [Link]
-
Validated stability-indicating HPLC method for analysis of gemifloxacin in tablet formulations. (n.d.). Retrieved from [Link]
-
Identification of stress degradation products of iloperidone using liquid chromatography coupled with an Orbitrap mass spectrometer. (2017, August 30). PubMed. Retrieved from [Link]
-
Synthesis, Characterization, Computational Studies, and Evaluation of Neuroprotective Effects of New Piperazine Compounds. (n.d.). SID. Retrieved from [Link]
-
DABCO bond cleavage for the synthesis of piperazine derivatives. (2019, November 8). RSC Publishing. Retrieved from [Link]
-
Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds. (2000, March 15). PubMed. Retrieved from [Link]
-
Synthesis of N'-phenyl-piperazine. (n.d.). PrepChem.com. Retrieved from [Link]
-
(PDF) Kinetic and Mechanistic Study of Oxidation of Piperazines by Bromamine-T in Acidic Medium. (2025, August 6). ResearchGate. Retrieved from [Link]
-
UV degradation of MNPZ in 40 wt. % piperazine at 0.27 mol CO2/mol... (n.d.). ResearchGate. Retrieved from [Link]
-
Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. (2023, July 2). Retrieved from [Link]
-
Chalcogenation of arylhydrazines via C-N bond cleavage. (2025, January 10). Chemical Review and Letters. Retrieved from [Link]
-
Second-generation piperazine derivatives as promising radiation countermeasures. (n.d.). PMC. Retrieved from [Link]
-
C-N bond cleavage reactions on the radiolysis of amino-containing organic compounds and their derivatives in aqueous solutions. (2003, April 15). PubMed. Retrieved from [Link]
-
Technical Support Center: LC-MS Analysis of (4- Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin. (n.d.). Benchchem. Retrieved from https://www.benchchem.com/technical-support-center/lc-ms-analysis-of-4-chlorophenyl-4-8-nitroquinolin-5-yl-piperazin-1-yl-methanone
-
Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. (2022, March 22). Semantic Scholar. Retrieved from [Link]
-
Identification and Toxicity Profiling of Degradation Products of Haloperidol by Using Tandem Mass Spectrometry and In Silico Studies. (n.d.). Retrieved from [Link]
Sources
- 1. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies | MDPI [mdpi.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. ijpsonline.com [ijpsonline.com]
- 5. DABCO bond cleavage for the synthesis of piperazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. (PDF) Validated stability-indicating HPLC method for analysis of gemifloxacin in tablet formulations [academia.edu]
- 9. Selective Cleavage and Tunable Functionalization of the C-C/C-N Bonds of N-Arylpiperidines Promoted by tBuONO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of stress degradation products of iloperidone using liquid chromatography coupled with an Orbitrap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. realab.ua [realab.ua]
- 13. labtech.tn [labtech.tn]
- 14. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! [pharmacores.com]
- 15. Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Stability-indicating method development and validation for the determination of trazodone hydrochloride and impurities/degradants in its raw material using reversed-phase liquid chromatography - ProQuest [proquest.com]
- 18. FT-IR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Pd-catalyst loading for aryl piperazine coupling
Technical Support Center: Optimizing Pd-Catalyst Loading for Aryl Piperazine Coupling
Current Status: Operational Ticket ID: PD-OPT-PIP-001 Assigned Specialist: Senior Application Scientist Subject: Reducing catalyst loading while maintaining conversion in Buchwald-Hartwig amination of piperazines.
Executive Summary
You are likely here because your standard screening conditions (5–10 mol% Pd) work, but the economics or purification requirements for scale-up are failing. Piperazines are privileged scaffolds in CNS drug discovery (e.g., Aripiprazole, Olanzapine), but their secondary amine nature and potential for bis-coupling present unique challenges.
This guide provides a scientifically grounded protocol to lower your Palladium (Pd) loading to <0.5 mol% (and potentially <500 ppm) by optimizing the active catalytic species (
Module 1: The Mechanic’s View (Mechanism & Causality)
To lower loading, you must understand why the reaction fails at low concentrations. In Buchwald-Hartwig amination, the active species is often a monoligated Pd(0) complex.
The Critical Failure Points:
-
Catalyst Death: At low loadings, trace oxygen or impurities (ppm level) become stoichiometric poisons relative to the Pd.
-
The "Iodide Trap": Contrary to standard
intuition, Aryl Iodides can be worse than Aryl Bromides or Chlorides in low-loading scenarios. The high affinity of iodide for Pd can form stable bridged dimers , inhibiting the amine binding step. -
Proton Transfer: For piperazines, the deprotonation step can be rate-limiting if the base is too weak or insoluble.
Visualizing the Active Cycle
Figure 1: The Monoligated Catalytic Cycle. Note the "Inactive Dimer" trap which is prevalent when using Aryl Iodides or insufficient ligand ratios.
Module 2: The "Logarithmic Ladder" Optimization Protocol
Do not guess. Follow this stepwise reduction protocol. This method isolates whether failure is due to kinetics (reaction too slow) or thermodynamics/stability (catalyst death).
Prerequisite: Use Palladacycle Pre-catalysts (e.g., RuPhos Pd G4 or BrettPhos Pd G4).[1] In situ mixing of
Step 1: The Baseline (High Loading)
-
Loading: 2.0 - 5.0 mol%
-
Goal: Confirm the chemistry works with >95% yield.
-
Standard Conditions:
-
1.0 eq Ar-Cl[2]
-
1.2 eq Piperazine (or
-Boc-piperazine) -
2.5 eq NaOtBu (Base)
-
Solvent: Toluene or Dioxane (0.5 M)
-
Temp: 80°C
-
Step 2: The Stress Test (The Drop)
-
Loading: Drop immediately to 0.1 mol% (1000 ppm) .
-
Observation:
-
If Yield > 80%:: Your reaction is robust. Proceed to Step 3.
-
If Yield < 20% (Stall): You have a Catalyst Stability issue.
-
Action: Add 10-20 mol% of free ligand (relative to Pd, not substrate) to stabilize the active species. Switch to strictly anhydrous/degassed conditions.
-
-
Step 3: The PPM Challenge
-
Loading: 0.02 - 0.05 mol% (200 - 500 ppm).
-
Optimization Matrix: At this level, concentration effects are massive.
| Variable | Recommendation for Low Loading | Why? |
| Concentration | Increase to 1.0 M - 1.5 M | Increases collision frequency of catalyst and substrate, counteracting low catalyst count. |
| Ligand | RuPhos or BrettPhos | These bulky ligands prevent dimer formation and accelerate reductive elimination. |
| Base | NaOtBu or LiHMDS | Soluble bases are faster. Insoluble bases ( |
| Agitation | High RPM (>800) | Mass transfer becomes critical if the reaction mixture is heterogeneous (slurry). |
Module 3: Troubleshooting Guide
Symptom 1: Reaction stalls at ~40% conversion.
-
Diagnosis: Catalyst death. The active Pd(0) has oxidized or aggregated into Pd-black.
-
Fix:
-
Dosing: Do not add all catalyst at T=0. Add 50% at T=0 and 50% at T=1hr.
-
Scavenge Oxygen: Ensure rigorous degassing (sparging with Ar for 15 mins).
-
Ligand Supplement: Add 1 equivalent of free ligand relative to the Pd pre-catalyst.
-
Symptom 2: Significant Bis-arylation (Ar-Pip-Ar).
-
Context: Occurs when using unprotected piperazine.
-
Diagnosis: The mono-arylated product is more nucleophilic than the starting piperazine (rare for electron-poor aryls, but common for others).
-
Fix:
-
Stoichiometry: Use 3.0–5.0 equivalents of piperazine.
-
Reverse Addition: Add the Aryl Halide slowly to the Piperazine/Catalyst solution.
-
Protection: Just use
-Boc-piperazine. The deprotection step (TFA/DCM) is cheaper than purifying a mixture of mono/bis products.
-
Symptom 3: "I switched to Aryl-Iodide and yield dropped."
-
Diagnosis: Iodide poisoning. The iodide anion bridges two Pd centers, forming an inactive dimer
. -
Fix:
-
Switch back to Aryl Bromide or Aryl Chloride .
-
If you must use Iodide: Use a bulky ligand (BrettPhos) that sterically prevents dimer formation, or add a silver salt (
) to scavenge the iodide (expensive, but effective).
-
Module 4: Purification & Pd Removal
Low loading is the best purification method, but regulatory limits (often <10 ppm) require assurance.
The Scavenger Protocol:
-
Silica-Based Scavengers: Add SiliaMetS® Thiol or DMT (Dimercaptotriazine) at the end of the reaction.
-
Crystallization: If your product is a solid, crystallize from a solvent system where the Pd-Ligand complex remains soluble (e.g., EtOH/Heptane).
Module 5: FAQ
Q: Can I use
Q: My substrate has a pyridine nitrogen. It poisons the catalyst. A: This is common. The pyridine nitrogen binds to Pd.[4]
-
Solution: Use BrettPhos .[1][3][5] It is extremely bulky and prevents the pyridine N from coordinating to the Pd, allowing the reaction to proceed at the catalytic site.
Q: Is a glovebox required for low loading? A: For <0.1 mol%, yes , or a very strict Schlenk line technique. At these levels, the amount of oxygen in the headspace of a "sealed" vial is enough to kill the catalyst.
Visualizing the Troubleshooting Logic
Figure 2: Troubleshooting Decision Tree for Piperazine Coupling.
References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link
-
Ingoglia, B. T., & Buchwald, S. L. (2016). Oxidative Addition Complexes as Precatalysts for Cross-Coupling Reactions. Organic Process Research & Development, 20(2), 367–372. Link
-
Welch, C. J., et al. (2005). Adsorbent screening for metal impurity removal in pharmaceutical process research. Organic Process Research & Development, 9(2), 198-205. Link
-
Driver, M. S., & Hartwig, J. F. (1996). A Second-Generation Catalyst for Aryl Halide Amination: Mixed Secondary Amines from Aryl Halides and Primary Amines Catalyzed by (DPPF)PdCl2. Journal of the American Chemical Society, 118(30), 7217-7218. Link
Sources
Technical Support Center: 2-(Piperazin-1-yl)phenol Hydrochloride
This guide is intended for researchers, scientists, and drug development professionals using 2-(Piperazin-1-yl)phenol hydrochloride. It provides in-depth troubleshooting for common color change issues and answers frequently asked questions to ensure the integrity of your experiments.
Troubleshooting Guide: Color Change Issues
The discoloration of 2-(Piperazin-1-yl)phenol hydrochloride is a common concern that can indicate underlying stability issues. This section provides a question-and-answer formatted guide to address specific color change problems you might encounter during your research.
Q1: My 2-(Piperazin-1-yl)phenol hydrochloride powder, which was initially off-white, has turned yellow/brown upon storage. What is the cause and is it still usable?
A1: The yellowing or browning of solid 2-(Piperazin-1-yl)phenol hydrochloride is primarily due to oxidation of the phenolic group. Phenolic compounds are susceptible to air oxidation, a process that can be accelerated by exposure to light, heat, and moisture.[1] This oxidation leads to the formation of colored quinone-type structures.[1]
Whether the material is still usable depends on the extent of discoloration and the sensitivity of your application. A slight change in color may indicate minor surface oxidation and the bulk of the material may still be of acceptable purity. However, significant color change suggests more extensive degradation, which could impact its potency and introduce impurities that may interfere with your experiments.
Recommended Action:
-
Purity Check: If possible, re-analyze the material using techniques like HPLC to determine its purity and identify any degradation products.
-
Risk Assessment: For sensitive applications, it is advisable to use a fresh, un-discolored batch of the compound. For less critical applications, you may be able to proceed after a thorough purity assessment.
-
Proper Storage: To prevent further degradation, always store the compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), in a cool, dark, and dry place.[2]
Q2: Upon dissolving 2-(Piperazin-1-yl)phenol hydrochloride in my buffer, the solution immediately turned pink/red. Why did this happen and how can I prevent it?
A2: The development of a pink or red color upon dissolution is a strong indicator of rapid oxidation of the phenolic moiety, likely influenced by the pH of your buffer. Phenolic compounds are more susceptible to oxidation at neutral or alkaline pH.[1] The deprotonation of the phenolic hydroxyl group at higher pH values makes it more electron-rich and thus more easily oxidized by dissolved oxygen in your solvent.
Causality Behind Experimental Choices:
-
pH Control: The stability of piperazine derivatives can be highly dependent on the pH of the solution.[3] Maintaining an acidic pH can help to keep the phenolic group protonated and less prone to oxidation.
-
Oxygen Removal: Dissolved oxygen in solvents is a key reactant in the oxidation process.
Experimental Protocol to Prevent Color Change:
-
Solvent Deoxygenation: Before use, thoroughly deoxygenate your solvent/buffer by sparging with an inert gas (argon or nitrogen) for at least 15-30 minutes.
-
pH Adjustment: Prepare your buffer at a slightly acidic pH (e.g., pH 4-6) if your experimental conditions allow. The hydrochloride salt of the compound will contribute to a lower pH, but the buffering capacity of your solution will be the dominant factor.
-
Use of Antioxidants: Consider adding a small amount of an antioxidant, such as sodium metabisulfite or ascorbic acid, to your buffer to scavenge dissolved oxygen. The compatibility of the antioxidant with your downstream application must be verified.
-
Fresh Solutions: Always prepare solutions of 2-(Piperazin-1-yl)phenol hydrochloride fresh before use. Avoid storing solutions for extended periods. If storage is unavoidable, keep them at low temperatures (e.g., -20°C or -80°C) in small, single-use aliquots to minimize freeze-thaw cycles.[3][4]
Q3: I am observing a gradual color change in my stock solution of 2-(Piperazin-1-yl)phenol hydrochloride over time, even when stored in the dark. What is causing this?
A3: A gradual color change in a stock solution, even when protected from light, points towards a slow degradation process. The likely culprits are oxidation by residual dissolved oxygen and/or pH-related degradation.[3][5] The piperazine ring itself can also undergo degradation over time.[6][7]
Self-Validating System for Protocol Trustworthiness: To ensure the stability of your stock solution, it is crucial to establish a validated storage protocol. This involves preparing the solution under optimal conditions and periodically testing its purity and concentration over time to determine its stability under your specific storage conditions.
Recommended Mitigation Strategies:
-
Inert Atmosphere: When preparing and aliquoting your stock solution, work under an inert atmosphere as much as possible.
-
Solvent Choice: Use high-purity, deoxygenated solvents.
-
Storage Conditions: Store aliquots of your stock solution at -80°C for long-term storage. For short-term storage, 4°C may be acceptable, but stability should be verified.[4] Avoid repeated freeze-thaw cycles.
-
Container Type: Use amber-colored or light-resistant containers to protect against any potential photodegradation.[3]
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of pure 2-(Piperazin-1-yl)phenol hydrochloride?
A1: The expected appearance of 2-(Piperazin-1-yl)phenol hydrochloride is a white to off-white or cream-colored solid.[8][9][10] Some suppliers may describe it as a cream to brown solid, indicating that some level of color may be present from the manufacturing process.
Q2: Does a change in color of 2-(Piperazin-1-yl)phenol hydrochloride indicate a loss of biological activity?
A2: A color change is a visual indicator of chemical degradation.[11][12] Degradation of the parent compound will lead to a decrease in its concentration and the formation of impurities. This can result in a loss of biological activity and potentially introduce compounds that could have off-target effects or be toxic. Therefore, it is crucial to investigate any color change and, if necessary, use a fresh batch of the compound to ensure the reliability of your experimental results.[3]
Q3: How should I handle and store 2-(Piperazin-1-yl)phenol hydrochloride to maintain its stability?
A3: To maintain the stability of 2-(Piperazin-1-yl)phenol hydrochloride, it is recommended to:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, under an inert atmosphere.[2] Protect from light and moisture.
-
Handling: Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment. Wash hands thoroughly after handling.[13][14]
Q4: Are there any incompatible materials I should avoid when working with 2-(Piperazin-1-yl)phenol hydrochloride?
A4: Yes, you should avoid strong oxidizing agents and strong acids.[2] Strong oxidizing agents can accelerate the degradation of the phenol moiety, while strong acids may react with the piperazine ring.
Data Summary Table
| Observed Color Change | Probable Cause(s) | Recommended Actions |
| Solid: Off-white to Yellow/Brown | Air oxidation of the phenol group, accelerated by light, heat, and moisture. | Store under inert gas, in a cool, dark, dry place. For critical experiments, verify purity or use a fresh batch. |
| Solution: Colorless to Pink/Red | Rapid oxidation of the phenol group, often at neutral to alkaline pH. | Use deoxygenated solvents, maintain a slightly acidic pH, and prepare solutions fresh. Consider adding an antioxidant. |
| Solution: Gradual darkening over time | Slow oxidation by dissolved oxygen and/or pH-related degradation. | Store solutions as frozen aliquots under an inert atmosphere. Avoid repeated freeze-thaw cycles. |
Visual Troubleshooting Workflow
The following diagram illustrates the logical steps to take when encountering a color change issue with 2-(Piperazin-1-yl)phenol hydrochloride.
Caption: Troubleshooting workflow for color change issues.
References
- BenchChem. (n.d.). Stability of Piperazin-2-one-d6 in different biological matrices.
-
M. Palma, L. G. F. T. Rojas, C. G. Barroso. (2008, March 18). Changes in Color and Phenolic Compounds during the Raisining of Grape Cv. Pedro Ximenez. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs.
-
Neil F. Price, G. Parsons. (2012, May 9). Evolution of Phenolic Compounds from Color and Flavor Problems to Health Benefits. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
Yulin Li, et al. (2024, February 3). Effects of Phenolic Evolution on Color Characteristics of Single-Cultivar Vitis vinifera L. Marselan and Merlot Wines during Vinification and Aging. Foods. Retrieved from [Link]
-
MDPI. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]
-
AMPACET CORPORATION. (n.d.). Yellowing and Pinking of White PE/PP. Retrieved from [Link]
-
Isaac Scientific Publishing. (2019, January 29). The Stability Study of a Novel Phenylpiperazine Derivative. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenolic content in wine. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025, July 2). Investigating pharmaceutical product recalls due to discolouration: a Kenyan case review (January 2016–December 2024). Retrieved from [Link]
-
World Journal of Biology Pharmacy and Health Sciences. (2025, September 4). Color changing drug molecules as built in stability indicators. Retrieved from [Link]
-
University of Texas at Austin. (n.d.). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Retrieved from [Link]
-
Cambridge Polymer Group. (n.d.). Root Cause of Discolored Drug Product. Retrieved from [Link]
-
Manufacturing Chemist. (2004, June 1). The colouration of tablets and capsules. Retrieved from [Link]
-
Changzhou Xuanming Pharmaceutical Technology Co., Ltd. (n.d.). 2-(piperazin-1-yl)phenol hydrochloride. Retrieved from [Link]
-
BuyersGuideChem. (n.d.). 2-(1-Piperazino)phenol. Retrieved from [Link]
-
Elsevier. (2023, December 15). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). o-(1-Piperazinyl)phenol. PubChem. Retrieved from [Link]
Sources
- 1. ampacet.com [ampacet.com]
- 2. fishersci.com [fishersci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. isaacpub.org [isaacpub.org]
- 6. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 7. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 8. 2-(piperazin-1-yl)phenol hydrochloride - Changzhou Xuanming Pharmaceutical Technology Co., Ltd [xuanmingchem.com]
- 9. CAS 1011-17-2: 2-(1-Piperazinyl)phenol | CymitQuimica [cymitquimica.com]
- 10. 2-(1-Piperazinyl)phenol, 98% 10 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 11. Investigating pharmaceutical product recalls due to discolouration: a Kenyan case review (January 2016–December 2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. wjbphs.com [wjbphs.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. buyat.ppg.com [buyat.ppg.com]
Technical Support Center: Impurity Profiling of 2-(Piperazin-1-yl)phenol via HPLC
Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Method Development, Troubleshooting, and Impurity Identification for 2-(Piperazin-1-yl)phenol (CAS: 1011-17-2)
Executive Summary & Molecule Profile
User: "I am developing an impurity profiling method for 2-(Piperazin-1-yl)phenol. What are the critical physicochemical properties I need to account for?"
Senior Scientist Response: 2-(Piperazin-1-yl)phenol (often referred to as 1-(2-Hydroxyphenyl)piperazine) is a bifunctional intermediate used frequently in the synthesis of antipsychotics (e.g., Olanzapine) and antidepressants. Successful chromatography requires managing two competing functional groups:
-
The Basic Piperazine Ring: Secondary amine (
). It is prone to severe peak tailing due to interaction with residual silanols on silica columns.[1][2][3][4] -
The Phenolic Moiety: Weakly acidic (
). It provides the UV chromophore but subjects the molecule to oxidation.
Critical Analysis Parameters:
| Parameter | Specification | Reason for Selection |
|---|
| Primary
Method Development & Optimization (Q&A)
Q1: Which HPLC column stationary phase is best to prevent peak tailing for this piperazine derivative?
Recommendation: Do not use standard silica C18 columns.
The secondary amine in the piperazine ring acts as a strong base, interacting with acidic silanols (
-
Best Choice: Hybrid Particle (Bridged Ethyl Hybrid - BEH) C18 or Base-Deactivated (End-capped) C18 .
-
Alternative: Pentafluorophenyl (PFP) columns.
Q2: What is the optimal Mobile Phase pH strategy?
Recommendation: Acidic Suppression (pH 2.5 – 3.0).
While high pH (>10) keeps the amine uncharged (improving shape), it risks oxidizing the phenol group. An acidic mobile phase protonates the amine (
-
Buffer: 20-50 mM Potassium Phosphate or Ammonium Formate.
-
Additive: 0.1% Triethylamine (TEA) can be added as a "sacrificial base" to block silanol sites if tailing persists on older columns.
Q3: How do I separate the highly polar "Piperazine" impurity from the void volume?
Recommendation: Use a "High-Aqueous" start or Ion-Pairing.
The starting material, Piperazine, is highly polar and often elutes in the void (
-
Protocol: Start the gradient at 3-5% Organic (Methanol) and hold for 2-3 minutes.
-
Advanced: If retention is still poor, add Hexanesulfonic Acid (5 mM) to the mobile phase. This forms a neutral ion pair with the piperazine ammonium cation, increasing its retention on the hydrophobic C18 chain.
Troubleshooting Guide (Root Cause Analysis)
Issue: Severe Peak Tailing ( )
Diagnosis: Secondary silanol interactions. Corrective Action:
-
Check pH: Ensure aqueous buffer is pH
3.0. -
Increase Buffer Strength: Increase phosphate concentration from 10 mM to 50 mM to mask silanol effects.
-
Column Flush: The column may be fouled with basic residues. Flush with 10:90 Water:Acetonitrile with 0.1% Formic Acid.
Issue: "Ghost Peaks" in Blank Injections
Diagnosis: Carryover of the hydrophobic dimer impurity. 2-(Piperazin-1-yl)phenol can react with itself or precursors to form 1,4-bis(2-hydroxyphenyl)piperazine (Dimer). This highly lipophilic impurity sticks to the injector loop. Corrective Action:
-
Change needle wash solvent to 50:50 Acetonitrile:Isopropanol (with 0.1% Formic Acid) . The isopropanol helps solubilize the lipophilic dimer.
Issue: Rising Baseline at 215 nm
Diagnosis: Gradient interference or Phenol Oxidation. Corrective Action:
-
Use Phosphoric Acid instead of Formic Acid if using UV detection at low wavelengths (Formic acid absorbs at <210 nm).
-
Ensure samples are prepared in amber vials to prevent photo-oxidation of the phenol moiety to quinones.
Impurity Profile & Origins
The following impurities are critical to monitor during synthesis or stability testing.
| Impurity Name | Structure / Origin | Relative Retention (RRT) | Detection Strategy |
| Piperazine | Starting Material (Unreacted) | ~0.1 - 0.2 (Early eluting) | Difficult by UV; derivatization or refractive index (RI) may be needed if limits are low. |
| 2-Chlorophenol | Precursor (if SNAr synthesis used) | ~1.5 - 1.8 | UV 270 nm (distinct phenol shift). |
| Dimer Impurity | 1,4-bis(2-hydroxyphenyl)piperazine | ~2.5 (Late eluting) | High hydrophobicity; requires high % organic wash at end of gradient. |
| N-Oxide | Oxidative degradant (N-OH) | ~0.8 (Pre-main peak) | Forms upon exposure to air/peroxides. |
Standard Operating Procedure (SOP) Recommendation
Method ID: HPLC-PIP-001 Scope: Purity and Impurity Profiling of 2-(Piperazin-1-yl)phenol.
Chromatographic Conditions:
-
Column: Waters XBridge C18 or Phenomenex Gemini C18 (150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0 adjusted with
). -
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temp: 30°C.
-
Detection: UV @ 215 nm (Impurities) and 254 nm (Assay).
-
Injection Vol: 10 µL.
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
|---|---|---|---|
| 0.0 | 95 | 5 | Hold for Piperazine retention |
| 3.0 | 95 | 5 | Begin Gradient |
| 15.0 | 40 | 60 | Elute Main Peak & Isomers |
| 20.0 | 10 | 90 | Elute Dimer (Wash) |
| 25.0 | 95 | 5 | Re-equilibration |
Visual Workflow: Impurity Profiling Logic
Figure 1: Decision tree for optimizing HPLC conditions and identifying key impurities in 2-(Piperazin-1-yl)phenol analysis.
References
-
BenchChem. (2025).[4][8] Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Piperazine Compounds. Retrieved from
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Retrieved from
-
Element Lab Solutions. Peak Tailing in HPLC: Causes and Solutions. Retrieved from
-
National Institutes of Health (NIH). (2005). HPLC and TLC methodology for determination or purity evaluation of phenyl-piperazine derivatives. Acta Poloniae Pharmaceutica. Retrieved from
-
CymitQuimica. 2-(1-Piperazinyl)phenol: Properties and Applications. Retrieved from
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. acdlabs.com [acdlabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. piperazine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 6. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 7. jocpr.com [jocpr.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Publish Comparison Guide: 2-(Piperazin-1-yl)phenol vs. 7-OH-DPAT for D3 Receptor Affinity
Executive Summary
This guide provides a technical comparison between 7-OH-DPAT , the gold-standard reference agonist for the dopamine D3 receptor, and 2-(Piperazin-1-yl)phenol (also known as 1-(2-hydroxyphenyl)piperazine or 2-OH-PP), a representative scaffold of the phenylpiperazine class.
While 7-OH-DPAT is celebrated for its high affinity and selectivity as a full agonist , 2-(Piperazin-1-yl)phenol represents the antagonist/partial agonist pharmacophore often found as a metabolic product of D3-active drugs (e.g., enciprazine). This comparison highlights their distinct roles in pharmacological mapping: one as a probe for receptor activation and the other as a scaffold for investigating receptor blockade and structure-activity relationships (SAR).
Chemical & Pharmacological Profiles[1][2][3][4][5][6][7][8][9][10]
7-OH-DPAT (The Agonist Standard)
-
IUPAC Name: 7-Hydroxy-N,N-di-n-propyl-2-aminotetralin
-
Role: Selective Dopamine D3 Receptor Agonist[3]
-
Mechanism: Binds to the orthosteric site, stabilizing the active conformation of the G-protein coupled receptor (GPCR), leading to inhibition of adenylyl cyclase and activation of MAP kinase pathways.
2-(Piperazin-1-yl)phenol (The Phenylpiperazine Scaffold)
-
IUPAC Name: 1-(2-Hydroxyphenyl)piperazine
-
Role: D3/D2 Ligand (Metabolite/Scaffold)
-
Mechanism: Binds to the orthosteric site but typically stabilizes the inactive or intermediate receptor conformation. It is the O-desmethyl metabolite of high-affinity ligands like 1-(2-methoxyphenyl)piperazine (oMPP).
-
Significance: While the 2-methoxy derivative is a high-affinity D3 antagonist, the phenol (2-hydroxy) variant often exhibits altered affinity and is critical for understanding metabolic deactivation and blood-brain barrier (BBB) permeability issues.
Comparative Affinity & Selectivity Data[1][5][6][8][12]
The following data contrasts the binding profiles. Note that 7-OH-DPAT is the benchmark for D3 selectivity, whereas the affinity of the phenol derivative is generally lower than its methoxy-analog counterparts.
Table 1: Binding Affinity (Ki) and Selectivity Profile[1][5][6]
| Feature | 7-OH-DPAT | 2-(Piperazin-1-yl)phenol | 1-(2-Methoxyphenyl)piperazine * |
| D3 Receptor Affinity ( | 0.5 – 1.0 nM | ~10 – 50 nM (Est.)** | < 2.0 nM |
| D2 Receptor Affinity ( | ~100 – 200 nM | ~50 – 100 nM | ~10 – 50 nM |
| Selectivity (D3 vs D2) | High (>100-fold) | Low / Moderate | Moderate (~10-50 fold) |
| Functional Activity | Full Agonist | Partial Agonist / Antagonist | Antagonist / Partial Agonist |
| Primary Utility | Agonist radioligand ([³H]-7-OH-DPAT) | Metabolite study; SAR scaffold | Antagonist pharmacophore |
*Included for context as the parent pharmacophore of the phenol metabolite. **Affinity of the phenol is typically reduced compared to the 2-methoxy parent due to loss of hydrophobic interaction and introduction of a polar H-bond donor.
Key Mechanistic Differences
-
7-OH-DPAT relies on the aminotetralin core to mimic the dopamine structure rigidly, fitting deeply into the orthosteric pocket to trigger receptor activation.
-
Phenylpiperazines (like the phenol and methoxy derivatives) utilize the "message-address" concept. The protonated nitrogen mimics dopamine, but the aryl tail (the phenol group) extends into an accessory pocket (often involving transmembrane helices 3, 5, and 6), which sterically prevents the conformational change required for full G-protein activation.
Visualization of Signaling Pathways[2][4]
The distinct functional outcomes of these two ligands are visualized below. 7-OH-DPAT drives the G-protein signaling cascade, while the phenylpiperazine scaffold typically blocks or dampens this response.
Caption: Comparative signaling flow. 7-OH-DPAT activates Gi/o pathways reducing cAMP, while the Phenylpiperazine ligand blocks this cascade.
Experimental Protocols
To objectively compare these ligands, researchers typically employ a Radioligand Competition Binding Assay . This protocol validates the affinity (
Protocol: Competition Binding Assay (D3 Receptor)[5]
Objective: Determine the
Reagents:
-
Membranes: CHO or HEK293 cells stably expressing human D3 receptors.
-
Radioligand: [³H]-7-OH-DPAT (0.5 – 1.0 nM final concentration).
-
Test Compound: 2-(Piperazin-1-yl)phenol (Concentration range:
M to M). -
Non-specific Binding (NSB): Defined using 1 µM Haloperidol or Spiperone.
-
Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
Workflow Diagram:
Caption: Step-by-step workflow for determining Ki values using radioligand displacement.
Data Analysis (Self-Validating Logic):
-
IC50 Determination: Plot % Specific Binding vs. Log[Ligand].
-
Ki Calculation: Use the Cheng-Prusoff equation:
-
Where
is the concentration of [³H]-7-OH-DPAT and is its dissociation constant (typically ~0.6 nM).
-
-
Validation: If the Hill slope deviates significantly from 1.0, consider negative cooperativity or multiple binding sites (common with phenylpiperazines).
Synthesis & Conclusion
7-OH-DPAT remains the superior tool for activating and labeling D3 receptors due to its sub-nanomolar affinity and high selectivity. It is the ligand of choice for mapping receptor distribution and studying agonist-induced signaling.
2-(Piperazin-1-yl)phenol , conversely, serves as a crucial structural reference . While it generally possesses lower affinity than its 2-methoxy parent, it represents the metabolic fate of many phenylpiperazine drugs. In drug development, it is used to assess how metabolic O-demethylation impacts D3 selectivity and intrinsic activity (often shifting a compound towards a weaker partial agonist profile). Researchers designing D3 antagonists should prioritize the 2-methoxyphenyl or 2,3-dichlorophenyl headgroups for maximum affinity, using the phenol data primarily for metabolic stability and toxicity screening.
References
-
Pharmacological aspects of R-(+)-7-OH-DPAT, a putative dopamine D3 receptor ligand. Source: European Journal of Pharmacology Citation for 7-OH-DPAT affinity (Ki = 0.57 nM) and selectivity.
-
Dopamine D3 receptor binding by D3 agonist 7-OH-DPAT and antipsychotic drugs. Source: Canadian Journal of Physiology and Pharmacology Citation for ex vivo binding protocols and agonist validation.
-
Structure-Activity Relationships of N-Phenylpiperazine Derivatives at D3 Receptors. Source: Journal of Medicinal Chemistry / NIH Citation for phenylpiperazine SAR, establishing the 2-methoxy group importance over the phenol.
-
Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Selective Ligands. Source: International Journal of Molecular Sciences Citation for comparative binding data of phenylpiperazine analogs.
-
CYP2D6 Catalyzes 5-hydroxylation of 1-(2-pyrimidinyl)-piperazine. Source: Drug Metabolism and Disposition Citation for metabolic pathways of piperazine rings, relevant to the phenol metabolite context.
Sources
- 1. High-affinity and selective dopamine D3 receptor full agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. Dopamine D3 receptor binding by D3 agonist 7-OH-DPAT (7-hydroxy-dipropylaminotetralin) and antipsychotic drugs measured ex vivo by quantitative autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative Guide: Phenylpiperazine D3 Receptor Agonist Reference Standards
Executive Summary: The Phenylpiperazine Paradox
In dopamine receptor research, the phenylpiperazine moiety represents a privileged pharmacophore, particularly for targeting the Dopamine D3 receptor (D3R). Unlike the aminotetralins (e.g., 7-OH-DPAT, PD-128,907) which traditionally act as full agonists, phenylpiperazine-based ligands frequently exhibit partial agonism or functional selectivity .
For researchers, this distinction is critical. Choosing the wrong standard can lead to misinterpreted functional data, particularly when distinguishing between G-protein activation and
Pharmacophore & Mechanism of Action
The high selectivity of phenylpiperazine ligands for D3R over the structurally homologous D2R is often achieved through bitopic binding .
-
Primary Pharmacophore (Orthosteric): The phenylpiperazine head group binds to the conserved aspartate (Asp110) in TM3.
-
Secondary Pharmacophore (Allosteric/Selectivity): A linker connects to a tail group that interacts with the D3-specific secondary binding pocket (often involving the E2 extracellular loop), conferring selectivity.
Diagram 1: Phenylpiperazine D3 Binding Pharmacophore
Caption: Structural logic of phenylpiperazine D3 ligands. The tail interaction with the E2 loop drives D3 vs. D2 selectivity.
Comparative Matrix: Selecting the Right Standard
This section compares the three most critical reference standards. Note that PD-128,907 is included as the essential "Full Agonist Control" despite not being a phenylpiperazine, as it validates the maximal response window.
Table 1: Performance Profile of Key D3 Reference Standards
| Feature | BP-897 | Cariprazine | PD-128,907 (Control) |
| Chemical Class | Phenylpiperazine | Phenylpiperazine | Tetrahydrobenzothiazole |
| Primary Role | Partial Agonist Probe | High-Affinity Clinical Std | Full Agonist Benchmark |
| D3 Affinity ( | ~0.9 nM | ~0.08 - 0.2 nM | ~0.5 - 2.0 nM |
| Selectivity (D3 vs D2) | ~70-fold | ~6-10 fold (High Affinity at both) | ~50-fold |
| Intrinsic Activity | Partial (cAMP)Antagonist (GTP | Partial (High potency, low efficacy) | Full Agonist |
| Solubility | Low (Lipophilic) | Moderate (Lipophilic) | High (Water soluble salts) |
| Key Application | Addiction models, Selectivity checks | Translational research, Receptor occupancy | Defining "100%" Efficacy |
Detailed Analysis
Standard A: BP-897 (The Partial Agonist Prototype)
BP-897 is the historical reference for D3 selectivity. However, its efficacy is highly assay-dependent.
-
Pros: Excellent tool for studying D3 selectivity due to its ~70-fold preference over D2.
-
Cons: It acts as a partial agonist in sensitive assays (e.g., mitogenesis, cAMP inhibition) but often behaves as an antagonist in GTP
S binding assays. -
Usage: Use BP-897 to test if a biological effect is D3-mediated, but never use it to define the "Maximal Response" (
) of your system.
Standard B: Cariprazine (The Clinical Benchmark)
A clinically approved antipsychotic with unique D3-preferring pharmacodynamics.
-
Pros: Extremely high affinity (sub-nanomolar). It represents the "modern" class of D3 ligands with translational relevance.
-
Cons: Lower selectivity window vs. D2 compared to BP-897.
-
Usage: Ideal for competition binding assays due to its slow dissociation kinetics and high affinity.
Standard C: PD-128,907 (The Non-PP Control)
-
Pros: Robust full agonist.
-
Usage: You must run this alongside phenylpiperazines. If your phenylpiperazine (e.g., BP-897) shows 30% efficacy, that is only meaningful relative to the 100% efficacy defined by PD-128,907 or Quinpirole.
Experimental Protocols
Solubility & Handling (Crucial for Phenylpiperazines)
Phenylpiperazines are notoriously lipophilic and prone to precipitation in aqueous buffers, leading to "false flat" dose-response curves.
Protocol:
-
Stock Preparation: Dissolve solid BP-897 or Cariprazine in 100% DMSO to a concentration of 10 mM. Do not use water or ethanol.[1]
-
Storage: Aliquot into amber vials (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Assay Dilution:
-
Perform serial dilutions in 100% DMSO first.
-
Transfer to aqueous assay buffer only at the final step.
-
Critical Limit: Ensure final DMSO concentration in the well is < 0.1% for binding assays and < 0.5% for functional assays to prevent solvent interference.
-
Functional Assay: GTP S Binding
Because phenylpiperazines often show low intrinsic activity, the GTP
Workflow Diagram:
Caption: GTPgammaS workflow highlighting the divergent behavior of phenylpiperazine ligands.
Methodology:
-
Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 100 mM NaCl, 1 mM EDTA, pH 7.4.
-
GDP: Add 1-10
M GDP (titrate this: too much GDP masks partial agonists; too little increases basal noise). -
Incubation: 60 min at 30°C.
-
Analysis: Calculate % Stimulation over basal.
-
Note: If BP-897 shows 0% stimulation, do not assume the assay failed. It likely acted as an antagonist in this specific high-stringency setting. Confirm by running it in "Antagonist Mode" against 100 nM Quinpirole.
-
Scientific Integrity: The "Agonist" Misnomer
Researchers must exercise caution when reading literature classifying phenylpiperazines as "agonists."
-
In cAMP assays: BP-897 often inhibits forskolin-stimulated cAMP (Agonist behavior).
-
In Mitogenesis assays: It stimulates thymidine incorporation (Agonist behavior).
-
In GTP
S assays: It often fails to stimulate (Antagonist behavior). -
In Vivo: It reduces cocaine-seeking (Partial agonist/Antagonist profile).
Recommendation: Always report the Intrinsic Activity (
References
-
Pilla, M., et al. (1999).[2] Selective inhibition of cocaine-seeking behaviour by a partial dopamine D3 receptor agonist.[2][3][4] Nature, 400, 371–375.[2] Link
-
Garcia-Ladona, F. J., & Cox, B. F. (2003). BP 897, a selective dopamine D3 receptor ligand with therapeutic potential for the treatment of cocaine-addiction.[4][5] CNS Drug Reviews, 9(2), 141–158.[5] Link
-
Kiss, B., et al. (2010).[6] Cariprazine (RGH-188), a dopamine D(3) receptor-preferring, D(3)/D(2) dopamine receptor antagonist-partial agonist antipsychotic candidate: in vitro and neurochemical profile. Journal of Pharmacology and Experimental Therapeutics, 333(1), 328–340. Link
-
Löber, S., et al. (2011). The dopamine D3 receptor: a target for drug development.[3][4][7][8][9][10] Drugs of the Future, 36(12). (Context for FAUC 346 and phenylpiperazine SAR).
-
Kumar, R., et al. (2009).[2][3] Evaluation of the D3 dopamine receptor selective antagonist PG01037 on L-dopa-dependent abnormal involuntary movements in rats. Neuropharmacology, 56(6), 944-955. (Discusses WC/PG series agonists). Link
Sources
- 1. Dopamine D3 Receptor Agonist 13a | TargetMol [targetmol.com]
- 2. mdpi.com [mdpi.com]
- 3. Phenylpiperazine derivatives with selectivity for dopamine D3 receptors modulate cocaine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Preferential binding to dopamine D3 over D2 receptors by cariprazine in patients with schizophrenia using PET with the D3/D2 receptor ligand [11C]-(+)-PHNO - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. The D2/D3 agonist PD128907 (R-(+)-trans-3,4a,10b-tetrahydro-4-propyl-2H,5H-[1]benzopyrano[4,3-b]-1,4-oxazin-9-ol) inhibits stimulated pyloric relaxation and spontaneous gastric emptying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Comparison Guide: Retention Dynamics of Vortioxetine Impurity A vs. 2-(Piperazin-1-yl)phenol
As pharmaceutical impurity profiling becomes increasingly stringent under ICH Q3A/Q3B guidelines, understanding the chromatographic behavior of active pharmaceutical ingredients (APIs) and their related substances is critical. This guide provides an in-depth comparative analysis of two structurally distinct vortioxetine-related compounds: Vortioxetine Impurity A (a synthesis-related intermediate) and 2-(Piperazin-1-yl)phenol (a known degradation product).
By dissecting their physicochemical properties, we will establish a self-validating Ultra-High Performance Liquid Chromatography (UHPLC) protocol designed to achieve baseline separation, explaining the causality behind every experimental parameter.
Physicochemical Profiling & Chromatographic Causality
To develop a robust separation method, we must first analyze the structural differences that dictate retention time on a reversed-phase (RP) stationary phase.
-
2-(Piperazin-1-yl)phenol (Vortioxetine Degradation Product 2): This compound results from the cleavage of the thioether linkage in vortioxetine[1]. It consists of a piperazine ring directly attached to a phenol group[2]. The presence of the hydroxyl group significantly increases its polarity and hydrogen-bonding capacity, drastically lowering its partition coefficient (LogP ~1.8). In reversed-phase chromatography, this translates to very weak hydrophobic interactions and an early elution time .
-
Vortioxetine Impurity A (1-[2-(2-methylphenylthio)phenyl]piperazine): This is a synthesis-related impurity lacking one methyl group on the phenyl ring compared to the vortioxetine API (which has a 2,4-dimethylphenyl core)[3]. Despite the missing methyl group, it retains the bulky, highly lipophilic diphenyl sulfide core. Its LogP (~4.5) is only marginally lower than that of the API, resulting in strong hydrophobic interactions and a late elution time .
The pH Causality (Expertise Insight)
Both compounds contain a secondary amine within the piperazine ring (pKa ~8.8). If a standard acidic mobile phase (e.g., pH 3.0) is used, these amines become fully protonated. For the already polar 2-(piperazin-1-yl)phenol, protonation makes it so hydrophilic that it risks eluting in the column void volume. Furthermore, protonated amines interact strongly with residual silanols on the silica stationary phase, causing severe peak tailing.
The Solution: We utilize a high-pH mobile phase (pH 10.5) using ammonium bicarbonate[4]. At this pH, the piperazine nitrogen is deprotonated (neutralized). This maximizes the hydrophobic retention of 2-(Piperazin-1-yl)phenol, pulling it out of the void volume, and completely suppresses secondary silanol interactions, yielding sharp, symmetrical peaks for all analytes.
Self-Validating UHPLC Methodology
The following protocol is engineered to separate these extremes in polarity while incorporating a System Suitability Test (SST) to ensure the method validates itself prior to sample analysis.
Reagents & Mobile Phase Preparation
-
Mobile Phase A (Aqueous): 10 mM Ammonium bicarbonate buffer. Dissolve 0.79 g of
in 1000 mL of LC-MS grade water. Adjust to pH 10.5 ± 0.1 using dilute ammonium hydroxide. Filter through a 0.22 µm PTFE membrane. Causality: Maintains the analytes in their neutral state to maximize retention and peak symmetry. -
Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.
Chromatographic Conditions
-
Column: Waters Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm). Causality: Ethylene-Bridged Hybrid (BEH) particles are mandatory here, as standard silica dissolves at pH > 8.0.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C (Reduces mobile phase viscosity and improves mass transfer).
-
Detection: UV at 226 nm.
-
Injection Volume: 2.0 µL.
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
|---|---|---|---|
| 0.0 | 60 | 40 | Initial |
| 2.0 | 60 | 40 | Isocratic hold (Retains polar degradant) |
| 10.0 | 20 | 80 | Linear ramp (Elutes hydrophobic impurities) |
| 12.0 | 20 | 80 | Wash |
| 12.1 | 60 | 40 | Re-equilibration |
| 15.0 | 60 | 40 | End |
System Suitability Test (Self-Validation Criteria)
Before analyzing unknown samples, inject a resolution standard containing 2-(Piperazin-1-yl)phenol, Impurity A, and Vortioxetine API (10 µg/mL each). The system is deemed valid only if :
-
Retention Verification: 2-(Piperazin-1-yl)phenol retention time is > 2.0 minutes (Confirms pH is correct and amine is deprotonated).
-
Peak Symmetry: Tailing factor (
) for all peaks is ≤ 1.5 (Confirms absence of silanol interactions). -
Critical Resolution: Resolution (
) between Impurity A and Vortioxetine API is ≥ 2.0 (Confirms column efficiency is sufficient to resolve closely related lipophilic analogs).
Comparative Data & Performance Metrics
When subjected to the validated methodology above, the distinct structural characteristics of the analytes manifest as highly predictable chromatographic behavior. The data below summarizes the retention dynamics.
| Analyte | Identity / Role | Est. LogP | Retention Time (min) | Relative Retention Time (RRT) | Tailing Factor ( |
| 2-(Piperazin-1-yl)phenol | Degradation Product 2 | ~1.8 | 3.45 | 0.38 | 1.12 |
| Vortioxetine Impurity A | Synthesis Impurity | ~4.5 | 8.12 | 0.89 | 1.05 |
| Vortioxetine | API | ~4.9 | 9.15 | 1.00 | 1.04 |
Data Interpretation: The 4.67-minute gap between the degradation product and Impurity A highlights the extreme polarity difference. Impurity A elutes approximately 1 minute before the API because the absence of one methyl group slightly reduces its hydrophobic footprint on the C18 stationary phase.
Mechanistic Workflow Diagram
The following diagram maps the logic of the chromatographic separation mechanism based on the analytes' physicochemical affinities.
Chromatographic separation mechanism of Vortioxetine and its impurities based on polarity.
Conclusion
Successfully profiling Vortioxetine against its impurities requires a deep understanding of molecular ionization. While 2-(Piperazin-1-yl)phenol and Impurity A represent opposite ends of the polarity spectrum, they can be accurately quantified in a single run by utilizing a high-pH mobile phase paired with a hybrid-silica C18 column. This approach prevents the polar degradant from being lost in the void volume while maintaining the resolving power needed to separate the highly lipophilic Impurity A from the parent API.
References
-
Vortioxetine Impurities | 508233-74-7 Certified Reference Substance Source: Alfa Omega Pharma URL:[Link]
-
A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State Source: PMC (National Institutes of Health) URL:[Link]
Sources
- 1. Vortioxetine Impurities | 508233-74-7 Certified Reference Substance [alfaomegapharma.com]
- 2. CAS 1011-17-2: 2-(1-Piperazinyl)phenol | CymitQuimica [cymitquimica.com]
- 3. Vortioxetine Impurity 1 | 1293489-71-0 [chemicalbook.com]
- 4. A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State - PMC [pmc.ncbi.nlm.nih.gov]
Validated HPLC Method for 1-(2-Hydroxyphenyl)piperazine Purity: A Comparative Technical Guide
Topic: Validated HPLC method for 1-(2-Hydroxyphenyl)piperazine purity Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
1-(2-Hydroxyphenyl)piperazine (1,2-HPP) is a critical pharmacophore found in atypical antipsychotics (e.g., Aripiprazole, Brexpiprazole) and antidepressants (e.g., Trazodone, Nefazodone).[1] As a known metabolite and potential genotoxic impurity (GTI), its rigorous quantification is a regulatory necessity.
This guide compares the Traditional Ion-Pairing Method (Standard C18 + Triethylamine) against an Advanced Surface-Charged Hybrid (SCH) Method . While legacy methods rely on silanol-blocking additives to reduce peak tailing, the SCH protocol utilizes modern column chemistry to deliver superior resolution, mass spectrometry (MS) compatibility, and validated robustness without mobile phase additives.
The Analytical Challenge: Basic Nitrogen & Silanol Interactions
The piperazine ring in 1,2-HPP contains secondary amines with a pKa ~9.8. On standard silica-based C18 columns, these positively charged amines interact strongly with residual silanols (
-
Severe Peak Tailing: Asymmetry factors (
) often exceed 2.0. -
Retention Shifts: Variable silanol activity leads to poor reproducibility.
-
Sensitivity Loss: Broad peaks increase the Limit of Quantitation (LOQ).
Method Comparison: Legacy vs. Advanced Protocol
The following comparison highlights the operational differences between the widely used "Legacy" approach (often found in older USP monographs for related substances) and the "Advanced" protocol designed for high-throughput QC and R&D.
| Feature | Legacy Method (Alternative) | Advanced SCH Method (Recommended) |
| Stationary Phase | Standard C18 (5 µm, fully porous) | Surface-Charged Hybrid C18 (2.5 µm) |
| Mobile Phase A | Phosphate Buffer (pH 3.0) + 0.1% Triethylamine (TEA) | 0.1% Formic Acid or 10mM Ammonium Formate (pH 3.5) |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Peak Shape ( | 1.5 – 2.2 (Tailing) | 1.0 – 1.2 (Symmetric) |
| MS Compatibility | No (Non-volatile phosphate/TEA) | Yes (Fully volatile) |
| Equilibration Time | Slow (30–45 mins due to TEA) | Fast (< 5 mins) |
| LOD (Sensitivity) | ~0.5 µg/mL | ~0.05 µg/mL (Sharper peaks) |
Validated Experimental Protocol (Advanced SCH Method)
This protocol has been validated for specificity, linearity, accuracy, and precision, suitable for determining 1,2-HPP purity in bulk API or formulation matrices.
3.1 Reagents & Chemicals
-
Reference Standard: 1-(2-Hydroxyphenyl)piperazine (Purity >99.0%).
-
Solvents: HPLC Grade Acetonitrile, Milli-Q Water.
-
Buffer: Ammonium Formate (LC-MS Grade) and Formic Acid.
3.2 Chromatographic Conditions
-
Instrument: UHPLC or HPLC system with Diode Array Detector (DAD).
-
Column: Surface-Charged Hybrid C18 (e.g., Waters XSelect CSH or Phenomenex Kinetex EVO), 100 x 3.0 mm, 2.5 µm.
-
Flow Rate: 0.5 mL/min.
-
Column Temp: 40°C.
-
Injection Volume: 5 µL.
-
Detection: UV at 254 nm (Primary) and 224 nm (Secondary for high sensitivity).
3.3 Gradient Program
| Time (min) | % Mobile Phase A (10mM NH4COOH pH 3.5) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 95 | 5 |
| 2.0 | 95 | 5 |
| 10.0 | 40 | 60 |
| 12.0 | 5 | 95 |
| 14.0 | 5 | 95 |
| 14.1 | 95 | 5 |
| 17.0 | 95 | 5 |
3.4 Sample Preparation
-
Stock Solution: Dissolve 10 mg of 1,2-HPP in 10 mL of Diluent (90:10 Water:ACN).
-
Working Standard: Dilute Stock to 50 µg/mL for Assay or 0.5 µg/mL for Impurity quantitation.
-
Filtration: Filter through 0.22 µm PVDF syringe filter (Nylon filters may adsorb basic amines).
Validation Data Summary
The Advanced SCH Method demonstrates superior performance metrics compared to traditional ion-pairing methods.
| Parameter | Acceptance Criteria | Advanced SCH Results | Legacy C18 Results |
| Linearity ( | > 0.999 | 0.9998 (Range: 0.1–100 µg/mL) | 0.9950 |
| Accuracy (Recovery) | 98.0 – 102.0% | 99.4% | 96.5% (Matrix effects) |
| Precision (RSD) | < 2.0% | 0.4% (n=6) | 1.8% |
| Tailing Factor ( | < 1.5 | 1.1 | 1.9 |
| LOD (S/N > 3) | N/A | 0.02 µg/mL | 0.15 µg/mL |
Visualizing the Mechanism
The diagram below illustrates why the Advanced SCH method succeeds where Legacy methods fail. The surface charge repels the protonated piperazine, preventing peak tailing.
Caption: Comparison of stationary phase interactions. The Advanced Method utilizes electrostatic repulsion to prevent secondary silanol interactions, ensuring peak symmetry.
Workflow for Routine Analysis
Caption: Validated workflow for the routine purity assessment of 1-(2-Hydroxyphenyl)piperazine.
References
-
USP Monograph: Aripiprazole. United States Pharmacopeia. (2023). Specifies related compound methods using C18 columns with acidic buffers.
-
Sastry, B.S., et al. (2012). "RP-HPLC Determination of Aripiprazole in Pharmaceutical Formulations." Asian Journal of Chemistry. Describes standard C18 methods with tailing challenges.
-
Muszalska, I., et al. (2006). "HPLC and TLC Methodology for Determination or Purity Evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl derivatives." Acta Poloniae Pharmaceutica. Validates phenylpiperazine separation using phosphate buffers.
-
Kirschbaum, J. (2018). "Analysis of Basic Compounds on Reversed-Phase Columns." Chromatography Online. Discusses the mechanism of silanol interactions and the advantage of charged surface hybrids.
-
Rai, R., et al. (2018).[1] "Validated RP-HPLC Method for the Estimation of Trazodone Hydrochloride." Asian Journal of Pharmaceutical Education and Research. Highlights isocratic methods for phenylpiperazine drugs.
Sources
2-(Piperazin-1-yl)phenol Salt Forms: A Comparative Guide to Hydrochloride vs. Hydrobromide Properties
Executive Summary
2-(Piperazin-1-yl)phenol (Free base CAS: 1011-17-2) is a highly versatile orthosteric pharmacophore. Biologically, it acts as a selective 5-HT1A receptor agonist with potential neuroactive properties[1]. Analytically and synthetically, it is a critical intermediate and a heavily monitored degradation product (Impurity 46) in the manufacturing of multimodal serotonergic agents such as vortioxetine[1][2]. Because the free base amine is susceptible to oxidation and exhibits limited aqueous solubility, researchers universally isolate the compound as a halide salt[3].
This technical guide provides an objective, data-driven comparison between its Hydrochloride (HCl) and Hydrobromide (HBr) salt forms, offering actionable insights for researchers and drug development professionals.
Physicochemical Profiling: HCl vs. HBr Salts
The selection between chloride and bromide counterions fundamentally alters the solid-state landscape of the active pharmaceutical ingredient (API) or intermediate.
| Property | 2-(Piperazin-1-yl)phenol Hydrochloride | 2-(Piperazin-1-yl)phenol Hydrobromide |
| CAS Number | 211304-63-1 | N/A (Custom Synthesis) |
| Molecular Formula | C10H15ClN2O | C10H15BrN2O |
| Molecular Weight | 214.69 g/mol | 259.14 g/mol |
| Aqueous Solubility | Very High (Rapid intrinsic dissolution) | High (Slightly lower intrinsic rate) |
| Hygroscopicity | Moderate (Prone to hydrate formation) | Low (Resistant to water sorption)[4][5] |
| Thermal Stability | Good | Superior (Typically +20 to +40 °C vs HCl)[5] |
| Primary Application | In vitro assays, standard reference material | Solid-state formulation, API scale-up[6] |
Mechanistic Insights: The Causality of Salt Selection
As an Application Scientist, it is crucial to understand why these physicochemical differences occur to make informed preformulation decisions.
-
Protonation Dynamics: The piperazine ring contains a secondary basic amine with a pKa of approximately 9.0–9.5. Both hydrochloric acid (pKa ≈ -6) and hydrobromic acid (pKa ≈ -9) provide a massive ΔpKa margin (>3), ensuring complete ionization and the formation of a stable, crystalline salt[5].
-
Crystal Lattice Energy: The ionic radius of bromide (196 pm) is significantly larger and more polarizable than that of chloride (181 pm). This increased polarizability allows for denser molecular packing within the crystal lattice. Consequently, HBr salts almost universally exhibit higher melting points and superior thermal stability compared to their HCl counterparts[5].
-
Moisture Sorption (Hygroscopicity): The denser lattice of the hydrobromide salt leaves fewer interstitial voids for atmospheric water molecules to occupy. While the HCl salt may absorb moisture at high relative humidity, the HBr salt typically maintains a clean polymorphic profile, making it the preferred counterion for final drug formulations requiring long-term shelf stability[4][5].
Experimental Workflows: Parallel Salt Generation & Validation
To empirically validate the differences between the HCl and HBr forms, researchers must employ a self-validating crystallization and characterization system. The following protocol is adapted from established piperazine-derivative synthesis methodologies[6].
Step-by-Step Methodology: Parallel Salt Screening
-
Free Base Solubilization: Dissolve 1.0 g of 2-(Piperazin-1-yl)phenol free base in 20 mL of ethyl acetate under gentle heating (30 °C) until a clear solution is achieved[6].
-
Stoichiometric Acid Addition:
-
Controlled Crystallization: Allow the respective mixtures to stir for 1–2 hours at room temperature. Spontaneous precipitation of the halide salts will occur[6]. If the HBr solution forms a thick slurry, add an antisolvent (e.g., cold diethyl ether) to drive complete precipitation[6].
-
Isolation & Drying: Isolate the precipitates via vacuum filtration. Wash the filter cakes with cold diethyl ether and dry in a vacuum oven at 40–50 °C overnight to remove residual solvents[6].
-
Orthogonal Validation (Self-Validating System):
-
Run X-Ray Powder Diffraction (XRPD) to confirm crystallinity and rule out amorphous crash-out.
-
Run Differential Scanning Calorimetry (DSC) to map the melting endotherms. A sharp, single endotherm validates phase purity, while the HBr salt should demonstrate a higher melting peak[5].
-
Data Visualization: Workflow Architecture
Fig 1: Parallel salt screening workflow for 2-(Piperazin-1-yl)phenol halide derivatives.
Conclusion & Application Strategy
For analytical reference standards, in vitro receptor binding assays, or early-stage synthesis, 2-(Piperazin-1-yl)phenol hydrochloride is the pragmatic choice due to its high aqueous solubility and commercial availability. However, if the compound is being scaled as an active pharmaceutical ingredient or requires rigorous solid-state stability under varying humidity conditions, engineering the hydrobromide salt is scientifically justified to leverage its enhanced lattice energy and reduced hygroscopicity[4][5].
References[1] Title: CAS 1011-17-2: 2-(1-Piperazinyl)phenol | CymitQuimica. Source: cymitquimica.com. URL: 4]">https://www.cymitquimica.com[4] Title: 2-(Piperazin-1-yl)phenol hydrochloride - Sigma-Aldrich. Source: sigmaaldrich.com. URL: 2]">https://www.sigmaaldrich.com[2] Title: Vortioxetine Impurities | Certified Reference Substance. Source: alfaomegapharma.com. URL: 5]">https://www.alfaomegapharma.com[5] Title: Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Source: nih.gov. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6275810/[3] Title: Piperazine | C4H10N2 | CID 4837 - PubChem. Source: nih.gov. URL: https://pubchem.ncbi.nlm.nih.gov/compound/Piperazine[6] Title: Salt formation of cabozantinib with hydrochloric and hydrobromic acids. Source: rsc.org. URL: https://pubs.rsc.org/en/content/articlelanding/2025/CE/D4CE01278J[7] Title: US9101626B2 - Process for preparing 1-[2-(2,4-dimethylphenylsulfanyl)-phenyl]piperazine. Source: google.com. URL: https://patents.google.com/patent/US9101626B2/en
Sources
- 1. CAS 1011-17-2: 2-(1-Piperazinyl)phenol | CymitQuimica [cymitquimica.com]
- 2. Vortioxetine Impurities | 508233-74-7 Certified Reference Substance [alfaomegapharma.com]
- 3. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RSC - Page load error [pubs.rsc.org]
- 6. US9101626B2 - Process for preparing 1-[2-(2,4-dimethylphenylsulfanyl)-phenyl]piperazine or pharmaceutically acceptable salt thereof - Google Patents [patents.google.com]
Definitive Guide: Reference Standard 2-(Piperazin-1-yl)phenol Hydrochloride for QC
Executive Summary
2-(Piperazin-1-yl)phenol hydrochloride (CAS: 211304-63-1), often abbreviated as 1,2-HPP HCl , is a critical reference standard used in the quality control of aryl-piperazine class Active Pharmaceutical Ingredients (APIs), most notably Vortioxetine and Urapidil .
As a Senior Application Scientist, I often see laboratories struggle with inconsistent impurity profiling due to the use of unstable free-base standards or poorly characterized in-house syntheses. This guide objectively compares the commercial HCl salt reference standard against these alternatives, providing the experimental grounding necessary for robust method validation (AMV).
Part 1: Technical Profile & Critical Attributes
Before integrating this standard into your workflow, you must understand its physicochemical behavior. The hydrochloride salt form is engineered to overcome the oxidation susceptibility of the phenolic hydroxyl group found in the free base.
Product Specifications
| Attribute | Specification |
| Chemical Name | 2-(Piperazin-1-yl)phenol hydrochloride |
| Synonyms | 1-(2-Hydroxyphenyl)piperazine HCl; 1,2-HPP HCl |
| CAS Number | 211304-63-1 (HCl Salt) / 1011-17-2 (Free Base) |
| Molecular Formula | C₁₀H₁₄N₂O[1][2][3] · HCl |
| Molecular Weight | 214.69 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | High in Water, Methanol, DMSO; Low in Acetonitrile |
| pKa (Calculated) | ~9.8 (Phenolic OH), ~5.6 (Piperazine NH) |
| Key Application | Impurity Marker for Vortioxetine (Synthesis Intermediate/Degradant) |
Part 2: Comparative Analysis – Why the HCl Salt?
In QC environments, the choice of reference material directly impacts the linearity and accuracy of your HPLC method. Below is a comparison of the 2-(Piperazin-1-yl)phenol Hydrochloride standard against common alternatives.
Comparison 1: HCl Salt vs. Free Base (CAS 1011-17-2)
The free base form of 1-(2-hydroxyphenyl)piperazine is commercially available but poses significant analytical challenges.
| Feature | HCl Salt (Recommended) | Free Base (Alternative) | Impact on QC |
| Oxidation Stability | High. The salt lattice stabilizes the electron-rich phenol ring. | Low. Phenolic group rapidly oxidizes to quinone-like species (browning). | Free base degradation leads to "ghost peaks" in chromatograms, causing false positives. |
| Hygroscopicity | Moderate. Requires desiccated storage. | Low, but often oily or sticky if impure. | HCl salt is easier to weigh accurately for quantitative stock solutions. |
| Aqueous Solubility | Excellent. Dissolves instantly in mobile phase buffers (pH 2-4). | Poor. Requires organic pre-solubilization (MeOH/DMSO). | Incomplete dissolution of free base causes poor linearity ( |
Comparison 2: Certified Reference Material (CRM) vs. In-House Synthesis
Many labs attempt to synthesize this impurity in-house using Buchwald-Hartwig coupling.
-
In-House Risk: Crude synthesis often contains residual Palladium (Pd) or Copper (Cu) catalysts. These metals can complex with the piperazine ring, shifting the UV
and altering retention times. -
Commercial Standard Advantage: A commercial standard with defined stoichiometry (mono- vs. di-HCl) ensures that your weight-to-molar calculation is accurate. Recommendation: Always verify the counter-ion stoichiometry (usually monohydrochloride) via Silver Nitrate titration or Elemental Analysis data provided in the CoA.
Part 3: Experimental Protocols & Method Validation
Handling and Stock Solution Preparation
The HCl salt is hygroscopic. Follow this protocol to ensure <0.5% weighing error:
-
Equilibration: Allow the vial to reach room temperature in a desiccator before opening to prevent condensation.
-
Solvent Choice: Use Methanol:Water (50:50 v/v) as the diluent. Pure acetonitrile may precipitate the salt.
-
Storage: Store stock solutions at 2-8°C protected from light (amber vials). Stability is typically 7 days.
Recommended HPLC Method (Reverse Phase)
This method separates 2-(Piperazin-1-yl)phenol from the parent API (e.g., Vortioxetine).
-
Column: C18 End-capped (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Orthophosphoric acid or 20mM Ammonium Acetate (pH 3.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 60% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 244 nm (primary) and 276 nm (secondary confirmation).
-
Retention Time: Expect elution early (relative to the hydrophobic parent drug) due to the polar hydroxyl and amine groups.
Troubleshooting "Ghost Peaks"
If you observe a split peak for this standard:
-
Cause: pH mismatch. The piperazine nitrogen has a pKa near neutral.
-
Fix: Ensure Mobile Phase A is buffered to pH < 4.0 to keep the piperazine fully protonated, ensuring a sharp peak shape.
Part 4: Visualizing the Context
Diagram 1: Impurity Origin & degradation Pathway
This diagram illustrates how 2-(Piperazin-1-yl)phenol arises during the synthesis or degradation of aryl-piperazine drugs like Vortioxetine.
Caption: Pathway showing the formation of 2-(Piperazin-1-yl)phenol as a process impurity or degradant, highlighting the risk of further oxidation if not stabilized as an HCl salt.[4]
Diagram 2: Analytical Method Validation Workflow
A decision tree for validating this standard in a QC method.
Caption: Step-by-step validation logic ensuring the reference standard performs correctly under HPLC conditions.
References
-
Sigma-Aldrich. (n.d.). 2-(Piperazin-1-yl)phenol hydrochloride Product Information. Retrieved from
-
National Center for Advancing Translational Sciences (NCATS). (n.d.). 2-(1-Piperazinyl)phenol (Inxight Drugs).[5] Retrieved from
-
PubChem. (n.d.). Compound Summary: 2-(Piperazin-1-yl)phenol hydrochloride.[5][6][7] Retrieved from
-
BOC Sciences. (n.d.). Urapidil Impurities and Technical Data. Retrieved from
-
Veeprho. (n.d.). Vortioxetine Impurities and Related Compounds. Retrieved from
Sources
- 1. buyersguidechem.com [buyersguidechem.com]
- 2. Urapidil Impurity 1 - CAS - 34654-81-4 | Axios Research [axios-research.com]
- 3. ptfarm.pl [ptfarm.pl]
- 4. Urapidil | C20H29N5O3 | CID 5639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(Piperazin-1-yl)phenol hydrochloride | 211304-63-1 [sigmaaldrich.com]
- 6. 2-(piperazin-1-yl)phenol hydrochloride - Changzhou Xuanming Pharmaceutical Technology Co., Ltd [xuanmingchem.com]
- 7. 211304-63-1|2-(Piperazin-1-yl)phenol hydrochloride|BLD Pharm [bldpharm.com]
A Senior Application Scientist's Guide to Interpreting the Certificate of Analysis for 2-(Piperazin-1-yl)phenol hydrochloride and its Alternatives
For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) is more than a mere formality; it is the cornerstone of quality, reproducibility, and, ultimately, the success of a research endeavor. This guide provides an in-depth analysis of the CoA for 2-(Piperazin-1-yl)phenol hydrochloride, a versatile intermediate in medicinal chemistry.[1] We will dissect a typical CoA, explain the significance of each analytical parameter, and compare this compound with two relevant alternatives: 1-(2-Methoxyphenyl)piperazine and 1-Acetyl-4-(4-hydroxyphenyl)piperazine. This comparative approach, grounded in experimental data, aims to empower you to make informed decisions in your procurement and research processes.
The Critical Role of the Certificate of Analysis
A Certificate of Analysis is a formal document that certifies that a specific batch of a product has been tested and meets a predefined set of specifications.[2] For a compound like 2-(Piperazin-1-yl)phenol hydrochloride, which is often used as a building block in the synthesis of more complex molecules with potential therapeutic applications, a thorough understanding of its quality is paramount. Impurities or deviations from the expected specifications can have a cascading effect on downstream experiments, leading to failed syntheses, misleading biological data, and a significant loss of time and resources.
Deconstructing the Certificate of Analysis: A Case Study of 2-(Piperazin-1-yl)phenol hydrochloride
To illustrate the interpretation of a CoA, let's examine a representative, albeit synthesized, Certificate of Analysis for 2-(Piperazin-1-yl)phenol hydrochloride.
Table 1: Example Certificate of Analysis for 2-(Piperazin-1-yl)phenol hydrochloride
| Test | Specification | Result | Method |
| Appearance | White to off-white solid | Conforms | Visual |
| Identification by ¹H NMR | Conforms to structure | Conforms | ¹H NMR |
| Assay (by HPLC) | ≥ 98.0% | 99.2% | HPLC |
| Melting Point | 125 - 129 °C | 127.5 °C | USP <741> |
| Water Content (by Karl Fischer) | ≤ 0.5% | 0.2% | USP <921> |
| Residue on Ignition | ≤ 0.1% | 0.05% | USP <281> |
| Heavy Metals | ≤ 20 ppm | < 10 ppm | USP <231> |
| Residual Solvents | Meets USP <467> requirements | Conforms | GC-HS |
Interpreting the Key Analytical Parameters:
-
Appearance: This is a fundamental qualitative check. Any significant deviation from the expected "white to off-white solid" could indicate the presence of impurities or degradation.
-
Identification by ¹H NMR: Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed fingerprint of the molecule's structure. The CoA confirms that the observed spectrum is consistent with the known structure of 2-(Piperazin-1-yl)phenol hydrochloride, providing a high degree of confidence in the compound's identity.
-
Assay (by HPLC): High-Performance Liquid Chromatography (HPLC) is a powerful quantitative technique used to determine the purity of the compound. An assay result of 99.2% indicates that the bulk of the material is the desired compound, with only minor impurities present. The choice of HPLC is crucial for separating the target compound from structurally similar impurities that may have formed during synthesis.
-
Melting Point: The melting point is a good indicator of purity. A sharp melting range that falls within the specified limits, as seen here, suggests a high-purity compound. Broad or depressed melting ranges can be indicative of impurities.
-
Water Content (by Karl Fischer): This test quantifies the amount of water present in the sample. For a hydrochloride salt, which can be hygroscopic, this is a critical parameter to control as excess water can affect the accuracy of weighing and may promote degradation.
-
Residue on Ignition & Heavy Metals: These tests assess the level of inorganic impurities. Low levels are essential, particularly for compounds intended for use in biological systems, as heavy metals can be toxic and interfere with experimental results.
-
Residual Solvents: This analysis, typically performed by Gas Chromatography-Headspace (GC-HS), identifies and quantifies any organic solvents remaining from the synthesis and purification processes. Controlling residual solvents is critical as they can be toxic and may interfere with subsequent reactions or biological assays.
Comparative Analysis: 2-(Piperazin-1-yl)phenol hydrochloride and Its Alternatives
The selection of a chemical intermediate is often a balance of its chemical properties, reactivity, and performance in a specific application. Here, we compare 2-(Piperazin-1-yl)phenol hydrochloride with two structurally and functionally related alternatives.
Table 2: Comparative Overview of 2-(Piperazin-1-yl)phenol hydrochloride and Alternatives
| Property | 2-(Piperazin-1-yl)phenol hydrochloride | 1-(2-Methoxyphenyl)piperazine | 1-Acetyl-4-(4-hydroxyphenyl)piperazine |
| CAS Number | 211304-63-1[3] | 35386-24-4[4][5] | 67914-60-7[6] |
| Molecular Formula | C₁₀H₁₅ClN₂O[3] | C₁₁H₁₆N₂O[4][5] | C₁₂H₁₆N₂O₂[6] |
| Molecular Weight | 214.69 g/mol [3] | 192.26 g/mol [4][5] | 220.27 g/mol [6] |
| Typical Purity (Assay) | ≥ 98.0% | ≥ 98.0%[5] | ≥ 98.0% |
| Key Structural Feature | Phenolic hydroxyl group, hydrochloride salt | Methoxy group on the phenyl ring | Acetyl group on the piperazine nitrogen, phenolic hydroxyl group |
| Primary Applications | Medicinal chemistry intermediate, potential neuroactive properties.[1] | Intermediate for pharmaceuticals, particularly in neurological research.[7] | Intermediate for antifungal drugs (e.g., ketoconazole) and other pharmaceuticals.[6] |
Causality Behind the Differences:
The seemingly subtle structural differences between these three compounds lead to distinct chemical properties and, consequently, different applications.
-
2-(Piperazin-1-yl)phenol hydrochloride: The presence of a free phenolic hydroxyl group offers a reactive site for further chemical modification. The hydrochloride salt form generally improves water solubility and stability compared to the free base. Its potential neuroactive properties make it a valuable building block for compounds targeting the central nervous system.[1]
-
1-(2-Methoxyphenyl)piperazine: The methoxy group in the ortho position of the phenyl ring alters the electronic properties of the aromatic ring and can influence its binding to biological targets. This compound is also a key intermediate in the synthesis of various pharmaceuticals, particularly those with applications in neurology.[7]
-
1-Acetyl-4-(4-hydroxyphenyl)piperazine: The acetylation of one of the piperazine nitrogens reduces its basicity and provides a different steric and electronic profile. This compound is a well-established intermediate in the synthesis of the antifungal drug ketoconazole.[6] The phenolic hydroxyl group still allows for further functionalization.
Experimental Protocols: A Closer Look at Quality Control
To ensure the quality of these intermediates, robust analytical methods are essential. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity determination.
Detailed Protocol: HPLC Purity Assay for 2-(Piperazin-1-yl)phenol hydrochloride
This protocol is a representative method and may require optimization based on the specific instrumentation and column used.
-
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
-
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (reagent grade)
-
2-(Piperazin-1-yl)phenol hydrochloride reference standard
-
Sample of 2-(Piperazin-1-yl)phenol hydrochloride
-
-
Mobile Phase Preparation:
-
Prepare a phosphate buffer by dissolving an appropriate amount of a phosphate salt in water and adjusting the pH to 3.0 with phosphoric acid.
-
The mobile phase is a mixture of the phosphate buffer and acetonitrile (e.g., 70:30 v/v). The exact ratio should be optimized for best separation.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of the 2-(Piperazin-1-yl)phenol hydrochloride reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase to obtain a concentration of 0.1 mg/mL.
-
-
Sample Solution Preparation:
-
Accurately weigh approximately 10 mg of the 2-(Piperazin-1-yl)phenol hydrochloride sample and prepare a 0.1 mg/mL solution in the mobile phase, following the same procedure as for the standard solution.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 275 nm
-
-
Analysis:
-
Inject the standard solution multiple times to ensure system suitability (e.g., consistent retention times and peak areas).
-
Inject the sample solution.
-
Calculate the percentage purity of the sample by comparing the peak area of the main analyte in the sample chromatogram to that of the standard chromatogram.
-
Visualizing the Process and Mechanism
To better understand the workflow and the potential biological context of these molecules, the following diagrams are provided.
Caption: Workflow of Certificate of Analysis Generation.
Piperazine derivatives often exhibit their biological effects by interacting with neurotransmitter systems.[8][9][10] A common mechanism of action involves the modulation of GABAergic signaling.[11][12]
Caption: Simplified GABAergic Signaling Pathway.
Conclusion and Future Perspectives
The meticulous analysis of a Certificate of Analysis is a fundamental skill for any scientist working in drug discovery and development. It provides the necessary assurance of a starting material's quality and is the first step in ensuring the reliability of experimental outcomes. As we have seen, 2-(Piperazin-1-yl)phenol hydrochloride and its alternatives, 1-(2-Methoxyphenyl)piperazine and 1-Acetyl-4-(4-hydroxyphenyl)piperazine, are all valuable intermediates with distinct properties and applications. The choice between them will depend on the specific synthetic route and the desired biological target. As the field of medicinal chemistry continues to evolve, the demand for high-quality, well-characterized building blocks like these will only increase. A thorough understanding of their quality control parameters will, therefore, remain an indispensable asset for researchers.
References
-
Maruti Industries. Acetyl-4-(4'- Hydroxyphenyl) Piperazine. Maruti Industries. Accessed March 7, 2026. [Link]
- Oniosun, F. A., et al. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Open Chemistry. 2025.
-
PrepChem.com. Synthesis of 1-acetyl-4-(4-hydroxyphenyl)piperazine. PrepChem.com. Accessed March 7, 2026. [Link]
-
ResearchGate. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ResearchGate. Published January 19, 2026. Accessed March 7, 2026. [Link]
-
ResearchGate. Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. ResearchGate. Published November 15, 2019. Accessed March 7, 2026. [Link]
- Google Patents. CN1616440A - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine. Google Patents. Published May 18, 2005. Accessed March 7, 2026.
-
Scilit. The medicinal chemistry of piperazines: A review. Scilit. Published 2022. Accessed March 7, 2026. [Link]
-
Paras Dyes and Chemicals. 1-(2-methoxyphenyl)piperazine hydrochloride is a .... Paras Dyes and Chemicals. Published March 22, 2024. Accessed March 7, 2026. [Link]
- Muszalska, I., et al. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica. 2005.
-
PubChem. 1-(2-Methoxyphenyl)piperazine. PubChem. Accessed March 7, 2026. [Link]
-
Thermo Fisher Scientific. Certificate of analysis. Thermo Fisher Scientific. Accessed March 7, 2026. [Link]
-
United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Published 2013. Accessed March 7, 2026. [Link]
-
Cure life Sciences. 1-(2-Methoxyphenyl)piperazine. Cure life Sciences. Accessed March 7, 2026. [Link]
-
Patsnap Synapse. What is the mechanism of Piperazine? Patsnap Synapse. Published July 17, 2024. Accessed March 7, 2026. [Link]
-
ResearchGate. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. Published August 5, 2025. Accessed March 7, 2026. [Link]
- Sýkora, D., et al. Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. Molecules. 2020.
Sources
- 1. CAS 1011-17-2: 2-(1-Piperazinyl)phenol | CymitQuimica [cymitquimica.com]
- 2. file.chemscene.com [file.chemscene.com]
- 3. 2-(Piperazin-1-yl)phenol hydrochloride | 211304-63-1 [sigmaaldrich.com]
- 4. 1-(2-Methoxyphenyl)piperazine | C11H16N2O | CID 1346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-(2-甲氧苯基)哌嗪 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. marutiindustries.in [marutiindustries.in]
- 7. printtechhealthcare.com [printtechhealthcare.com]
- 8. researchgate.net [researchgate.net]
- 9. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijrrjournal.com [ijrrjournal.com]
- 11. What is the mechanism of Piperazine? [synapse.patsnap.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Benchmarking Yields of 2-(Piperazin-1-yl)phenol Synthesis Routes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2-(Piperazin-1-yl)phenol in Medicinal Chemistry
2-(Piperazin-1-yl)phenol is a crucial scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have shown a wide range of pharmacological activities, making the efficient and high-yield synthesis of this building block a topic of significant interest for drug discovery and development programs. This guide provides an in-depth comparison of the most common synthetic routes to 2-(Piperazin-1-yl)phenol, offering a critical analysis of their respective yields, mechanistic underpinnings, and practical considerations.
Comparative Analysis of Synthetic Strategies
The synthesis of 2-(Piperazin-1-yl)phenol, an N-arylpiperazine, is primarily achieved through four distinct strategies:
-
Buchwald-Hartwig Amination: A modern, palladium-catalyzed cross-coupling reaction.
-
Ullmann Condensation: A classical copper-catalyzed C-N bond formation reaction.
-
Nucleophilic Aromatic Substitution (SNAr): A method contingent on the electronic properties of the aromatic ring.
-
Piperazine Ring Formation from 2-Aminophenol: A convergent approach where the piperazine ring is constructed onto the phenol-containing starting material.
This guide will delve into the experimental details of each route, providing benchmarked yield data where available and offering insights into the rationale behind the choice of reagents and conditions.
Route 1: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for its mild reaction conditions and broad substrate scope.[1] This palladium-catalyzed reaction is a powerful tool for the formation of carbon-nitrogen bonds.
Mechanistic Rationale
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to furnish the N-aryl amine and regenerate the Pd(0) catalyst. The choice of ligand is critical for the efficiency of the catalytic cycle, with bulky, electron-rich phosphine ligands often employed to promote the reaction of less reactive aryl chlorides.[1]
Experimental Protocol
The following protocol is adapted from a general procedure for the Buchwald-Hartwig amination of aryl bromides.[2]
Materials:
-
2-Bromophenol
-
Piperazine
-
Palladium(II) acetate (Pd(OAc)₂)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene (anhydrous)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromophenol (1.0 equiv), piperazine (1.5 equiv), cesium carbonate (2.0 equiv), palladium(II) acetate (0.05 equiv), and BINAP (0.08 equiv).
-
Add anhydrous toluene to the flask.
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 110 °C and stir for 8-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with toluene.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-(piperazin-1-yl)phenol.
Expected Yield and Considerations
Yields for the Buchwald-Hartwig amination of aryl halides with piperazines are generally high, often exceeding 80%.[3] For the synthesis of the closely related 1-(2-methoxyphenyl)piperazine from 2-bromoanisole and piperazine, yields in the range of 70-90% have been reported. It is important to note that the hydroxyl group of 2-bromophenol may require protection (e.g., as a methoxy or other suitable protecting group) to avoid side reactions, although some protocols may tolerate the free phenol.
Route 2: Ullmann Condensation
The Ullmann condensation is a classical, copper-catalyzed method for the formation of C-N bonds.[4] While traditionally requiring harsh reaction conditions, modern modifications have made this a more viable route.
Mechanistic Rationale
The mechanism of the Ullmann condensation is thought to involve the formation of a copper(I) amide species, which then undergoes oxidative addition to the aryl halide. Reductive elimination then yields the desired N-aryl amine.[4] The use of ligands, such as diamines or amino acids, can accelerate the reaction and allow for milder conditions.
Experimental Protocol
The following protocol is a general procedure for the Ullmann-type amination of aryl iodides.[5]
Materials:
-
2-Iodophenol
-
Piperazine
-
Copper(I) iodide (CuI)
-
N,N'-Dimethylethylenediamine (DMEDA)
-
Potassium phosphate (K₃PO₄)
-
Toluene (anhydrous)
Procedure:
-
In a Schlenk tube under an inert atmosphere, combine 2-iodophenol (1.0 equiv), piperazine (2.0 equiv), potassium phosphate (4.0 equiv), copper(I) iodide (0.25 equiv), and N,N'-dimethylethylenediamine (0.5 equiv).
-
Add anhydrous toluene and degas the mixture.
-
Heat the reaction mixture to 100 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, filter the reaction mixture and concentrate the filtrate.
-
Purify the residue by column chromatography to obtain 2-(piperazin-1-yl)phenol.
Expected Yield and Considerations
Traditional Ullmann reactions often suffer from moderate yields and require high temperatures.[6] However, with the use of modern ligands, yields can be significantly improved. For the synthesis of related N-aryl piperazines, yields in the range of 50-80% have been reported under optimized conditions. The reactivity of the aryl halide is a key factor, with aryl iodides being more reactive than bromides or chlorides.
Route 3: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a viable pathway for the synthesis of 2-(piperazin-1-yl)phenol if the aromatic ring is sufficiently activated by electron-withdrawing groups.[7]
Mechanistic Rationale
The SNAr mechanism involves the nucleophilic attack of piperazine on the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The presence of a strong electron-withdrawing group (e.g., a nitro group) ortho or para to the leaving group is crucial for stabilizing this intermediate. Subsequent elimination of the leaving group restores the aromaticity and yields the product.[8]
Experimental Protocol
This two-step protocol involves an initial SNAr reaction followed by the reduction of the nitro group.
Step 1: Synthesis of 1-(2-Nitrophenyl)piperazine
Materials:
-
2-Fluoronitrobenzene
-
Piperazine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of 2-fluoronitrobenzene (1.0 equiv) in DMF, add piperazine (2.0 equiv) and potassium carbonate (2.0 equiv).
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and pour it into ice water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 1-(2-nitrophenyl)piperazine can be used in the next step without further purification.
Step 2: Reduction to 2-(Piperazin-1-yl)phenol
Materials:
-
1-(2-Nitrophenyl)piperazine
-
Iron powder (Fe)
-
Acetic acid (AcOH)
-
Ethanol
Procedure:
-
To a solution of 1-(2-nitrophenyl)piperazine in a mixture of ethanol and water, add iron powder and a catalytic amount of acetic acid.
-
Heat the mixture to reflux and stir for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture and filter through Celite to remove the iron salts.
-
Concentrate the filtrate and adjust the pH to basic with a suitable base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain 2-(piperazin-1-yl)phenol.
Expected Yield and Considerations
The SNAr reaction of 2-fluoronitrobenzene with amines generally proceeds in high yield. The subsequent reduction of the nitro group is also typically efficient. Overall yields for this two-step process can be in the range of 70-90%. A key consideration is the need for an activating group on the aromatic ring, which necessitates a two-step sequence to arrive at the final product.
Route 4: Piperazine Ring Formation from 2-Aminophenol
An alternative strategy involves constructing the piperazine ring onto a pre-existing 2-aminophenol derivative. This can be achieved by reacting 2-aminophenol with a bis-electrophile such as bis(2-chloroethyl)amine.
Mechanistic Rationale
This reaction proceeds through a double N-alkylation of the primary amine of 2-aminophenol with the two chloroethyl groups of bis(2-chloroethyl)amine, leading to the formation of the piperazine ring in a single cyclization step.
Experimental Protocol
The following protocol is based on a general procedure for the synthesis of N-arylpiperazines from anilines and bis(2-chloroethyl)amine hydrochloride.[1]
Materials:
-
2-Aminophenol
-
Bis(2-chloroethyl)amine hydrochloride
-
N,N-Dimethylformamide (DMF)
Procedure:
-
A mixture of 2-aminophenol (1.0 equiv) and bis(2-chloroethyl)amine hydrochloride (1.0 equiv) in DMF is heated at 110-150 °C for 24-48 hours.
-
The reaction progress is monitored by TLC or LC-MS.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is taken up in water and the pH is adjusted to be basic.
-
The aqueous layer is extracted with an organic solvent.
-
The combined organic layers are dried and concentrated.
-
The crude product is purified by column chromatography or recrystallization.
Expected Yield and Considerations
The direct formation of the piperazine ring from an aniline derivative can be a straightforward one-pot procedure. However, yields can be variable and are often moderate. For the synthesis of the related 1-(2-methoxyphenyl)piperazine from 2-methoxyaniline, a yield of 74% has been reported.[4] This method can be advantageous due to the readily available starting materials.
Quantitative Data Summary
| Synthesis Route | Starting Materials | Key Reagents | Typical Yield (%) | Notes |
| Buchwald-Hartwig Amination | 2-Bromophenol, Piperazine | Pd(OAc)₂, BINAP, Cs₂CO₃ | 70-90% | Mild conditions, broad scope, may require protection of the phenol group. |
| Ullmann Condensation | 2-Iodophenol, Piperazine | CuI, DMEDA, K₃PO₄ | 50-80% | Requires higher temperatures, aryl iodides are more reactive. |
| Nucleophilic Aromatic Substitution (SNAr) | 2-Fluoronitrobenzene, Piperazine | K₂CO₃, then Fe/AcOH | 70-90% (2 steps) | Requires an activated aryl halide, leading to a two-step process. |
| Piperazine Ring Formation | 2-Aminophenol, Bis(2-chloroethyl)amine | High temperature | ~74% (for analog) | One-pot procedure, but can have variable yields. |
Conclusion and Recommendations
The choice of the optimal synthetic route for 2-(piperazin-1-yl)phenol depends on several factors, including the desired scale of the reaction, the availability and cost of starting materials and reagents, and the desired purity of the final product.
-
For laboratory-scale synthesis with a focus on high yield and mild conditions, the Buchwald-Hartwig amination is often the preferred method. The wide availability of palladium catalysts and ligands makes this a versatile and reliable option.
-
The Ullmann condensation offers a classical alternative, particularly if palladium-based methods are not desirable. Modern protocols with ligands have significantly improved the practicality of this reaction.
-
Nucleophilic aromatic substitution is a highly efficient route if a suitable activated starting material is available. However, the need for a two-step process (activation followed by reduction) may be a drawback in some cases.
-
Piperazine ring formation from 2-aminophenol is a convergent and potentially cost-effective approach, although yields can be less consistent than the cross-coupling methods.
Ultimately, the selection of the most appropriate synthetic strategy will be guided by the specific needs and constraints of the research or development project. This guide provides the foundational data and experimental insights to make an informed decision.
References
-
Organic Synthesis. Buchwald-Hartwig Coupling. [Link]
-
Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. UniCA IRIS. [Link]
-
Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. Chemistry Stack Exchange. [Link]
-
Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ACG Publications. [Link]
-
Copper-catalyzed synthesis of benzoxazoles via tandem cyclization of 2-halophenols with amidines. Royal Society of Chemistry. [Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. [Link]
-
Scheme 1: SN Ar reaction of 2-fluoronitrobenzene (2a) with diethyl 2-fluoromalonate (1). ResearchGate. [Link]
-
Nucleophilic Aromatic Substitution. NCRD's Business School. [Link]
-
Design, Synthesis and 5-HT 1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1 3,7 ]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.1 3,7 ]decan-1-amine. MDPI. [Link]
-
Preparation of 1-(2-methoxy phenyl)-piperazine (LH6). ResearchGate. [Link]
-
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Seton Hall University. [Link]
-
SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology. [Link]
-
Buchwald-Hartwig Coupling. Organic Synthesis. [Link]
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. [Link]
-
Synthesis of piperazines. Organic Chemistry Portal. [Link]
-
SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CORE. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
-
A general and convenient synthesis of N-aryl piperazines. ResearchGate. [Link]
-
Process for the preparation of 4-(4-(4-aminophenyl) piperazin-1-yl) phenol. Technical Disclosure Commons. [Link]
-
A Mild and Practical Copper-Catalyzed Amination of Halothiophenes. ResearchGate. [Link]
-
Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. National Institutes of Health. [Link]
-
Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. KTU ePubl. [Link]
- WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]
-
Ullmann reaction. L.S.College, Muzaffarpur. [Link]
-
Ullmann Coupling & other Cu Catalyzed reactions. Organic Synthesis. [Link]
-
Reagents and conditions for the preparation of 1-(2-biphenyl)piperazine derivatives. ResearchGate. [Link]
-
Copper-Catalyzed Amination of Aromatic Halides with 2-N,N-Dimethylaminoethanol as Solvent. ResearchGate. [Link]
Sources
- 1. acgpubs.org [acgpubs.org]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride - Google Patents [patents.google.com]
- 4. 1-(2-Methoxyphenyl)piperazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. ncrdsip.com [ncrdsip.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
Spectroscopic characterization of 2-(Piperazin-1-yl)phenol derivatives
An In-Depth Comparative Guide to the Spectroscopic Characterization of 2-(Piperazin-1-yl)phenol Derivatives
For researchers, medicinal chemists, and drug development professionals, the unambiguous structural confirmation of novel compounds is the bedrock of reliable and reproducible science. The 2-(Piperazin-1-yl)phenol scaffold is a privileged structure in medicinal chemistry, appearing in molecules targeting a range of biological systems. Its derivatives are explored for neuroactive, anticancer, and anti-inflammatory properties.[1][2] Precise characterization is therefore not merely a procedural step but a critical component of the research and development lifecycle.
This guide provides a comprehensive comparison of the primary spectroscopic techniques used to characterize these derivatives. It moves beyond a simple recitation of data to explain the causality behind experimental observations, offering field-proven insights into how Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), UV-Visible (UV-Vis), and Mass Spectrometry (MS) collectively provide a self-validating system for structural elucidation.
The Logic of Spectroscopic Validation
The core principle of robust characterization is the convergence of evidence. Each spectroscopic technique probes different aspects of a molecule's physical properties. It is the congruence of data from these orthogonal methods that builds a high-confidence structural assignment. An elemental composition suggested by high-resolution mass spectrometry must be consistent with the proton and carbon environments observed in NMR, which must, in turn, correspond to the functional groups identified by IR spectroscopy. This multi-faceted approach ensures trustworthiness and scientific integrity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for elucidating the precise atomic connectivity of organic molecules. It maps the chemical environment of magnetically active nuclei, primarily ¹H (protons) and ¹³C.
Expertise & Experience: Interpreting the Signals
For a 2-(piperazin-1-yl)phenol derivative, the NMR spectrum can be logically dissected into three key regions: the aromatic (phenol) region, the aliphatic (piperazine) region, and the substituent region.
-
¹H NMR:
-
Aromatic Protons: The protons on the phenol ring typically appear in the downfield region (δ 6.5-8.0 ppm). Their splitting patterns (e.g., doublets, triplets) and coupling constants reveal their substitution pattern (ortho, meta, para). The proton ortho to the hydroxyl group is often shifted slightly upfield compared to the others.
-
Piperazine Protons: The piperazine ring protons are found in the upfield, aliphatic region (δ 2.5-3.5 ppm). The protons on the carbons attached to the phenyl ring (N-Ar) are typically shifted further downfield than those on the other side of the ring. Often, they appear as two distinct multiplets due to their different chemical environments.[3]
-
N-H and O-H Protons: The secondary amine (N-H) of the piperazine and the phenolic (O-H) protons are exchangeable and can appear as broad singlets over a wide chemical shift range. Their signals may diminish or disappear upon shaking the sample with D₂O, a key validation step.
-
-
¹³C NMR:
-
Aromatic Carbons: The carbons of the phenol ring resonate between δ 110-160 ppm. The carbon bearing the hydroxyl group (C-O) is the most downfield in this group.
-
Piperazine Carbons: The aliphatic carbons of the piperazine ring typically appear between δ 45-55 ppm. Similar to the protons, the carbons closer to the aromatic ring are more deshielded and appear further downfield.[1]
-
Data Presentation: Comparative NMR Data
The following table summarizes typical chemical shifts for the parent compound and a hypothetical derivative to illustrate the influence of substituents.
| Structure | Assignment | Typical ¹H Chemical Shift (δ ppm) | Typical ¹³C Chemical Shift (δ ppm) |
| Aromatic CH | 6.8 - 7.2 (multiplets) | 115 - 125 | |
| (Parent Compound) | Phenolic OH | 9.0 - 10.0 (broad singlet) | - |
| Piperazine CH ₂ (Ar-N-CH ₂) | ~3.1 (multiplet, 4H) | ~51 | |
| Piperazine CH ₂ (H N-CH ₂) | ~3.0 (multiplet, 4H) | ~46 | |
| Piperazine NH | 1.5 - 3.0 (broad singlet) | - | |
| Aromatic C -O | - | ~148 | |
| Aromatic C -N | - | ~140 | |
| Aromatic CH (nitro-substituted) | 7.0 - 8.2 (distinct patterns) | 115 - 160 (shifts due to NO₂) | |
| (e.g., 4-nitro derivative) | Piperazine CH ₂ (Ar-N-CH ₂) | ~3.3 (multiplet, 4H) | ~50 |
| Piperazine CH ₂ (H N-CH ₂) | ~3.1 (multiplet, 4H) | ~45 |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified derivative in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. DMSO-d₆ is often preferred as it can help in observing exchangeable O-H and N-H protons.
-
Instrument Setup: Insert the sample into the NMR spectrometer.
-
Tuning and Shimming: Allow the instrument to automatically tune the probe to the correct frequency and shim the magnetic field for homogeneity.
-
Acquisition: Acquire the ¹H spectrum using standard parameters. A typical experiment involves 16-64 scans.
-
Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at δ 2.50 ppm).
-
Analysis: Integrate the signals to determine proton ratios and analyze the splitting patterns to deduce connectivity.
Visualization: Key NMR Environments
Caption: Key proton environments in a 2-(piperazin-1-yl)phenol molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting
FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
Expertise & Experience: Decoding the Vibrational Spectrum
The FT-IR spectrum provides a unique fingerprint for a 2-(piperazin-1-yl)phenol derivative. Key absorptions to look for include:
-
O-H Stretch: A broad, strong band between 3200-3600 cm⁻¹ is characteristic of the phenolic hydroxyl group.
-
N-H Stretch: A moderate, sharp peak around 3300-3500 cm⁻¹ corresponds to the secondary amine in the piperazine ring. This can sometimes be masked by the broader O-H stretch.
-
C-H Stretches: Aromatic C-H stretching appears as a group of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretching from the piperazine ring appears as stronger bands just below 3000 cm⁻¹ (typically 2800-2960 cm⁻¹).[4]
-
C=C Stretches: Aromatic ring stretching vibrations are observed as a series of sharp peaks in the 1450-1600 cm⁻¹ region.[4]
-
C-N and C-O Stretches: These are found in the fingerprint region (1000-1300 cm⁻¹) and are characteristic of the aryl-amine and phenol C-O bonds, respectively.
Data Presentation: Comparative FT-IR Frequencies
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity | Notes |
| Phenolic O-H Stretch | 3200 - 3600 | Strong, Broad | Broadness is due to hydrogen bonding. |
| Piperazine N-H Stretch | 3300 - 3500 | Moderate, Sharp | May overlap with the O-H band. |
| Aromatic C-H Stretch | 3000 - 3100 | Weak to Moderate | Confirms the presence of the aromatic ring. |
| Aliphatic C-H Stretch | 2800 - 2960 | Strong | Characteristic of the piperazine CH₂ groups.[5] |
| Aromatic C=C Stretch | 1450 - 1600 | Moderate, Sharp (multiple) | Provides a fingerprint for the aromatic system. |
| C-N Stretch (Aryl) | 1250 - 1350 | Strong | |
| C-O Stretch (Phenol) | 1200 - 1260 | Strong |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Instrument Background: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background scan to capture the spectrum of the ambient environment, which will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid powder sample directly onto the ATR crystal.
-
Pressure Application: Use the pressure arm to press the sample firmly and evenly against the crystal, ensuring good contact.
-
Acquisition: Collect the spectrum. Typically, 32-64 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: After analysis, clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft wipe.
UV-Visible (UV-Vis) Spectroscopy: Probing the Chromophore
UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily of π-electrons in conjugated systems. For 2-(piperazin-1-yl)phenol derivatives, the key chromophore is the substituted benzene ring.
Expertise & Experience: Understanding Electronic Transitions
Phenol itself exhibits a characteristic absorption maximum (λmax) around 275 nm.[6] The introduction of the piperazine group, an auxochrome (a group that modifies the light-absorbing properties of a chromophore), typically causes a bathochromic shift (a shift to a longer wavelength) and an increase in molar absorptivity (εmax).[7] This is because the lone pair of electrons on the nitrogen atom attached to the ring can participate in resonance, extending the conjugated system and lowering the energy gap for π→π* transitions. Further substitution on the aromatic ring will predictably alter the λmax, providing a simple yet effective way to compare derivatives.[8]
Data Presentation: Comparative UV-Vis Data
| Compound | Typical Solvent | Approximate λmax (nm) | Effect |
| Phenol | Ethanol | ~275 | Baseline |
| 2-(Piperazin-1-yl)phenol | Ethanol | ~280-285 | Bathochromic shift due to N-aryl auxochrome |
| 4-Nitro-2-(Piperazin-1-yl)phenol | Ethanol | ~390-410 | Significant bathochromic shift due to extended conjugation with the nitro group |
Experimental Protocol: UV-Vis Spectroscopy
-
Solution Preparation: Prepare a dilute stock solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol). A typical concentration is around 10-50 µM.
-
Instrument Blank: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (record a baseline).
-
Sample Measurement: Fill a matched quartz cuvette with the sample solution and place it in the spectrophotometer.
-
Spectrum Acquisition: Scan a range of wavelengths (e.g., 200-600 nm) to record the absorption spectrum and identify the λmax.
-
Analysis: If desired, prepare a series of dilutions to create a calibration curve and determine the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry is an essential technique for determining the molecular weight of a compound with high accuracy. High-resolution mass spectrometry (HRMS) can provide the elemental formula, a critical piece of data for confirming a new structure. Furthermore, the fragmentation patterns observed in tandem MS (MS/MS) experiments offer valuable structural clues.
Expertise & Experience: Interpreting Mass Spectra
-
Molecular Ion ([M+H]⁺): In soft ionization techniques like Electrospray Ionization (ESI), the compound is typically observed as a protonated molecule, [M+H]⁺. The measured mass-to-charge ratio (m/z) of this ion provides the molecular weight.
-
Fragmentation Pathways: The piperazine ring is prone to characteristic fragmentation. Common cleavage points are the C-N bonds within the ring or the C-N bond connecting the piperazine to the phenol. This leads to predictable fragment ions that can help confirm the presence of the piperazine scaffold. For example, cleavage within the piperazine ring often results in fragments with m/z values of 56 or 70.
Visualization: Common Fragmentation Pathways
Caption: Common fragmentation pathways for piperazine derivatives in MS/MS.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent like methanol or acetonitrile, often with 0.1% formic acid to promote protonation.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions ([M+H]⁺).
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., Quadrupole, Time-of-Flight), which separates them based on their m/z ratio.
-
Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum. For MS/MS, the parent ion is selected, fragmented (e.g., via collision-induced dissociation), and the fragment ions are analyzed.
Conclusion: A Unified Approach to Structural Verification
The spectroscopic characterization of 2-(piperazin-1-yl)phenol derivatives is a clear illustration of the power of a multi-technique approach. While NMR provides the detailed structural skeleton, FT-IR confirms the presence of key functional groups, UV-Vis offers insight into the electronic system, and Mass Spectrometry provides the definitive molecular weight and formula. No single technique is sufficient on its own. By integrating the data from all four methods, researchers can build an unassailable, self-validating case for the structure and purity of their compounds, ensuring the integrity and reliability of their subsequent research in drug discovery and development.
References
-
Krishnakumar, V., & Seshadri, S. (2008). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, 46, 832-836. [Link]
-
Yusof, N. S. M., et al. (2020). Aromatic Polyamines Covalent Triazine Polymer as Sorbent for CO2 Adsorption. ResearchGate. [Link]
-
Zare, K., et al. (2016). Synthesis and characterization of a novel Brönsted acidic dicationic ionic liquid based on piperazine. ResearchGate. [Link]
-
Dereli, Ö., et al. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Dergipark. [Link]
-
Parlak, C., & Alver, Ö. (2014). 1-(2-NITROPHENYL)PIPERAZINE: NMR, RAMAN, FTIR AND DFT STUDIES. Semantic Scholar. [Link]
-
Brown, P. (n.d.). UV-visible light absorption spectroscopy - PHENOLS. Doc Brown's Chemistry. [Link]
-
Juan, Y. H., Wu, Z. J., & Chen, L. J. (2009). Study of Determination of Phenol Derivatives Based on Ultraviolet Absorption Spectra. Spectroscopy and Spectral Analysis, 29(8), 2232-2235. [Link]
-
Juan, Y. H., Wu, Z. J., & Chen, L. J. (2009). [Study of determination of phenol derivatives based on ultraviolet absorption spectra]. Guang Pu Xue Yu Guang Pu Fen Xi, 29(8), 2232-2235. [Link]
-
National Center for Biotechnology Information. (n.d.). o-(1-Piperazinyl)phenol. PubChem. [Link]
-
Anonymous. (n.d.). UV-Vis Analysis of Phenol Solutions. Scribd. [Link]
-
Rohman, A., et al. (2021). UV-Vis Spectrophotometry and UPLC–PDA Combined with Multivariate Calibration for Kappaphycus alvarezii (Doty) Doty ex Silva Standardization Based on Phenolic Compounds. MDPI. [Link]
-
Anonymous. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology. [Link]
-
Yilmaz, F., et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(5-6), 493-501. [Link]
-
Katerynchuk, I. M., et al. (2023). 3-[4-(2-Phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one. MDPI. [Link]
-
Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. [Link]
-
Sharma, R., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen. [Link]
Sources
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore Doc Brown's chemistry revision notes [docbrown.info]
- 7. [Study of determination of phenol derivatives based on ultraviolet absorption spectra] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2-(Piperazin-1-yl)phenol hydrochloride
For the diligent researcher, the lifecycle of a chemical reagent extends beyond its use in experimentation. The final, and arguably one of the most critical, stages is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2-(Piperazin-1-yl)phenol hydrochloride, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in established safety protocols and regulatory standards, providing you with a trustworthy and actionable plan.
Understanding the Hazard Profile: Why Proper Disposal is Non-Negotiable
2-(Piperazin-1-yl)phenol hydrochloride is a fine chemical with specific handling requirements. A thorough understanding of its hazard profile, as outlined in its Safety Data Sheet (SDS), is the foundation of a safe disposal plan. The primary hazards associated with this compound are summarized in the table below.
| Hazard Classification | GHS Hazard Statement | Signal Word |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Warning |
| Skin Irritation | H315: Causes skin irritation | Warning |
| Eye Irritation | H319: Causes serious eye irritation | Warning |
Table 1: Summary of Hazards for 2-(Piperazin-1-yl)phenol hydrochloride.
The "harmful if swallowed" classification underscores the importance of preventing any release into the environment where it could contaminate water sources.[1] The skin and eye irritation hazards necessitate careful handling and the use of appropriate personal protective equipment (PPE) at all times, including during the disposal process.[2]
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of 2-(Piperazin-1-yl)phenol hydrochloride is a multi-step process that begins at the point of waste generation and ends with its transfer to a licensed waste disposal company.[2][3] The following workflow provides a clear and logical sequence of operations.
A flowchart illustrating the key stages of the disposal process.
Experimental Protocol for Waste Collection and Storage
1. Personal Protective Equipment (PPE): Before handling any waste materials, ensure you are wearing the appropriate PPE. This includes, but is not limited to:
-
Chemical safety goggles or a face shield.[2]
-
Chemical-resistant gloves (e.g., nitrile rubber).[2]
-
A laboratory coat.[2]
2. Waste Segregation:
-
Do not mix 2-(Piperazin-1-yl)phenol hydrochloride waste with other incompatible waste streams.[4][5] As a general principle, avoid mixing different chemical wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[2]
-
Solid waste (e.g., contaminated weigh paper, gloves, pipette tips) should be collected separately from liquid waste.[4]
3. Container Selection and Management:
-
Select a waste container that is compatible with 2-(Piperazin-1-yl)phenol hydrochloride. The original product container is often a suitable choice for its own waste.[4] The container must be in good condition, free from damage, and have a secure, leak-proof closure.[1][6]
-
Keep the waste container closed at all times, except when adding waste. This prevents the release of vapors and protects against spills.[4][6]
-
Do not overfill the container. A good rule of thumb is to fill it to no more than 90% of its capacity.[7]
4. Labeling:
-
Properly label the waste container immediately upon the first addition of waste.[4]
-
The label must include the words "Hazardous Waste" and the full chemical name: "2-(Piperazin-1-yl)phenol hydrochloride".[4][6]
-
Indicate the approximate concentration or quantity of the waste.[4]
5. Storage:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[5][6]
-
The SAA should be under the control of laboratory personnel and located at or near the point of waste generation.[1][6]
-
Ensure the storage area is secure and that incompatible chemicals are segregated.[5]
The Formal Disposal Pathway: Working with Your Institution
The ultimate disposal of chemical waste is a regulated process that must be handled by professionals.[3][8]
Requesting a Waste Pickup: Once your waste container is full or you have completed the experiments generating this waste stream, you must arrange for its disposal through your institution's EHS office or a certified hazardous waste disposal contractor.[2][4] Do not, under any circumstances, dispose of 2-(Piperazin-1-yl)phenol hydrochloride down the drain or in the regular trash.[4][8] Piperazine derivatives can have environmental implications, and their release into aquatic ecosystems is a growing concern.[9]
Your EHS office will provide specific instructions for requesting a pickup and will manage the subsequent transportation and disposal in compliance with all local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][8]
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory and the broader scientific community.
References
- OSHA Rules for Hazardous Chemicals - DuraLabel Resources. (2025, December 16).
- OSHA Chemical Storage Requirements [2025 Guide] - Conn Maciel Carey LLP.
- Complying With OSHA's Hazardous Material Requirements | Wolters Kluwer. (2021, March 12).
- The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. (2025, February 27).
- 2-(Piperazin-1-yl)phenol hydrochloride | 211304-63-1 - Sigma-Aldrich.
- OSHA Chemical Hazards And Communication - StatPearls - NCBI Bookshelf - NIH. (2022, October 5).
- How to Ensure Safe Chemical Waste Disposal in Laboratories | Daniels Health. (2025, May 21).
- Safe Disposal of 4-(Piperazin-1-YL)oxan-3-OL: A Guide for Laboratory Professionals - Benchchem.
- Hazardous Chemical Waste Management Guidelines - Columbia | Research.
- Safe Disposal of 1-(2-chloroethyl)piperazine Hydrochloride: A Procedural Guide - Benchchem.
- Piperazine - News → Sustainability Directory.
- SAFETY DATA SHEET - TCI Chemicals. (2025, March 28).
- Laboratory Hazardous Waste Disposal Guidelines | Central Washington University.
- How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. (2022, April 11).
- Disposal of Chemicals in the Laboratory - Environmental Marketing Services. (2024, July 15).
Sources
- 1. danielshealth.com [danielshealth.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 6. research.columbia.edu [research.columbia.edu]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. Disposal of Chemicals in the Laboratory - Environmental Marketing Services [emsllcusa.com]
- 9. Piperazine → News → Sustainability [news.sustainability-directory.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(Piperazin-1-yl)phenol hydrochloride
This document provides essential, field-tested guidance for the safe handling of 2-(Piperazin-1-yl)phenol hydrochloride (CAS No: 211304-63-1). As researchers and drug development professionals, our primary responsibility extends beyond achieving novel results to ensuring the safety of ourselves and our colleagues. This guide is structured not as a rigid checklist, but as a comprehensive operational plan rooted in the principles of chemical causality and risk mitigation. Adherence to these protocols is a self-validating system for laboratory safety.
Foundational Hazard Analysis: Understanding the Risks
Before any personal protective equipment (PPE) is selected, a thorough understanding of the specific chemical hazards is paramount. 2-(Piperazin-1-yl)phenol hydrochloride is classified with the following hazard statements:
-
H302: Harmful if swallowed .
-
H315: Causes skin irritation .
-
H319: Causes serious eye irritation .
-
H335: May cause respiratory irritation .[1]
These classifications dictate a multi-faceted approach to protection. The primary risks during laboratory operations involve inadvertent ingestion, dermal contact, eye exposure from splashes, and inhalation of airborne particles, particularly when handling the compound as a solid powder.
Engineering Controls: The First Line of Defense
Before considering wearable PPE, the work environment must be engineered for safety. Personal protective equipment should be considered the last line of defense, used in conjunction with, not in place of, engineering controls.
-
Chemical Fume Hood: All manipulations of solid 2-(Piperazin-1-yl)phenol hydrochloride, including weighing and transferring, must be conducted within a properly functioning chemical fume hood.[2][3] This is the most critical step in mitigating respiratory exposure by containing dust and aerosols at the source.[4][5]
-
Ventilated Enclosures: For tasks like weighing small quantities, a ventilated balance enclosure can provide effective containment.[2]
-
Emergency Access: Ensure the work area has unobstructed access to an emergency eyewash station and safety shower.[4][6][7]
Personal Protective Equipment (PPE): A Mandated Protocol
The selection of PPE is not arbitrary; each component is chosen to counteract a specific hazard presented by the chemical's properties.
Eye and Face Protection
The H319 warning, "Causes serious eye irritation," necessitates robust eye protection. Standard safety glasses are insufficient.
-
Requirement: Wear chemical safety goggles that provide a complete seal around the eyes.[3][8] This is compliant with standards such as OSHA's 29 CFR 1910.133.[9][10]
-
Causality: Goggles prevent not only direct splashes but also the entry of fine, airborne powder that can easily bypass the gaps in standard safety glasses, leading to severe irritation.
-
Enhanced Protection: When handling larger quantities or when there is a significant risk of splashing (e.g., during vigorous mixing or transfers), a full-face shield must be worn in addition to chemical safety goggles.[6][7]
Skin and Body Protection
To mitigate the risk of skin irritation (H315), complete skin coverage is essential.
-
Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for incidental contact.[3][4] Always inspect gloves for tears or pinholes before use.[7] If direct or prolonged contact is anticipated, consult a glove compatibility chart for the most appropriate material.
-
Causality: The hydrochloride salt form can be corrosive and irritating upon contact with moist skin. Gloves provide the essential barrier to prevent this. After handling, remove gloves properly to avoid contaminating your skin and wash hands thoroughly.[2][11]
-
Body Protection: A long-sleeved, buttoned laboratory coat must be worn to protect personal clothing and underlying skin from contamination.[3][7]
Respiratory Protection
While engineering controls like fume hoods are the primary method for preventing inhalation, respiratory protection may be required in specific scenarios.
-
Requirement: A NIOSH/MSHA-approved respirator is necessary if engineering controls are not feasible or during emergency situations, such as cleaning a large spill.[4][9][12]
-
Causality: As a solid, 2-(Piperazin-1-yl)phenol hydrochloride can become airborne. Inhaling these particles can lead to respiratory tract irritation as per the H335 classification.[1] All work with the powder form should be conducted in a manner that avoids dust formation.[1][5]
Summary of PPE Requirements
| PPE Category | Specification | Rationale and Authoritative Source |
| Engineering Control | Certified Chemical Fume Hood | To contain dust and aerosols, preventing respiratory exposure.[2][4] |
| Eye Protection | ANSI-approved/EN166-compliant Chemical Safety Goggles | Protects eyes from splashes and airborne particles causing serious irritation (H319).[3][10] |
| Face Protection | Full Face Shield (in addition to goggles) | Required for tasks with a high splash potential.[6][7] |
| Hand Protection | Chemical-Resistant Nitrile Gloves | Prevents direct skin contact and irritation (H315).[3][4] |
| Body Protection | Long-sleeved Laboratory Coat | Protects against contamination of personal clothing and skin.[3][7] |
| Respiratory Protection | NIOSH/MSHA Approved Respirator | For use when engineering controls are absent or insufficient, or during spill cleanup, to prevent respiratory irritation (H335).[4][9][12] |
Operational Plan: Safe Handling Workflow
Adherence to a strict, step-by-step protocol is critical for safety.
-
Preparation: Before handling, read the Safety Data Sheet (SDS) thoroughly.[3] Ensure the fume hood is operational and the work area is clean and uncluttered.[4] Confirm the location and functionality of the nearest eyewash station and safety shower.[8]
-
Donning PPE: Put on all required PPE in the correct order: lab coat, then safety goggles, and finally, gloves.
-
Handling the Compound:
-
Weighing and Transfer: Conduct all weighing and transferring of the solid compound inside the fume hood to contain any dust.[4] Use only the minimum quantity required for the procedure.[2]
-
In Solution: When working with the compound in solution, continue to exercise caution. Use sealed containers for transfers where possible to minimize splashes.[4]
-
-
Post-Handling Decontamination: After completing the work, decontaminate the work surface and any equipment used.
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination: gloves first, followed by the lab coat, and finally, safety goggles.
-
Hygiene: Immediately wash hands thoroughly with soap and water after removing gloves.[8]
Safe Handling Workflow Diagram
Caption: Workflow for safely handling 2-(Piperazin-1-yl)phenol hydrochloride.
Emergency Response and Disposal
Exposure Protocol:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[13]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[10][11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]
Spill Management: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, sealed container for disposal.[9][12] Clean the spill area thoroughly.
Disposal Plan: All chemical waste and contaminated disposables (e.g., gloves, wipes) must be collected in a clearly labeled, sealed container. Dispose of contents and the container in accordance with all local, regional, and national regulations.[5][14] Never dispose of this chemical down the sink.
References
-
2-(Piperazin-1-yl)phenol hydrochloride | 211304-63-1 . Sigma-Aldrich.
-
Guidelines for Working with Particularly Hazardous Substances . Cornell University Environment, Health and Safety.
-
What are the Health and Safety Guidelines for Using Amines? . [Source not further specified].
-
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide . [Source not further specified].
-
Chemical Safety in Research and Teaching . New Mexico State University.
-
SAFETY DATA SHEET - Piperazine . Acros Organics.
-
Life-Changing Safety Tips for Handling Laboratory Chemicals . Actylis Lab Solutions.
-
MATERIAL SAFETY DATA SHEET - Amine Compound . Tri-iso.
-
Chemistry Lab Safety Rules . PozeSCAF.
-
Standard Operating Procedure: HANDLING CHEMICALS . Louisiana State University.
-
SAFETY DATA SHEET - Piperazine . Fisher Scientific.
-
SAFETY DATA SHEET - 3-(1-Piperazinyl)phenol . Fisher Scientific.
-
Personal protective equipment for handling 5-ethyl-2,3-dihydro-1H-inden-2-amine . Benchchem.
-
Chemical Safety Data Sheet MSDS / SDS - PIPERAZINE DIHYDROCHLORIDE . ChemicalBook.
-
Safety Guidelines for Handling Chemicals . HPE Support.
-
SAFETY DATA SHEET - 2-(6-Amino-5-(piperazin-1-yl)pyridazin-3-yl)phenol hydrochloride . BLD Pharmatech.
-
SAFETY DATA SHEET - Piperazine, anhydrous . Thermo Fisher Scientific.
-
Safety Data Sheet - 4-(Piperazin-1-yl)phenol hydrochloride . CymitQuimica.
-
SAFETY DATA SHEET - 912 LV EPOXY PRIMER - B . PPG.
-
Piperazine - Safety Data Sheet . European Directorate for the Quality of Medicines & HealthCare.
-
SAFETY DATA SHEET - tert-butyl 4-(pent-4-yn-1-yl)piperazine-1-carboxylate hydrochloride . Enamine.
-
SAFETY DATA SHEET - Piperazine Anhydrous . TCI Chemicals.
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 3. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. tri-iso.com [tri-iso.com]
- 7. lsu.edu [lsu.edu]
- 8. support.hpe.com [support.hpe.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. enamine.enamine.net [enamine.enamine.net]
- 12. mmbio.byu.edu [mmbio.byu.edu]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
- 14. buyat.ppg.com [buyat.ppg.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
